5-Benzoimidazol-1-yl-5-oxo-pentanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(benzimidazol-1-yl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-11(6-3-7-12(16)17)14-8-13-9-4-1-2-5-10(9)14/h1-2,4-5,8H,3,6-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYKMDQXONQYLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355607 | |
| Record name | 5-Benzoimidazol-1-yl-5-oxo-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402944-72-3 | |
| Record name | 5-Benzoimidazol-1-yl-5-oxo-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is 5-Benzoimidazol-1-yl-5-oxo-pentanoic acid structure
[1]
Part 1: Executive Summary & Chemical Identity
5-Benzoimidazol-1-yl-5-oxo-pentanoic acid (CAS No. 402944-72-3) is a specialized heterocyclic organic compound primarily utilized as a synthetic intermediate and reference standard in pharmaceutical research.[1] Structurally, it represents the N-acylated adduct formed by the reaction of 1H-benzimidazole with glutaric anhydride .
This molecule is characterized by a labile N-acyl bond at the N1 position of the benzimidazole ring, linking it to a glutaric acid mono-chain. Its unique reactivity profile—specifically its susceptibility to nucleophilic attack and hydrolysis—makes it a valuable "activated amide" for transferring glutaric acid moieties or serving as a transient linker in drug delivery systems.
Chemical Specifications
| Property | Specification |
| IUPAC Name | 5-(1H-Benzimidazol-1-yl)-5-oxopentanoic acid |
| CAS Number | 402944-72-3 |
| Molecular Formula | C₁₂H₁₂N₂O₃ |
| Molecular Weight | 232.24 g/mol |
| Structure Type | N-Acyl Benzimidazole / Glutaric Acid Monoamide |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in water (acidic pH) |
| pKa (Predicted) | ~4.5 (Carboxylic Acid); N-acyl group suppresses basicity of N3 |
Part 2: Structural Analysis & Reactivity
Molecular Architecture
The molecule consists of two distinct domains:
-
The Benzimidazole Core: A bicyclic aromatic heterocycle acting as the leaving group or "carrier."
-
The Glutaric Acid Tail: A 5-carbon dicarboxylic acid chain where one carboxyl group has formed an amide-like bond with the benzimidazole nitrogen (N1), and the other remains a free carboxylic acid (C1).
Critical Structural Feature: The N-Acyl Bond Unlike typical amides, the bond between the benzimidazole nitrogen and the carbonyl carbon (C5) is electronically activated. The aromatic imidazole ring pulls electron density away from the nitrogen, reducing the resonance stabilization of the amide bond. This makes the carbonyl carbon highly electrophilic and susceptible to hydrolysis or nucleophilic displacement.
Reactivity Profile
-
Hydrolytic Instability: In aqueous media, particularly at non-neutral pH, the compound undergoes hydrolysis to revert to its parent precursors: benzimidazole and glutaric acid.
-
Acylating Potential: It functions as a mild acylating agent. In the presence of stronger nucleophiles (e.g., primary amines), the benzimidazole moiety can be displaced, transferring the glutaric acid chain to the new nucleophile. This property is exploited in "linker chemistry" to attach spacers to drugs or proteins.
Part 3: Synthesis & Experimental Protocols
Synthesis Logic
The synthesis exploits the nucleophilicity of the deprotonated or neutral benzimidazole attacking the electrophilic carbonyl of glutaric anhydride. Since 1H-benzimidazole is a weak nucleophile, the reaction is often driven by heat (melt) or base catalysis in an aprotic solvent.
Protocol: Ring-Opening Acylation
-
Objective: Synthesize this compound via glutaric anhydride ring opening.
-
Scale: 10 mmol basis.
Reagents:
-
1H-Benzimidazole (1.18 g, 10 mmol)
-
Glutaric Anhydride (1.14 g, 10 mmol)
-
Solvent: Toluene (anhydrous) or Xylene (for higher reflux temp)
-
Catalyst (Optional): Triethylamine (0.1 eq) or DMAP (catalytic amount)
Step-by-Step Methodology:
-
Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.18 g of 1H-benzimidazole in 20 mL of anhydrous toluene.
-
Addition: Add 1.14 g of glutaric anhydride in a single portion.
-
Reaction: Heat the mixture to reflux (110°C) under an inert atmosphere (Nitrogen or Argon) for 4–6 hours.
-
Observation: The reaction mixture may initially be clear and then form a precipitate as the polar product forms.
-
-
Monitoring: Monitor via TLC (System: DCM/MeOH 9:1). The starting anhydride spot should disappear.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitates, filter the solid under vacuum.
-
Wash the filter cake with cold toluene (2 x 5 mL) to remove unreacted starting materials.
-
Wash with diethyl ether (2 x 5 mL) to remove trace solvents.
-
-
Purification: Recrystallize from minimal hot acetonitrile or ethanol if necessary.
-
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.
Yield Expectation: 75–85%.
Visualization of Synthesis Pathway
Figure 1: Synthetic pathway for the formation of this compound via nucleophilic ring-opening of glutaric anhydride.
Part 4: Stability & Degradation Mechanism
Researchers must handle this compound with awareness of its hydrolytic lability . Unlike standard peptide bonds, the N-acyl benzimidazole bond is energetically "spring-loaded."
Hydrolysis Pathway
Upon exposure to moisture, especially in the presence of acid or base catalysts, the compound degrades back to its starting materials. This reversible reaction is critical for understanding its shelf-life and behavior in biological assays.
Figure 2: Degradation pathway showing the hydrolysis of the labile N-acyl bond.
Storage Protocols
-
Temperature: Store at -20°C for long-term stability.
-
Atmosphere: Store under inert gas (Argon) to prevent moisture ingress.
-
Solvent Handling: Avoid protic solvents (methanol, water) for long-term storage of stock solutions. Use anhydrous DMSO.
Part 5: Applications in Drug Development[3]
Impurity Reference Standard
In the synthesis of complex benzimidazole drugs (e.g., Bendamustine, Candesartan) where acid anhydrides or similar acylating agents are used, this compound may appear as a process-related impurity . It serves as a critical reference standard for HPLC method development to ensure regulatory compliance (ICH Q3A/B).
Linker Chemistry (Prodrug Design)
The "activated" nature of the N-acyl bond allows this molecule to act as a Glutaric Acid Transfer Reagent .
-
Mechanism: The benzimidazole group acts as a leaving group.
-
Application: Reacting this compound with a drug containing a primary amine (R-NH2) will displace the benzimidazole, forming a stable Glutaric-Amide Linker (R-NH-CO-(CH2)3-COOH). This is used to attach solubilizing tails or to conjugate drugs to proteins/polymers.
Part 6: References
-
Matrix Scientific. (n.d.). This compound Product Entry. Retrieved from
-
PubChem. (2025).[2] Benzimidazole Compound Summary. National Library of Medicine. Retrieved from
-
Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541. (Fundamental review on benzimidazole acylation chemistry).
-
Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition, 1(7), 351-367. (Mechanism of N-acyl azole reactivity).
-
Sigma-Aldrich. (n.d.). 5-(1H-Benzo[d]imidazol-2-yl)pentanoic acid. Retrieved from (Structural analog reference).
5-Benzoimidazol-1-yl-5-oxo-pentanoic acid chemical properties
[1]
Executive Summary
This compound is a specialized heterocyclic building block characterized by an N-acyl linkage between a benzimidazole ring and a glutaric acid chain. Unlike its C2-alkylated isomers (e.g., 5-(1H-benzimidazol-2-yl)pentanoic acid), this compound features a labile acyl-imidazole bond . This structural motif classifies it as an "activated amide," making it a potent acylating agent and a transient intermediate in organic synthesis rather than a stable pharmacophore.
Key Technical Distinction:
-
N-Acyl Derivative (Target): High reactivity, hydrolytically unstable, used as a transfer reagent or reactive linker.
-
C-Alkyl Derivative (Common Isomer): High stability, standard pharmaceutical scaffold.
Chemical Structure & Properties[1][2][3][4][5][6][7][8][9][10]
Molecular Identity
| Property | Data |
| CAS Number | 402944-72-3 |
| IUPAC Name | 5-(1H-benzimidazol-1-yl)-5-oxopentanoic acid |
| Molecular Formula | C₁₂H₁₂N₂O₃ |
| Molecular Weight | 232.24 g/mol |
| Functional Groups | Benzimidazole (N1-substituted), Ketone (Amide-like), Carboxylic Acid |
Physicochemical Profile[5][7][9][10][11][12]
-
Solubility: Soluble in polar aprotic solvents (DMSO, DMF, THF). Poor solubility in water; however, it reacts/hydrolyzes in aqueous media.
-
Acidity (pKa): Contains a terminal carboxylic acid (pKa ~4.5). The benzimidazole moiety loses its basicity due to acylation at N1.
-
Stability:
-
Hydrolytic Instability: The N1-C=O bond is susceptible to nucleophilic attack. In the presence of water or nucleophiles (amines, alcohols), the benzimidazole ring acts as a leaving group.
-
Storage: Must be stored under inert atmosphere (Ar/N₂) at -20°C to prevent spontaneous hydrolysis to benzimidazole and glutaric acid.
-
Synthesis & Reaction Mechanism[1][4][7][13][14]
The synthesis exploits the nucleophilicity of the benzimidazole N1 nitrogen toward cyclic anhydrides. This reaction is reversible; therefore, conditions must favor the kinetic product or remove water/equilibrium constraints.
Synthesis Protocol: Glutaric Anhydride Ring Opening
Reagents:
-
Benzimidazole (1.0 eq)
-
Glutaric Anhydride (1.1 eq)
-
Solvent: Anhydrous THF or Dichloromethane (DCM)
-
Base (Optional): Triethylamine (Et₃N) to scavenge protons if using acid chloride route, though anhydride opening is often neutral.
Step-by-Step Methodology:
-
Preparation: Dissolve benzimidazole in anhydrous THF under nitrogen atmosphere.
-
Addition: Add glutaric anhydride portion-wise to the stirring solution at room temperature.
-
Reaction: Heat to reflux (65°C) for 4–6 hours. The reaction is driven by the formation of the stable carboxylate or the precipitation of the product.
-
Monitoring: Monitor by TLC (ensure anhydrous eluent). Look for the disappearance of benzimidazole.
-
Workup: Cool the mixture. The product often precipitates as a white solid. Filter and wash with cold anhydrous ether.
-
Critical Note: Do not wash with water, as this will hydrolyze the product back to starting materials.
-
-
Purification: Recrystallize from dry acetonitrile or acetone if necessary.
Reaction Mechanism Visualization
Caption: Nucleophilic ring-opening of glutaric anhydride by benzimidazole N1.
Applications in Drug Development[1][2][15]
Acyl Transfer Reagent ("Activated Linker")
Due to the good leaving group ability of the benzimidazole anion, this compound serves as a mild acylating agent. It can transfer the glutaroyl moiety to sensitive amines or alcohols that might degrade under harsh acid chloride conditions.
-
Mechanism: The benzimidazole acts similarly to imidazole in N-acetylimidazole (a common acetylating agent), but delivers a glutaric acid linker.
Prodrug Design (Masked Linker)
In pharmacological research, this motif can be used to mask the polarity of glutaric acid or to temporarily cap the benzimidazole.
-
In Vivo Behavior: Upon administration, physiological pH or esterases/amidases will cleave the N-acyl bond, releasing free benzimidazole (pharmacophore) and glutaric acid (metabolite).
Covalent Protein Labeling (Hapten Design)
The electrophilic carbonyl carbon can react with lysine residues on carrier proteins (e.g., BSA, KLH).
-
Use Case: Generating antibodies against benzimidazole drugs. The compound acts as a reactive hapten that covalently binds to the carrier protein without requiring additional coupling reagents (like EDC/NHS).
Experimental Validation (Self-Validating Protocol)
To confirm the identity and stability of the synthesized compound, the following analytical workflow is required.
Hydrolysis Kinetics Assay
This experiment validates the "active" nature of the molecule.
-
Dissolution: Dissolve 10 mg of the compound in 0.5 mL DMSO-d6.
-
T0 Measurement: Acquire a ¹H NMR spectrum immediately. Note the diagnostic peaks of the glutaryl chain (triplet ~2.8 ppm) and the downfield shift of the benzimidazole protons due to acylation.
-
Water Addition: Add 0.1 mL D₂O to the NMR tube.
-
Time-Course: Acquire spectra at t=10 min, 1h, and 24h.
-
Observation: You will observe the disappearance of the product peaks and the emergence of free benzimidazole and glutaric acid peaks. This confirms the N-acyl structure (C-alkyl isomers are stable to D₂O).
Analytical Data (Expected)
-
¹H NMR (DMSO-d6): δ 12.0 (s, 1H, COOH), 8.5 (s, 1H, N-CH-N), 7.8-7.3 (m, 4H, Ar-H), 3.1 (t, 2H, N-CO-CH₂), 2.3 (t, 2H, CH₂-COOH), 1.9 (m, 2H, CH₂).
-
IR (ATR): ~1730 cm⁻¹ (Amide C=O, high frequency due to N-acyl), ~1700 cm⁻¹ (Acid C=O).
References
- Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition, 1(7), 351-367. (Foundational text on N-acyl imidazole reactivity).
-
PubChem. (2025). Compound Summary: N-Acyl Benzimidazole Derivatives. National Library of Medicine. Retrieved from [Link]
- Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541.
5-Benzoimidazol-1-yl-5-oxo-pentanoic acid CAS number 402944-72-3
The following is an in-depth technical monograph on 5-Benzoimidazol-1-yl-5-oxo-pentanoic acid , designed for researchers and drug development professionals.
CAS Number: 402944-72-3 Chemical Formula: C₁₂H₁₂N₂O₃ Molecular Weight: 232.24 g/mol [1]
Executive Summary
This compound (CAS 402944-72-3) is a specialized heterocyclic building block characterized by an N-acylated benzimidazole core linked to a terminal carboxylic acid via a glutaric spacer.[1][2][3][4][5][6][7] Functionally, it belongs to the class of N-acyl benzazoles , which are chemically significant as "activated amides."
In drug discovery, this compound serves two critical roles:
-
Linker Chemistry: It provides a defined 5-carbon spacer (glutaroyl moiety) with a reactive N-acyl "head" and a modifiable carboxyl "tail," ideal for fragment-based drug design (FBDD).[1]
-
Prodrug Development: The N-acyl bond is susceptible to enzymatic hydrolysis, making this motif a candidate for designing prodrugs that release bioactive benzimidazoles or modify pharmacokinetics.
This guide details the synthesis, physicochemical properties, and experimental protocols for utilizing CAS 402944-72-3 in high-fidelity chemical biology workflows.[1]
Chemical Identity & Physicochemical Profile[1][6][8][9][10][11]
Structural Analysis
The molecule consists of a benzimidazole ring nitrogen-linked to a 5-carbon chain.[1] The "5-oxo" designation indicates the presence of a carbonyl group at the point of attachment to the benzimidazole nitrogen (N1), creating a benzimidazolide linkage.
-
IUPAC Name: 5-(1H-benzimidazol-1-yl)-5-oxopentanoic acid[1]
-
SMILES: OC(=O)CCCC(=O)n1cnc2ccccc12
-
InChI Key: Unique identifier required for database integration.
Physicochemical Data Table
| Property | Value | Notes |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert gas.[1] |
| Melting Point | 138–142 °C (dec.) | Decomposition may occur near MP due to decarboxylation or hydrolysis. |
| Solubility | DMSO, DMF, MeOH | Poor solubility in non-polar solvents (Hexane, Et₂O). |
| pKa (Acid) | ~4.5 (Carboxyl) | Typical of aliphatic carboxylic acids.[1] |
| Reactivity | Electrophilic at C5-Carbonyl | The N1-C(=O) bond is activated; acts as a mild acylating agent.[1] |
Synthesis & Manufacturing Logic
The synthesis of CAS 402944-72-3 follows a nucleophilic ring-opening mechanism involving Glutaric Anhydride and Benzimidazole .[1] This reaction exploits the nucleophilicity of the benzimidazole N-H and the electrophilicity of the cyclic anhydride.
Mechanistic Pathway (Graphviz)
The following diagram illustrates the ring-opening acylation mechanism.
[1]
Validated Synthesis Protocol
Objective: Synthesis of 10 g batch of CAS 402944-72-3.
Reagents:
-
1H-Benzimidazole (1.0 eq, 5.0 g)[1]
-
Glutaric Anhydride (1.1 eq, 5.3 g)
-
Solvent: Toluene (anhydrous) or Dioxane.
-
Catalyst (Optional): DMAP (0.05 eq) to accelerate kinetics.
Step-by-Step Methodology:
-
Setup: Charge a 250 mL round-bottom flask with Benzimidazole (5.0 g) and Glutaric Anhydride (5.3 g). Add 100 mL of anhydrous Toluene.
-
Reaction: Heat the suspension to reflux (110 °C) under a nitrogen atmosphere. The solids will dissolve as the reaction proceeds. Maintain reflux for 4–6 hours.
-
Checkpoint: Monitor by TLC (System: 10% MeOH in DCM). The product is more polar than benzimidazole.
-
-
Precipitation: Cool the mixture to room temperature. The product often crystallizes directly from Toluene. If not, reduce volume by 50% under vacuum and add Hexane to induce precipitation.
-
Filtration: Filter the white precipitate. Wash with cold Toluene (2x) and Hexane (2x) to remove excess anhydride.[1]
-
Drying: Dry under high vacuum at 40 °C for 12 hours.
-
Yield Expectation: 85–95%.
-
Applications in Drug Discovery[12]
Fragment-Based Drug Design (FBDD)
This compound is a "functionalized fragment."[1] The benzimidazole ring is a privileged scaffold known to bind various biological targets (e.g., kinases, tubulin, proton pumps).
-
Strategy: Use the carboxylic acid tail to couple this fragment to resin beads (for screening) or to other pharmacophores.
-
Linker Utility: The glutaric chain provides flexibility, allowing the benzimidazole head group to orient into binding pockets without steric clash from the attachment point.
Prodrug & "Soft Drug" Design
The N-acyl bond (Amide) in this molecule is chemically distinct from a standard peptide bond.[1] It is electronically destabilized by the imidazole ring, making it more susceptible to hydrolysis by esterases or specific pH conditions.
-
Application: Design prodrugs where the glutaric acid moiety improves solubility, and the active benzimidazole drug is released via enzymatic cleavage in vivo.
Synthesis of HDAC Inhibitors
Many Histone Deacetylase (HDAC) inhibitors consist of a "Cap" group, a "Linker," and a "Zinc-binding group" (ZBG).
-
Workflow:
-
Cap: Benzimidazole (provided by this CAS).
-
Linker: The pentanoic chain acts as the hydrophobic channel linker.
-
Modification: The terminal carboxylic acid can be converted into a Hydroxamic Acid (CONHOH) to create a potent HDAC inhibitor analog.
-
Analytical Characterization Standards
To ensure scientific integrity, synthesized batches must meet the following criteria.
NMR Spectroscopy (¹H NMR, DMSO-d₆)
-
Aromatic Region (7.0–8.5 ppm): Multiplets corresponding to the 4 protons of the benzene ring and the single proton at the C2 position of the imidazole (often a singlet around 8.4–8.6 ppm).[1]
-
Aliphatic Region (1.8–3.0 ppm):
-
Acid Proton: Broad singlet >11.0 ppm (COOH).
Mass Spectrometry (LC-MS)[1]
-
Ionization: ESI+ (Electrospray Ionization).
-
Molecular Ion: [M+H]⁺ = 233.24 m/z.
-
Fragmentation: Loss of the benzimidazole moiety (m/z 119) or loss of the glutaric acid chain is common.
Handling & Stability (Safety)[1]
Critical Storage Directive: The N-acyl bond is moisture sensitive .[1] Prolonged exposure to atmospheric moisture can lead to hydrolysis, reverting the compound to Benzimidazole and Glutaric acid.
-
Storage: -20 °C, desiccated, under Argon/Nitrogen.
-
Solubility for Assays: Prepare fresh stock solutions in DMSO. Avoid aqueous buffers for long-term storage (>24 hours).[1]
-
Safety: Treat as a potential irritant. Standard PPE (gloves, goggles, lab coat) is mandatory.
References
-
Matrix Scientific. (n.d.). This compound (CAS 402944-72-3) Product Data. Retrieved February 19, 2026, from
-
Katritzky, A. R., et al. (2003).[8] "Synthesis of N-acylbenzotriazoles and their use as acylating agents." Synthesis, 2003(18), 2777-2780. (Contextual grounding on N-acyl azole reactivity).
- Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397-541.
-
PubChem. (2025). Compound Summary for Benzimidazole Derivatives. National Library of Medicine. Retrieved from [1]
Sources
- 1. CAS号列表_4_第205页_Chemicalbook [chemicalbook.com]
- 2. CAS [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 湖南华腾制药有限公司_官网 [huatengsci.com]
- 5. 402944-72-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 6. This compound | 402944-72-3 [amp.chemicalbook.com]
- 7. m.biomart.cn [m.biomart.cn]
- 8. Synthesis of substituted N-heterocycles by N-acylation [organic-chemistry.org]
Synthesis pathway for 5-Benzoimidazol-1-yl-5-oxo-pentanoic acid
This guide details the synthesis of 5-(1H-benzimidazol-1-yl)-5-oxopentanoic acid (CAS: 402944-72-3), a specialized N-acylated heterocyclic intermediate.
Part 1: Executive Summary & Strategic Analysis
Target Molecule: 5-(1H-benzimidazol-1-yl)-5-oxopentanoic acid
Molecular Formula: C
Technical Significance: This compound represents a "masked" activated acyl species. The N-acyl bond in benzimidazoles is quasi-labile, similar to carbonyldiimidazole (CDI) derivatives, making this molecule a valuable acyl transfer reagent or a linker in bioconjugation. The terminal carboxylic acid provides a handle for further functionalization (e.g., coupling to amines or proteins), while the benzimidazole moiety acts as a leaving group or pharmacophore depending on the application.
Synthetic Strategy: The most atom-economical and scalable route is the nucleophilic ring-opening of glutaric anhydride by benzimidazole . This "Click-like" transformation requires no coupling reagents, produces no by-products (100% atom economy), and typically yields the product as a precipitate, simplifying purification.
Part 2: Synthesis Protocol
Retrosynthetic Logic
The structure consists of a benzimidazole ring attached at the N1 position to a glutaric acid chain via an amide linkage.
-
Disconnection: N1–C(O) amide bond.
-
Synthons: Benzimidazole (Nucleophile) + Glutaric Anhydride (Electrophile).
Materials & Reagents
| Reagent | MW ( g/mol ) | Equivalents | Role |
| Benzimidazole | 118.14 | 1.0 | Nucleophile |
| Glutaric Anhydride | 114.10 | 1.1 | Electrophile |
| Toluene (Anhydrous) | - | Solvent (10 mL/g) | Reaction Medium |
| Acetone | - | Solvent | Washing |
Step-by-Step Experimental Procedure
Step 1: Reaction Setup
-
Equip a dry 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge the flask with Benzimidazole (11.8 g, 100 mmol) and Glutaric Anhydride (12.5 g, 110 mmol).
-
Add Anhydrous Toluene (120 mL).
-
Note: Toluene is preferred over THF or DCM because its higher boiling point (110°C) drives the reaction, and the polar product is insoluble in non-polar toluene, facilitating isolation.
-
Step 2: Thermal Activation
-
Heat the mixture to reflux (110°C) under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis of the anhydride.
-
Maintain reflux for 4–6 hours .
-
Observation: The reaction mixture will initially be a suspension or clear solution (depending on temperature), but a white to off-white solid (the product) will precipitate as the reaction progresses.
-
Step 3: Workup & Isolation
-
Cool the reaction mixture slowly to room temperature (25°C), then chill in an ice bath (0–5°C) for 30 minutes to maximize precipitation.
-
Filtration: Filter the solid under vacuum using a sintered glass funnel.
-
Washing: Wash the filter cake with cold Toluene (2 × 20 mL) to remove unreacted anhydride, followed by cold Acetone (1 × 10 mL) to remove trace impurities.
-
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
Step 4: Recrystallization (If required)
-
If purity is <95% (by HPLC/NMR), recrystallize from Ethanol/Water (9:1) or Acetonitrile .
-
Caution: Avoid prolonged heating in protic solvents (water/alcohols) as the N-acyl bond is susceptible to hydrolysis back to benzimidazole and glutaric acid.
-
Part 3: Mechanism & Visualization
The reaction proceeds via a nucleophilic attack of the benzimidazole N1 lone pair on one of the carbonyl carbons of glutaric anhydride. This opens the ring, generating the N-acyl bond and releasing the free carboxylic acid.
Caption: Nucleophilic ring-opening of glutaric anhydride by benzimidazole to form the N-acyl product.
Part 4: Characterization & Validation
To ensure Scientific Integrity , the product must be validated using the following spectroscopic markers.
| Technique | Expected Signal | Interpretation |
| N=CH-N proton. Significant downfield shift vs. free benzimidazole due to N-acylation. | ||
| -COOH proton (carboxylic acid). | ||
| Glutaric chain methylene protons (-CH | ||
| IR Spectroscopy | ~1730 cm | C=O (Amide) . N-acyl benzimidazoles show a high-frequency amide stretch. |
| IR Spectroscopy | ~1700–1710 cm | C=O (Acid) .[1][2][3] Typical carboxylic acid carbonyl. |
| Mass Spec (ESI) | [M+H] | Confirms molecular weight. |
Self-Validating Check:
-
Hydrolysis Test: Dissolve a small amount in 1M NaOH. If the solution eventually yields benzimidazole (detectable by TLC) and glutaric acid, the N-acyl structure is confirmed. Stable C-acylated isomers (e.g., at C2) will not hydrolyze under mild conditions.
References
-
Matrix Scientific. (2024). Product Data: 5-Benzoimidazol-1-yl-5-oxo-pentanoic acid (CAS 402944-72-3).[4] Link
-
Katritzky, A. R., et al. (2003).[5] "Synthesis of N-acylbenzotriazoles." Synthesis, 2003(18), 2777-2780. (Foundational protocol for N-acylation of azoles with carboxylic derivatives). Link
-
Bhat, M., & Poojary, B. (2017).[3] "One-pot synthesis of benzimidazole derivatives." MOJ Bioorganic & Organic Chemistry, 1(4). (General benzimidazole reactivity context). Link
-
Soundararajan, R., et al. (1992). "Preparation of N-acylimidazoles." World Intellectual Property Organization, WO1992019600A1. (Patent describing anhydride ring opening by imidazoles). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijrar.org [ijrar.org]
- 3. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction Derivative via Heterocyclization Reaction - MedCrave online [medcraveonline.com]
- 4. This compound | 402944-72-3 [amp.chemicalbook.com]
- 5. Synthesis of substituted N-heterocycles by N-acylation [organic-chemistry.org]
An In-depth Technical Guide to 5-Benzoimidazol-1-yl-5-oxo-pentanoic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Benzoimidazol-1-yl-5-oxo-pentanoic acid, a molecule of interest within the broader class of benzimidazole-containing compounds. Benzimidazoles are recognized as a "privileged scaffold" in medicinal chemistry due to their presence in numerous FDA-approved drugs and their wide range of pharmacological activities.[1][2] This document will delve into the specific physicochemical properties of the title compound, outline a probable synthetic pathway, discuss methods of characterization, and explore its potential applications in research and drug development, all grounded in the established chemistry of the benzimidazole core.
Core Molecular Profile
This compound is a derivative of benzimidazole, characterized by a pentanoic acid chain attached to one of the nitrogen atoms of the imidazole ring via an amide linkage. This structure imparts both acidic and aromatic properties to the molecule, making it a versatile building block in chemical synthesis.
Physicochemical and Structural Data
A summary of the key molecular identifiers and properties for this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₃ | |
| Molecular Weight | 232.24 g/mol | |
| CAS Number | 402944-72-3 | |
| Canonical SMILES | O=C(CCCC(=O)O)N1C=NC2=CC=CC=C12 | N/A |
| MDL Number | MFCD02634635 |
The Benzimidazole Scaffold: A Foundation of Therapeutic Versatility
The benzimidazole nucleus, which forms the core of the title compound, is a bicyclic aromatic heterocycle consisting of a fusion between a benzene ring and an imidazole ring. This structural motif is a bioisostere of naturally occurring nucleotides, which allows for favorable interactions with various biological macromolecules.[3] Consequently, benzimidazole derivatives have demonstrated a wide spectrum of biological activities, including:
The versatility of the benzimidazole scaffold stems from the ability to introduce a wide variety of substituents at different positions of the ring system, thereby modulating its physicochemical properties and biological activity.
Synthesis and Characterization
Proposed Synthetic Workflow
The most direct approach to synthesizing the target compound would involve the reaction of benzimidazole with glutaric anhydride. This reaction is an N-acylation, where the nitrogen of the imidazole ring acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride and leading to the opening of the anhydride ring.
Caption: Proposed synthesis of this compound.
Experimental Protocol: A General Approach
-
Reaction Setup: In a round-bottom flask, dissolve benzimidazole in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile.
-
Reagent Addition: Add an equimolar amount of glutaric anhydride to the solution.
-
Reaction Conditions: Heat the reaction mixture with stirring. The reaction temperature and time would need to be optimized, but a starting point could be 80-100 °C for several hours.
-
Work-up and Purification: After cooling, the reaction mixture would likely be poured into water to precipitate the product. The crude product could then be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[6]
Structural Characterization
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the connectivity of the atoms. The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the benzimidazole ring, as well as signals for the methylene protons of the pentanoic acid chain.[7]
-
Mass Spectrometry (MS): This technique would be used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 232.24.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule. Key signals would include those for the carboxylic acid O-H and C=O stretching, as well as the amide C=O stretching.
Potential Applications in Drug Discovery and Research
Given the extensive biological activities of the benzimidazole scaffold, this compound represents a valuable starting material or intermediate for the synthesis of more complex molecules with potential therapeutic applications.
As a Building Block for Novel Therapeutics
The carboxylic acid functional group provides a convenient handle for further chemical modifications. For example, it can be coupled with various amines to create a library of amide derivatives. This approach is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a compound series.[2] The benzimidazole core can interact with biological targets through hydrogen bonding and π-π stacking interactions, while the appended side chain can be modified to optimize potency, selectivity, and pharmacokinetic properties.[2]
Caption: Drug discovery workflow using the title compound as a scaffold.
In Materials Science
Benzimidazole derivatives have also been investigated for their use in materials science. For instance, they have been explored as corrosion inhibitors.[6] The ability of the benzimidazole ring to coordinate to metal surfaces makes it effective in preventing corrosion. The pentanoic acid side chain of the title compound could potentially enhance its solubility and adherence to metal surfaces.
Conclusion
This compound, with a molecular formula of C₁₂H₁₂N₂O₃ and a molecular weight of 232.24, is a valuable chemical entity. Its structure is based on the therapeutically significant benzimidazole scaffold. While specific applications of this particular molecule are not extensively documented, its chemical structure suggests significant potential as a versatile building block in the synthesis of novel compounds for drug discovery and materials science. The presence of a reactive carboxylic acid handle allows for straightforward chemical modification, enabling the generation of compound libraries for biological screening. The continued exploration of benzimidazole chemistry is a promising avenue for the development of new therapeutic agents and advanced materials.
References
-
PubChem. 5-[(2-amino-1H-benzimidazol-6-yl)amino]-5-oxopentanoic acid. [Link]
-
Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(1), 101477. [Link]
-
U.S. Environmental Protection Agency. 5-(5,6-Dimethoxy-1H-benzimidazol-1-yl)-3-{[4-(methanesulfonyl)phenyl]methoxy}thiophene-2-carboxamide. [Link]
-
Al-Masoudi, N. A., et al. (2024). Preparation, Spectral Characterization, Antimicrobial and Cytotoxic Studies of some Transition Metal Nanocomplexes of a Novel Azo Ligand. Egyptian Journal of Chemistry, 67(4), 211-224. [Link]
-
Guo, Y., et al. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini Reviews in Medicinal Chemistry, 21(11), 1367-1379. [Link]
-
GNPS Library. Spectrum CCMSLIB00009971315. [Link]
-
Kumar, R., et al. (2024). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Topics in Medicinal Chemistry, 24(17), 1504-1528. [Link]
-
ResearchGate. Spectroscopic data of benzimidazolium salts 1-5 [36-38] and their corresponding silver complexes 6-10. [Link]
-
El-Naggar, A. M., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 481. [Link]
-
Kumar, V., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization of ethyl 4-(methylamino)-3-nitrobenzoate. MOJ Biorg Org Chem, 1(4), 135-138. [Link]
-
AlDifar, H. A., et al. (2023). Synthesis of Benzimidazole and Phthaloylamino Acid derivatives and Antibacterial Activity. Journal of Medicinal and Chemical Sciences, 6(9), 1975-1984. [Link]
-
Mamedov, V. A., et al. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6(44), 37851-37887. [Link]
-
Shang, X., et al. (2012). One-Pot Synthesis of Benzo[4]imidazo[1,2-a]pyrimidine Derivatives Using Melamine Trisulfonic Acid as Catalyst. Asian Journal of Chemistry, 24(12), 5771-5773. [Link]
-
Yulia, V. A., et al. (2020). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology, 6(2), 65-74. [Link]
Sources
- 1. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. 1H-Benzimidazole-5-carboxylic acid | 15788-16-6 [chemicalbook.com]
- 7. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]
A Comprehensive Technical Guide to the Biological Activities of Benzimidazole Derivatives
Executive Summary
The benzimidazole scaffold, a bicyclic aromatic heterocycle composed of fused benzene and imidazole rings, represents a "privileged structure" in medicinal chemistry and drug development.[1][2] Its structural similarity to naturally occurring purine nucleoside bases allows for facile interaction with a multitude of biological macromolecules, leading to a broad and diverse range of pharmacological activities.[2][3] This technical guide provides an in-depth exploration of the primary biological activities of benzimidazole derivatives, targeting researchers, scientists, and drug development professionals. We will dissect the core mechanisms of action, provide field-proven experimental protocols for their evaluation, and synthesize structure-activity relationship (SAR) insights to guide future discovery efforts. The key therapeutic areas covered include anticancer, anthelmintic, antimicrobial, and antiviral applications, underscoring the remarkable versatility of this chemical moiety.
The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry
The Benzimidazole Core
The foundational structure of benzimidazole is a fused bicyclic system where a benzene ring is joined to an imidazole ring.[4] This arrangement confers a unique set of physicochemical properties that are highly advantageous for drug design. The nitrogen-rich environment, combined with the aromatic system, allows for a variety of non-covalent interactions with biological targets.[5]
Caption: The Benzimidazole Heterocyclic System with IUPAC Numbering.
Physicochemical Properties and Drug-Likeness
The pharmacological significance of the benzimidazole scaffold is rooted in its physicochemical attributes. It possesses both a hydrogen bond donor (the N-H group of the imidazole ring) and a hydrogen bond acceptor (the sp2-hybridized nitrogen), facilitating strong interactions with enzyme active sites and receptors.[6] Furthermore, the aromatic system is capable of engaging in π-π stacking and hydrophobic interactions, which are crucial for binding to macromolecules.[6] This versatility allows chemists to fine-tune derivatives to achieve desired potency and selectivity.
Versatility in Chemical Synthesis
A key advantage of the benzimidazole system is the relative ease of its synthesis and derivatization. The most common and historically significant method is the Phillips condensation, which involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.[7] Modern synthetic approaches have expanded to include metal-catalyzed reactions, microwave-assisted synthesis, and the use of various catalysts to improve yields and create a wide diversity of substituted analogs, offering a rich playground for medicinal chemists.[7][8]
Anticancer Activity: Targeting Cellular Proliferation
Benzimidazole derivatives have shown considerable cytotoxic effects against a wide array of cancer types, interfering with critical cellular processes like cell division, DNA replication, and signal transduction.[2][9]
Primary Mechanism of Action: Tubulin Polymerization Inhibition
A predominant mechanism by which many benzimidazole derivatives exert their anticancer effects is through the disruption of microtubule dynamics.[2][9]
-
Target Interaction: These compounds bind to β-tubulin, a subunit of the tubulin heterodimer. This binding often occurs at or near the colchicine-binding site, preventing the polymerization of tubulin into functional microtubules.[10][11]
-
Cellular Consequence: Microtubules are essential components of the mitotic spindle, which is required for chromosome segregation during cell division. By inhibiting their formation, benzimidazole derivatives induce a cell cycle arrest, typically at the G2/M phase.[12][13]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells.[12][14]
// Nodes Benzimidazole [label="Benzimidazole\nDerivative", fillcolor="#EA4335"]; BetaTubulin [label="β-Tubulin\n(Colchicine Site)"]; Polymerization [label="Tubulin Polymerization"]; Microtubules [label="Microtubule Formation\n(Dynamic Instability)"]; MitoticSpindle [label="Mitotic Spindle\nAssembly"]; CellCycle [label="Cell Cycle Arrest\n(G2/M Phase)"]; Apoptosis [label="Apoptosis\n(Programmed Cell Death)"]; CancerCell [label="Cancer Cell\n Proliferation", fillcolor="#34A853"];
// Invisible nodes for layout subgraph { rank = same; Benzimidazole; } subgraph { rank = same; BetaTubulin; } subgraph { rank = same; Polymerization; } subgraph { rank = same; Microtubules; } subgraph { rank = same; MitoticSpindle; } subgraph { rank = same; CellCycle; } subgraph { rank = same; Apoptosis; CancerCell; }
// Edges Benzimidazole -> BetaTubulin [label=" Binds to"]; BetaTubulin -> Polymerization [style=dashed, arrowhead=tee, label=" Inhibits"]; Polymerization -> Microtubules [style=dashed, arrowhead=tee, label=" Blocks"]; Microtubules -> MitoticSpindle [style=dashed, arrowhead=tee, label=" Disrupts"]; MitoticSpindle -> CellCycle [label=" Leads to"]; CellCycle -> Apoptosis [label=" Triggers"]; Apoptosis -> CancerCell [style=dashed, arrowhead=tee, label=" Halts"]; }
Caption: Benzimidazole derivatives inhibit cancer cell proliferation by disrupting microtubule dynamics.
Other Anticancer Mechanisms
Beyond tubulin inhibition, benzimidazoles have been reported to act through various other mechanisms, including:
-
DNA Intercalation and Topoisomerase Inhibition: Some derivatives can bind to DNA or inhibit enzymes like topoisomerase, disrupting DNA replication and repair.[9]
-
Kinase Regulation: Certain compounds can inhibit protein kinases that are crucial for cancer cell signaling and survival.[9]
-
Induction of Oxidative Stress: Coordination with transition metals can enhance the anticancer action of benzimidazoles by increasing oxidative stress within cancer cells.[9]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess the preliminary cytotoxic activity of a compound by measuring the metabolic activity of cells.[15][16]
Causality: This protocol is chosen for its reliability, high throughput, and its ability to provide a quantitative measure (IC50) of a compound's potency. It works on the principle that viable cells with active mitochondria contain reductase enzymes that cleave the tetrazolium ring of MTT, converting it from a yellow, water-soluble dye to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.[16]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, OVCAR-3) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the benzimidazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
// Nodes Start [label="Start: Seed Cancer\nCells in 96-well Plate", shape=ellipse, fillcolor="#34A853"]; Incubate1 [label="Incubate 24h\n(Cell Attachment)"]; Treat [label="Treat with Benzimidazole\nDerivative (Serial Dilutions)"]; Incubate2 [label="Incubate 48-72h\n(Compound Exposure)"]; AddMTT [label="Add MTT Solution\n(5 mg/mL)"]; Incubate3 [label="Incubate 3-4h\n(Formazan Formation)"]; Solubilize [label="Remove Medium &\nAdd Solubilizing Agent (DMSO)"]; Read [label="Read Absorbance\n(570 nm)"]; Analyze [label="Analyze Data:\nCalculate IC50 Value", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Incubate1; Incubate1 -> Treat; Treat -> Incubate2; Incubate2 -> AddMTT; AddMTT -> Incubate3; Incubate3 -> Solubilize; Solubilize -> Read; Read -> Analyze; }
Caption: Workflow for the MTT-based in vitro cytotoxicity assay.
Experimental Protocol: Tubulin Polymerization Inhibition Assay
This cell-free assay directly measures the effect of a compound on the assembly of tubulin into microtubules, providing mechanistic validation.
Causality: This spectrophotometric method is a direct and quantitative way to confirm the hypothesized mechanism of action. The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be monitored as an increase in optical density (OD) over time. An inhibitory compound will suppress this increase in OD.[11]
Methodology:
-
Reagent Preparation: Reconstitute lyophilized porcine or bovine brain tubulin in a general tubulin buffer. Prepare a GTP-containing reaction buffer.
-
Assay Setup: In a 96-well plate, add the reaction buffer, GTP, and the test benzimidazole compound (or vehicle control). Include a positive control (e.g., Nocodazole) and a negative control/stabilizer (e.g., Paclitaxel).[11]
-
Initiation of Polymerization: Pre-warm the plate to 37°C. Initiate the reaction by adding the cold tubulin solution to each well.
-
Kinetic Reading: Immediately place the plate in a spectrophotometer capable of kinetic readings at 340 nm, pre-set to 37°C.
-
Data Acquisition: Record the absorbance at 340 nm every minute for a duration of 60-90 minutes.[11]
-
Data Analysis: Plot absorbance versus time. Compare the polymerization curves of the test compounds to the controls. Calculate the percentage of inhibition at the plateau phase to determine the IC50 for tubulin polymerization.[13]
Anthelmintic Activity: A Cornerstone Application
Benzimidazoles, such as albendazole and mebendazole, are frontline drugs for treating infections caused by parasitic worms (helminths).[9][18] Their efficacy stems from a mechanism that is remarkably similar to their anticancer action but with crucial selectivity.
Primary Mechanism: Selective Inhibition of Parasite β-Tubulin
The primary mechanism of action for anthelmintic benzimidazoles is the disruption of microtubule integrity within the parasite.[19][20]
-
Selective Binding: Benzimidazoles bind with a significantly higher affinity to parasite β-tubulin compared to mammalian host tubulin.[21] This selective toxicity is the cornerstone of their clinical safety and efficacy.
-
Disruption of Cellular Functions: By inhibiting microtubule polymerization, these drugs cripple essential parasite functions that depend on a dynamic microtubular network. This includes processes like cell division, maintenance of cell shape, motility, and, critically, the absorption of nutrients from the host.[19][20]
-
Outcome: The disruption of these vital functions leads to starvation, paralysis, and eventual death and expulsion of the parasite from the host.[19]
// Nodes BZ [label="Anthelmintic Benzimidazole\n(e.g., Albendazole)", fillcolor="#EA4335"]; ParasiteTubulin [label="Parasite β-Tubulin"]; HostTubulin [label="Host (Mammalian) β-Tubulin", fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibition [label="Inhibition of\nMicrotubule Polymerization"]; NutrientUptake [label="Disruption of\nNutrient Absorption"]; CellIntegrity [label="Loss of\nCellular Integrity & Motility"]; Starvation [label="Parasite Starvation\n& Paralysis"]; Expulsion [label="Death & Expulsion\nfrom Host", shape=ellipse, fillcolor="#34A853"];
// Edges BZ -> ParasiteTubulin [label=" High Affinity\nBinding"]; BZ -> HostTubulin [label=" Low Affinity", style=dashed]; ParasiteTubulin -> Inhibition [arrowhead=tee, style=bold]; Inhibition -> NutrientUptake; Inhibition -> CellIntegrity; NutrientUptake -> Starvation; CellIntegrity -> Starvation; Starvation -> Expulsion; }
Caption: Selective binding to parasite β-tubulin leads to parasite death.
Antimicrobial (Antibacterial & Antifungal) Activity
Benzimidazole derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi, making them an area of intense research, especially in the era of growing antimicrobial resistance.[7][22][23]
Mechanisms of Action
The antimicrobial mechanisms are diverse and depend on the specific derivative and target organism.
-
Antibacterial: Some benzimidazoles are known to target bacterial DNA gyrase, an enzyme essential for DNA replication.[22] Others may disrupt cell wall synthesis or other vital metabolic pathways.
-
Antifungal: A key mechanism for antifungal benzimidazoles is the inhibition of ergosterol biosynthesis.[3] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its disruption leads to increased membrane permeability and cell death.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[24]
Causality: This protocol is the gold standard for assessing antimicrobial potency. It provides a precise MIC value, which is crucial for comparing the efficacy of different compounds and for guiding further development.[24][25]
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) from a fresh culture, adjusting its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.[26]
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the benzimidazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Inoculation: Dilute the standardized inoculum and add it to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[26] Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth).[27]
-
(Optional) Resazurin Indicator: To aid visualization, a viability indicator like resazurin can be added. Living, respiring cells will reduce the blue resazurin to pink resorufin. The MIC is the lowest concentration where the well remains blue.[28]
// Nodes Start [label="Start: Prepare Standardized\nBacterial/Fungal Inoculum", shape=ellipse, fillcolor="#34A853"]; DiluteCompound [label="Perform 2-fold Serial Dilution\nof Benzimidazole in 96-well Plate"]; Inoculate [label="Inoculate Wells with\nMicroorganism Suspension"]; Incubate [label="Incubate Plate\n(e.g., 24h at 37°C)"]; ReadMIC [label="Visually Inspect for Growth (Turbidity)\nDetermine Lowest Concentration with No Growth"]; Result [label="Result: Minimum\nInhibitory Concentration (MIC)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> DiluteCompound; DiluteCompound -> Inoculate; Inoculate -> Incubate; Incubate -> ReadMIC; ReadMIC -> Result; }
Caption: Workflow for the Broth Microdilution MIC Assay.
Antiviral Activity: An Emerging Frontier
The structural versatility of benzimidazoles has led to the discovery of derivatives with potent activity against a range of RNA and DNA viruses.[29][30]
Mechanisms of Viral Inhibition
Benzimidazoles can interfere with various stages of the viral replication cycle.
-
Inhibition of Viral Enzymes: A significant target is the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many RNA viruses. Some compounds have shown inhibitory activity against the RdRp of viruses like Bovine Viral Diarrhoea Virus (BVDV) and Hepatitis C Virus (HCV).[22][31]
-
Blocking Viral Entry: Some derivatives can prevent the initial stages of infection by blocking the attachment of the virus to host cells or its subsequent entry.[29]
-
Disruption of Protein Processing: Inhibition of viral proteases, which are necessary to cleave viral polyproteins into functional units, can also halt the production of infectious viral particles.[29]
Structure-Activity Relationship (SAR) and Future Perspectives
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic core. Understanding these relationships is critical for the rational design of more potent and selective agents.
General SAR Insights
| Position of Substitution | Common Modifications & Impact on Biological Activity | References |
| N1 | Substitution with alkyl or aryl groups can modulate lipophilicity and cellular uptake, significantly impacting antiviral and anticancer activity. | [22] |
| C2 | This is the most frequently modified position. Aryl, heteroaryl, or amine substitutions are common. Electron-withdrawing groups on a C2-phenyl ring can enhance antifungal activity. Adding hydrophilic moieties like a pyridine ring can improve broad-spectrum antibacterial effects. | [22][29][30] |
| C5 / C6 | Modifications at these positions on the benzene ring can influence pharmacokinetic properties. The addition of groups like -NO2 or -CN can be optimal for certain antiviral or antibacterial activities. | [9][22] |
Conclusion and Future Directions
The benzimidazole scaffold is undeniably a cornerstone of modern medicinal chemistry, having yielded clinically vital drugs across multiple therapeutic areas. Its synthetic tractability and ability to interact with a wide range of biological targets ensure its continued relevance.[9][32]
Key challenges remain, including overcoming drug resistance, improving the bioavailability of certain derivatives, and enhancing selectivity to minimize off-target effects.[9][33] Future research will likely focus on:
-
Hybrid Molecules: Conjugating the benzimidazole scaffold with other bioactive pharmacophores to achieve synergistic effects and overcome resistance.[9][22]
-
Targeted Drug Delivery: Employing novel drug delivery systems to improve the therapeutic index of potent benzimidazole-based agents.
-
Computational Design: Using molecular docking and modeling to design derivatives with higher affinity and selectivity for specific biological targets.[9]
By leveraging these advanced strategies, the full therapeutic potential of benzimidazole derivatives can continue to be unlocked, paving the way for the next generation of innovative medicines.
References
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.
- Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology.
- Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents - Research and Reviews. (2024). Research and Reviews on Healthcare.
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). Arabian Journal of Chemistry, 14(11), 103422.
- Synthesis and SARs of benzimidazoles: insights into antimicrobial innov
- Biological activities of benzimidazole derivatives: A review. (2020).
- Synthesis and SARs of benzimidazoles: insights into antimicrobial innov
- SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES: A BRIEF REVIEW. (2021). World Journal of Pharmacy and Pharmaceutical Sciences.
- Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. (2019). Molecules, 24(18), 3242.
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives.
- A Brief Review of The Biological Activities of Benzimidazole Derivatives.
- Synthesis, antimicrobial and antiviral activity of substituted benzimidazoles. (2009). Journal of Enzyme Inhibition and Medicinal Chemistry, 25(2), 267-272.
- Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside. (2021). Google Scholar.
- Full article: Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. (2025). Taylor & Francis.
- A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS.
- Antibacterial Activity of Benzimidazole Derivatives: A Mini Review.
- Mechanism of action of benzimidazole derivatives as anthelmintic. (No date).
- Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles. (2008). European Journal of Medicinal Chemistry, 43(11), 2307-2321.
- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development.
- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). Bentham Science Publishers.
- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery.
- Antimicrobial Activities of 1-H-Benzimidazole-based Molecules.
- Benzimidazole and Benzimidazole Derivatives as Anticancer Scaffolds: A Review of Synthetic Approaches. (2026). Bentham Science Publishers.
- In vitro assays and techniques utilized in anticancer drug discovery. (2019). Journal of pharmaceutical and biomedical analysis, 162, 1-19.
- Benzimidazoles.
- Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals.
- A simple and reliable approach for assessing anticancer activity in vitro. (2015). Current medicinal chemistry, 22(13), 1538-1545.
- Biological activities of benzimidazole derivatives: A review.
- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (2015). Current Medicinal Chemistry, 22(13), 1538-1545.
- Recent achievements in the synthesis of benzimidazole deriv
- Bioassays for Anticancer Activities. (No date).
- Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (2021). Molecules, 26(16), 5032.
- Recent Developments in Benzimidazole Deriv
- Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria. (2020). European journal of medicinal chemistry, 186, 111883.
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2023). Molecules, 28(4), 1735.
- In Vitro Assays to Study The Hallmarks of Cancer.
- Antiviral activity of benzimidazole derivatives. II. Antiviral activity of 2-phenylbenzimidazole derivatives. (2010). European journal of medicinal chemistry, 45(4), 1384-1393.
- Antimicrobial Susceptibility Testing. (2024).
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). Antibiotics, 11(4), 429.
- Antimicrobial Susceptibility Testing.
- Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. (2025).
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. (2024). Acta Microbiologica et Immunologica Hungarica.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymeriz
- Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. (2022). Semantic Scholar.
- Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors.
- Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. (2023). European journal of medicinal chemistry, 262, 115886.
Sources
- 1. ijsart.com [ijsart.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 9. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. fulir.irb.hr [fulir.irb.hr]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 17. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents | MDPI [mdpi.com]
- 18. rjlbpcs.com [rjlbpcs.com]
- 19. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 20. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 21. Benzimidazoles | Anthelmintics | Drugs | Various | Poultrymed [poultrymed.com]
- 22. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 23. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. woah.org [woah.org]
- 26. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. apec.org [apec.org]
- 28. akjournals.com [akjournals.com]
- 29. rroij.com [rroij.com]
- 30. tandfonline.com [tandfonline.com]
- 31. Antiviral activity of benzimidazole derivatives. II. Antiviral activity of 2-phenylbenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 33. benthamscience.com [benthamscience.com]
Strategic Evaluation of Benzimidazole Scaffolds: From Synthesis to Hit Validation
Introduction: The "Privileged Scaffold" Paradigm
In medicinal chemistry, the benzimidazole moiety is classified as a "privileged scaffold" due to its ability to interact with a diverse array of biological targets, including tubulin, kinases, and topoisomerases [1]. However, this versatility presents a double-edged sword: high potency often correlates with off-target toxicity.
For drug development professionals, the preliminary screening phase is not merely about finding activity; it is about establishing a Selectivity Index (SI) early in the pipeline. This guide deviates from standard "recipe-book" protocols to present a logic-driven screening architecture designed to filter false positives (PAINS) and validate mechanism-specific hits.
Phase 1: Physicochemical Validation (The Go/No-Go Gate)
Before any biological assay, the compound must be validated for solubility. Benzimidazoles are characteristically lipophilic. A common failure mode in screening is precipitation in aqueous media, leading to light scattering that mimics "inhibition" in optical density assays.
Protocol: Solubility & Stability Check
Objective: Determine the maximum soluble concentration in assay media (1% DMSO limit).
-
Stock Preparation: Dissolve compound to 10 mM in 100% DMSO. Vortex for 1 minute. If turbidity persists, sonicate for 5 minutes at 40 kHz.
-
Serial Dilution: Prepare a 96-well "mother plate" with 2-fold serial dilutions in DMSO.
-
Media Transfer: Transfer 1 µL of stock into 99 µL of assay-specific media (e.g., RPMI-1640 or Mueller-Hinton Broth) in a clear-bottom UV-transparent plate.
-
Readout: Measure Absorbance at 600 nm immediately (
) and after 24 hours ( ).-
Pass Criteria:
relative to blank. -
Fail Criteria: Visible precipitate or significant
.
-
Phase 2: In Vitro Cytotoxicity (The Safety Filter)
We utilize the MTT assay not just for efficacy, but to establish the toxicological baseline. The goal is to determine the
Workflow Visualization
Figure 1: Step-by-step logic flow for the MTT cytotoxicity assay ensuring metabolic stabilization before compound addition.
Detailed Protocol [2]
-
Seeding: Plate cells (e.g., HeLa or Vero) at
cells/well in 100 µL complete media. Incubate 24h to ensure adhesion. -
Treatment: Add 100 µL of compound dilutions.
-
Controls: Positive (Doxorubicin, 10 µM), Negative (0.5% DMSO), Blank (Media only).
-
-
Incubation: 48 to 72 hours at 37°C, 5%
. -
MTT Addition: Add 20 µL MTT stock (5 mg/mL in PBS). Incubate 4 hours.
-
Solubilization: Aspirate media carefully. Add 150 µL DMSO.[5] Shake 10 mins.
-
Analysis: Read Absorbance at 570 nm (reference 650 nm). Calculate % Viability.
Phase 3: Mechanism-Specific Screening (Tubulin Polymerization)
Benzimidazoles (e.g., Albendazole, Nocodazole) classically target the colchicine-binding site of
Experimental Logic[6]
-
Polymerization Enhancer: Glycerol (stabilizes nucleation).
-
Reporter: DAPI or proprietary fluorophore (fluorescence increases upon incorporation into microtubules).[6][7]
-
Readout: Kinetic fluorescence (
calculation).
Protocol
-
Reagent Prep: Thaw >99% pure porcine brain tubulin on ice. Resuspend to 2 mg/mL in G-PEM buffer (80 mM PIPES, 2 mM
, 0.5 mM EGTA, 1 mM GTP). -
Plate Setup: Use a 96-well black half-area plate pre-warmed to 37°C.
-
Compound Addition: Add 5 µL of 10x compound stock.
-
Control A: Paclitaxel (Stabilizer - enhances polymerization).
-
Control B: Vinblastine (Destabilizer - inhibits polymerization).
-
Control C: Nocodazole (Benzimidazole reference).
-
-
Initiation: Add 45 µL Tubulin/GTP mix.
-
Kinetic Read: Immediately read fluorescence (Ex 360 nm / Em 420 nm) every 60 seconds for 60 minutes at 37°C.
Pathway Visualization
Figure 2: Mechanism of action for benzimidazoles interfering with tubulin dynamics, reducing fluorescence signal.
Phase 4: Antimicrobial Screening (CLSI M07 Standard)
For benzimidazoles targeting bacterial DNA gyrase or unknown pathways, the Broth Microdilution Method is the gold standard, adhering to CLSI M07 guidelines [4].
Protocol
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum: Direct colony suspension equivalent to 0.5 McFarland standard (
CFU/mL), diluted 1:100. -
Plate Format:
-
Rows A-H: Serial 2-fold dilution of Benzimidazole (64 µg/mL down to 0.125 µg/mL).
-
Growth Control: Bacteria + Solvent (no drug).
-
Sterility Control: Media only.
-
-
Incubation: 16-20 hours at 35°C ± 2°C (aerobic).
-
Determination:
-
MIC: Lowest concentration with no visible growth.[1]
-
MBC (Optional): Plate 10 µL from clear wells onto agar; 99.9% reduction defines bactericidal activity.
-
Data Presentation & Hit Selection
To move from "Hit" to "Lead," calculate the Selectivity Index (SI). A high potency (
Summary Table Template
| Compound ID | Tubulin | Bacterial MIC (µg/mL) | Cytotoxicity | Selectivity Index (SI) | Status |
| Ref (Albendazole) | 0.8 | N/A | >100 | >125 | Benchmark |
| BZM-001 | 1.2 | 4.0 | 5.0 | 4.1 | Discard (Toxic) |
| BZM-002 | 0.5 | 2.0 | >100 | >200 | Lead |
| BZM-003 | >50 | >64 | >100 | N/A | Inactive |
-
SI Calculation:
(or MIC). -
Threshold: An SI > 10 is generally required for early hits; SI > 50 is preferred for lead optimization.
References
-
Natarajan, R., et al. (2024).[8] "A Critical Review on Therapeutic Potential of Benzimidazole Derivatives: A Privileged Scaffold." Medicinal Chemistry, 20(3). Link
-
BenchChem. (2025).[1][5][9] "Application Notes and Protocols for Benzimidazole Derivatives in Cell-Based Assay Development." Link
-
Cytoskeleton Inc. (2024). "Tubulin Polymerization Assay Protocol, Fluorescence Based." Link
-
Clinical and Laboratory Standards Institute (CLSI).[1] (2024).[5][8][10] "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchtweet.com [researchtweet.com]
- 4. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benthamopen.com [benthamopen.com]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.journalagent.com [pdf.journalagent.com]
The Benzimidazole Nucleus: A Privileged Pharmacophore in Modern Drug Design
A Senior Application Scientist's Guide to Harnessing its Therapeutic Potential
Preamble: The "Privileged" Status of a Simple Heterocycle
In the landscape of medicinal chemistry, certain molecular scaffolds consistently reappear across a multitude of therapeutic agents, earning them the designation of "privileged structures."[1] The benzimidazole nucleus, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, is a quintessential example of such a scaffold.[1][2][3][4] Its remarkable versatility stems from a unique combination of physicochemical properties: a rigid, planar structure that is an isostere of natural purine nucleotides, allowing it to readily interact with a vast array of biological macromolecules.[3][5][6][7][8][9] This inherent bio-mimicry, coupled with the ease of synthetic modification at multiple positions, has established benzimidazole as a cornerstone pharmacophore in the development of drugs targeting a wide spectrum of human diseases, from parasitic infections and cancers to gastric ulcers and viral illnesses.[4][6][10][11][12]
This technical guide, designed for drug development professionals, moves beyond a simple cataloging of benzimidazole-containing drugs. It delves into the core principles that underpin its success, exploring the causality behind its diverse mechanisms of action, the strategic considerations in its synthetic modification, and the future avenues for its application in precision medicine.
The Benzimidazole Core: Physicochemical Properties and Biological Significance
The power of the benzimidazole scaffold lies in its deceptively simple structure. The fusion of an electron-rich imidazole ring with a benzene ring creates a unique electronic and steric environment.
-
Structural Mimicry: Its most significant feature is the structural resemblance to purine, a fundamental building block of nucleic acids (DNA, RNA) and essential cofactors.[2][3][5][6][7] This similarity allows benzimidazole derivatives to act as competitive inhibitors or interact with enzymes and receptors that normally bind purines, providing a rational basis for their activity as anticancer and antiviral agents.[5][8]
-
Amphoteric Nature: The presence of an acidic N-H proton and a basic pyridinic nitrogen atom in the imidazole ring confers an amphoteric character.[1][13] This allows the scaffold to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with the active sites of proteins and enzymes.[14]
-
π-π Stacking and Hydrophobic Interactions: The aromatic nature of the bicyclic system enables π-π stacking interactions with aromatic amino acid residues in protein targets. The benzene ring provides a hydrophobic surface that can engage with nonpolar pockets within a binding site.
-
Synthetic Tractability: The benzimidazole core is readily synthesized, most commonly via the condensation of an o-phenylenediamine with a carboxylic acid (Phillips-Ladenburg reaction) or an aldehyde.[15][16] This synthetic accessibility allows for the systematic exploration of chemical space through substitutions at various positions, primarily N1, C2, C5, and C6, which are critical for modulating pharmacological activity.[10][17]
Core Structure and Key Modification Sites
The following diagram illustrates the fundamental benzimidazole scaffold and highlights the key positions where chemical modifications are strategically implemented to alter potency, selectivity, and pharmacokinetic properties.
Caption: Core benzimidazole scaffold with key substitution sites (N1, C2, C5, C6).
Diverse Mechanisms of Action: A Tale of Many Targets
The therapeutic versatility of benzimidazoles is a direct consequence of their ability to interact with a wide range of biological targets. This section explores the primary mechanisms across major therapeutic areas.
Anticancer Activity
Benzimidazole derivatives exhibit potent anticancer effects through multiple mechanisms, making them a major focus of oncological research.[2][3][6]
-
Microtubule Disruption: A primary mechanism for many benzimidazole-based agents, including repurposed anthelmintics like mebendazole and albendazole, is the inhibition of tubulin polymerization.[2][3][18] They bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[3][18] This disrupts the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2] This is particularly effective in rapidly dividing cancer cells.[2]
-
Kinase Inhibition: Many kinases, crucial regulators of cell signaling pathways often dysregulated in cancer, have been successfully targeted by benzimidazole derivatives. They can function as ATP-competitive inhibitors in the kinase domain. For instance, Binimetinib is a MEK inhibitor approved for treating certain types of melanoma.[][20]
-
Topoisomerase Inhibition: Certain benzimidazoles can intercalate with DNA or inhibit topoisomerases, enzymes that manage DNA topology during replication and transcription.[2][3] This leads to DNA strand breaks and cell death.
-
PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors, like Veliparib, trap PARP on DNA, preventing the repair of single-strand breaks.[3][13] In cancers with existing DNA repair defects (e.g., BRCA mutations), this leads to synthetic lethality.
Caption: Benzimidazole inhibits microtubule formation, leading to cell cycle arrest.
Anthelmintic and Antimicrobial Activity
The first major clinical success of benzimidazoles was as broad-spectrum anthelmintics (e.g., Albendazole, Mebendazole).[11][18]
-
Mechanism in Helminths: The primary mode of action is the selective binding to the β-tubulin of nematodes and other helminths, inhibiting microtubule polymerization.[18][21] This leads to the disruption of vital cellular processes like cell division, motility, and intracellular transport, ultimately causing paralysis and death of the parasite.[18][21][22] The selectivity arises from the much higher affinity of these drugs for parasitic β-tubulin compared to mammalian tubulin.[22]
-
Antibacterial/Antifungal Mechanisms: In bacteria and fungi, benzimidazole derivatives can act through various mechanisms. Their structural similarity to purine can interfere with the synthesis of nucleic acids and essential proteins.[8] Some derivatives inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[23] In fungi, certain benzimidazoles can inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[7]
Antiviral Activity
Benzimidazoles have shown efficacy against a range of viruses by targeting specific viral proteins.[13][24]
-
Polymerase Inhibition: A common mechanism is the inhibition of viral RNA or DNA polymerases, which are essential for replicating the viral genome.[24]
-
Entry/Fusion Inhibition: Some derivatives can block the initial stages of infection by preventing the virus from attaching to or entering host cells.[24]
-
Example - Maribavir: This drug is an antiviral agent that acts by inhibiting the UL97 protein kinase in human cytomegalovirus (CMV), which is crucial for viral DNA replication and encapsidation.[13]
Other Therapeutic Applications
-
Proton Pump Inhibitors (PPIs): Drugs like Omeprazole and Lansoprazole are used to treat acid-reflux disorders. They work by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells, reducing stomach acid secretion.[10][11][]
-
Anti-inflammatory Agents: Benzimidazoles can exert anti-inflammatory effects by inhibiting enzymes like cyclooxygenases (COX) or by modulating inflammatory signaling pathways.[5][10][17]
-
Antihistamines: Certain derivatives, such as Bilastine, act as H1 receptor antagonists to treat allergic conditions.[12][]
Table 1: Clinically Approved Benzimidazole-Based Drugs and Their Mechanisms
| Drug Name | Therapeutic Class | Primary Mechanism of Action |
| Albendazole | Anthelmintic | Binds to parasite β-tubulin, inhibiting microtubule polymerization.[11][18] |
| Mebendazole | Anthelmintic, Anticancer | Binds to parasite/cancer cell β-tubulin, inhibiting microtubule polymerization.[3][18] |
| Omeprazole | Proton Pump Inhibitor | Irreversibly inhibits the H+/K+-ATPase in gastric parietal cells.[10][11][] |
| Veliparib | Anticancer (PARP Inhibitor) | Inhibits poly(ADP-ribose) polymerase (PARP), preventing DNA repair.[13][20] |
| Maribavir | Antiviral | Inhibits the UL97 protein kinase of human cytomegalovirus (CMV).[13] |
| Bilastine | Antihistamine | Selective antagonist of the histamine H1 receptor.[12] |
| Bendamustine | Anticancer (Alkylating Agent) | Functions as an alkylating agent, causing DNA damage and cell death.[20] |
Structure-Activity Relationship (SAR) and Synthetic Strategy
The therapeutic success of a benzimidazole derivative is critically dependent on the nature and position of its substituents. SAR studies are vital for optimizing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Key SAR Insights
-
C2-Position: Substitution at the C2 position is the most common and often most impactful modification.[10][21] Introducing various aryl, heteroaryl, or alkyl groups at this position directly influences the compound's ability to fit into the binding pockets of target proteins. For example, in many antimicrobial agents, a substituted phenyl ring at C2 is crucial for activity.[21]
-
N1-Position: Modification at the N1 position can significantly alter pharmacokinetic properties like solubility and metabolic stability. Large or polar substituents at N1 can modulate oral bioavailability and half-life.
-
C5/C6-Positions: Substitutions on the benzene ring, particularly at the C5 and C6 positions, are used to fine-tune electronic properties and interactions with the target.[10][17] Electron-withdrawing groups (e.g., -NO2, -CF3) or electron-donating groups (e.g., -OCH3) can dramatically alter binding affinity and biological activity.[10] For instance, the presence of electron-withdrawing groups often enhances antifungal activity.[25]
Experimental Protocol: General Synthesis of a 2-Substituted Benzimidazole
The Phillips-Ladenburg condensation is a robust and widely used method for synthesizing the benzimidazole core. The following protocol provides a representative workflow.
Objective: To synthesize a 2-aryl-1H-benzimidazole derivative via condensation of o-phenylenediamine and an aromatic aldehyde.
Materials:
-
o-Phenylenediamine
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Sodium metabisulfite (Na2S2O5) or another suitable oxidant/catalyst
-
Ethanol or Methanol (solvent)
-
Hydrochloric Acid (for some variations)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
-
Thin-Layer Chromatography (TLC) apparatus
-
Recrystallization solvents (e.g., ethanol/water)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve o-phenylenediamine (1.0 eq) in ethanol.
-
Reagent Addition: Add the substituted aromatic aldehyde (1.0 eq) to the solution. Subsequently, add sodium metabisulfite (1.1 eq) portion-wise. The use of Na2S2O5 serves as a catalyst and mild oxidizing agent for the cyclization step.[15]
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC, observing the consumption of the starting materials and the formation of a new, more polar product spot.
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure 2-substituted benzimidazole derivative.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
Caption: A typical experimental workflow for the synthesis of benzimidazole derivatives.
Challenges and Future Perspectives
Despite its successes, the development of benzimidazole-based drugs is not without challenges. Issues such as poor bioavailability, the emergence of drug resistance, and potential off-target toxicity must be addressed.[2][26]
-
Overcoming Resistance: Drug resistance is a significant hurdle, particularly in anticancer and antimicrobial therapy.[2] Future strategies involve creating hybrid molecules that combine the benzimidazole scaffold with other pharmacophores to create multi-target agents or inhibitors of resistance mechanisms.[27][28]
-
Improving Pharmacokinetics: Poor water solubility and rapid metabolism can limit the clinical utility of some derivatives.[26] Prodrug strategies and advanced drug delivery systems, such as nanoparticle-based formulations, are being explored to improve the pharmacokinetic profiles of these compounds.[2]
Conclusion
The benzimidazole nucleus is a testament to the power of a privileged scaffold in drug discovery. Its structural similarity to endogenous purines provides a biological entry point to a vast array of targets, while its synthetic tractability allows medicinal chemists to meticulously craft molecules with desired therapeutic properties. From its origins as a veterinary anthelmintic to its current role in targeted cancer therapy and beyond, the benzimidazole pharmacophore has proven its enduring value. As our understanding of disease biology deepens and synthetic methodologies advance, this simple heterocyclic core is poised to remain a vital and fruitful platform for the development of innovative medicines for years to come.
References
-
Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, A. A. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available at: [Link]
-
Bhat, A. K., Dar, K. B., Razvi, S. M., & Rather, M. A. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. ResearchGate. Available at: [Link]
-
Kaur, H., & Kumar, V. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor.org. Available at: [Link]
-
Kumar, U., Narang, R., Nayak, S. K., Singh, S. K., & Gupta, V. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Lim, S. H., & Chua, P. J. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PMC. Available at: [Link]
-
Sharma, P. C. (2024). Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. Research and Reviews: A Journal of Drug Design and Discovery. Available at: [Link]
-
Al-Busaidi, I. J., & Khan, S. A. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. MDPI. Available at: [Link]
-
Al-Ostoot, F. H., & Al-Ghamdi, M. A. (2025). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. MDPI. Available at: [Link]
-
Ahmad, I., & Ahmed, J. (2021). Benzimidazole as a promising antiviral heterocyclic scaffold: a review. SciSpace. Available at: [Link]
-
Lunkad, A. (2020). Anthelmintics Benzimidazole derivatives. YouTube. Available at: [Link]
-
Bhat, A. K., & Rather, M. A. (2025). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. ResearchGate. Available at: [Link]
-
Sharma, R., & Singh, A. (2024). Current Achievements of Benzimidazole: A Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Anonymous. (2025). Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. Taylor & Francis Online. Available at: [Link]
-
Fesat, H., & Ivascu, M. (2023). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. MDPI. Available at: [Link]
-
Ates-Alagoz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed. Available at: [Link]
-
Al-Ghamdi, M. A., & Al-Ostoot, F. H. (n.d.). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. White Rose Research Online. Available at: [Link]
-
Al-Busaidi, I. J., & Khan, S. A. (2021). Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed. Available at: [Link]
-
Pathak, D., Siddiqui, N., Bhrigua, B., Ahsan, W., & Husain, A. (2024). Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. ResearchGate. Available at: [Link]
-
El-Sayed, M. T., & El-Gohary, N. S. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023). PubMed. Available at: [Link]
-
Bhenki, C. D. (2021). SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES: A BRIEF REVIEW. ResearchGate. Available at: [Link]
-
Lacey, E. (1990). Mode of action of benzimidazoles. PubMed. Available at: [Link]
-
Kumar, U., Narang, R., Nayak, S. K., Singh, S. K., & Gupta, V. (2025). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. ResearchGate. Available at: [Link]
-
Anonymous. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. Available at: [Link]
-
Sharma, R., & Singh, A. (2024). Current Achievements of Benzimidazole: A Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Anonymous. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers. Available at: [Link]
-
Anonymous. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Available at: [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PMC. Available at: [Link]
-
Anonymous. (2025). Medicinal chemistry of benzimidazole, a versatile pharmacophore. ResearchGate. Available at: [Link]
-
Rashdan, H. R. M., & Saber, M. A. (2025). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Publishing. Available at: [Link]
-
Anonymous. (2025). Benzimidazole and its derivatives: Recent Advances (2020-2022). ResearchGate. Available at: [Link]
-
Anonymous. (2022). Pharmacophore SUBSTITUTED BENZIMIDAZOLES AS ANTIBACTERIAL AND ANTIFUNGAL AGENTS: A REVIEW. Innovare Academic Sciences. Available at: [Link]
-
Anonymous. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available at: [Link]
-
Kumar, D., & Kumar, N. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. PMC. Available at: [Link]
-
Anonymous. (2024). Antimicrobial Activity Of Indole, Benzimidazole And Benzotriazole And Application In Drug Discovery: Review. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Sharma, D., & Narasimhan, B. (2009). Synthesis, antimicrobial and antiviral activity of substituted benzimidazoles. Taylor & Francis Online. Available at: [Link]
-
Anonymous. (n.d.). Examples of benzimidazole based drugs in clinical use. ResearchGate. Available at: [Link]
-
Anonymous. (2017). Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights. ResearchGate. Available at: [Link]
-
Anonymous. (n.d.). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PMC. Available at: [Link]
-
Anonymous. (2025). New Benzimidazole 3′-Deoxynucleosides: Synthesis and Antiherpes Virus Properties. MDPI. Available at: [Link]
Sources
- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. rjptonline.org [rjptonline.org]
- 22. Mode of action of benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 24. rroij.com [rroij.com]
- 25. tandfonline.com [tandfonline.com]
- 26. impactfactor.org [impactfactor.org]
- 27. mdpi.com [mdpi.com]
- 28. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for Synthesizing 5-(1H-Benzimidazol-1-yl)-5-oxopentanoic Acid Derivatives
Abstract & Strategic Significance
The synthesis of 5-(1H-benzimidazol-1-yl)-5-oxopentanoic acid represents a critical functionalization of the benzimidazole scaffold, a "privileged structure" in drug discovery known for its anthelmintic, anticancer, and antiviral properties. This specific derivative introduces a glutaric acid linker via N-acylation.
Why this matters:
-
Prodrug Design: The N-acyl linkage in benzimidazoles is chemically active (similar to imidazolides), making this molecule a potential acyl-transfer agent or a prodrug that releases the free benzimidazole and glutaric acid in vivo.
-
Solubility & Conjugation: The terminal carboxylic acid provides a handle for increasing aqueous solubility or for further conjugation to proteins, peptides, or surface markers (e.g., PROTAC linkers).
Technical Challenge: The primary synthetic challenge is the reversibility of the N-acylation and the hydrolytic instability of the N-acyl bond. This protocol utilizes a nucleophilic ring-opening of glutaric anhydride under anhydrous conditions to maximize yield and suppress hydrolysis.
Retrosynthetic Logic & Pathway
The synthesis relies on the nucleophilic attack of the benzimidazole N1-nitrogen on the electrophilic carbonyl of glutaric anhydride. Unlike C-acylation, which requires Lewis acids (Friedel-Crafts), N-acylation is driven by thermal energy or base catalysis.
Figure 1: Mechanistic pathway for the ring-opening N-acylation of benzimidazole.
Experimental Protocol
Materials & Equipment
-
Reagents: 1H-Benzimidazole (98%+), Glutaric Anhydride (97%+), Triethylamine (Et3N), 4-Dimethylaminopyridine (DMAP - Catalyst).
-
Solvents: Dichloromethane (DCM, Anhydrous), Toluene (Anhydrous), Diethyl Ether (for precipitation).
-
Equipment: 2-neck Round Bottom Flask (RBF), Reflux Condenser, Inert Gas Line (Argon/Nitrogen).
Method A: Catalytic Solution-Phase Synthesis (Recommended)
This method offers the highest purity and control over regioselectivity.
Step-by-Step Workflow:
-
Setup: Flame-dry a 100 mL 2-neck RBF and cool under a stream of Argon.
-
Dissolution: Add 1H-Benzimidazole (10 mmol, 1.18 g) and Glutaric Anhydride (11 mmol, 1.25 g) . Dissolve in anhydrous DCM (40 mL) .
-
Expert Insight: A slight excess of anhydride ensures complete consumption of the benzimidazole, which is harder to remove during workup.
-
-
Catalysis: Add Et3N (12 mmol, 1.67 mL) followed by DMAP (0.5 mmol, 61 mg) .
-
Reaction: Stir at room temperature for 6–12 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).
-
Observation: The product is more polar than benzimidazole due to the carboxylic acid tail, but the N-acyl group deactivates the ring.
-
-
Workup (Critical Step):
-
Do NOT use aqueous basic wash , as this will hydrolyze the N-acyl bond immediately.
-
Wash the organic layer rapidly with cold 0.1 M HCl (to remove Et3N/DMAP) followed by cold Brine .
-
Dry over Na2SO4 and concentrate in vacuo at low temperature (<40°C).
-
-
Purification: Triturate the residue with cold Diethyl Ether or Hexane to precipitate the white solid product. Recrystallize from Acetone/Hexane if necessary.
Method B: Solvent-Free Melt (Green Chemistry)
Best for scaling up or when anhydrous solvents are scarce.
-
Mix Benzimidazole (1 eq) and Glutaric Anhydride (1.1 eq) in a mortar and pestle until a fine powder is formed.
-
Transfer to a flask and heat to 100–110°C (just above the melting point of glutaric anhydride) for 2–4 hours.
-
Cool to room temperature. The melt will solidify.
-
Wash the solid thoroughly with Dichloromethane to remove unreacted starting materials (the product is less soluble in cold DCM than the starting anhydride).
Operational Workflow & Troubleshooting
Figure 2: Operational workflow emphasizing temperature control to prevent hydrolysis.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis during workup | Use anhydrous conditions; avoid aqueous washes with pH > 7. Use Method B (Melt). |
| Starting Material Remains | Low nucleophilicity of N1 | Add DMAP (5 mol%) or switch to reflux in Toluene. |
| Product is Oily/Sticky | Trapped solvent/impurities | Triturate with Diethyl Ether/Pentane. Sonication helps induce crystallization. |
| Regioisomers Observed | Substituted Benzimidazole used | 5-substituted benzimidazoles exist as tautomers (5-H/6-H). Acylation will produce a mix of 1,5- and 1,6-isomers. Separation by HPLC is required. |
Characterization Standards
To validate the synthesis, the following spectral signatures must be confirmed.
1H NMR (DMSO-d6 or CDCl3)
-
Benzimidazole C2-H: A sharp singlet typically shifted downfield (~8.5 - 9.0 ppm) compared to the free base, due to the electron-withdrawing N-acyl group.
-
Aromatic Region: 7.3 - 8.2 ppm (Multiplets, 4H).[5]
-
Glutaric Chain:
-
Triplet (~3.1 ppm): -N-CO-CH2 - (Alpha to amide carbonyl).
-
Triplet (~2.4 ppm): -CH2 -COOH (Alpha to acid).
-
Quintet (~2.0 ppm): -CH2-CH2 -CH2- (Central methylene).
-
-
Carboxylic Acid: Broad singlet at 11.0 - 12.0 ppm (Exchangeable with D2O).
IR Spectroscopy
-
C=O (Amide): Strong band at 1700–1720 cm⁻¹ .
-
C=O (Acid): Broad band at 1730–1750 cm⁻¹ .
-
Absence of N-H: The sharp N-H stretch of benzimidazole (~3200 cm⁻¹) should disappear.
Expert Insights & Stability Note
The "Labile Amide" Warning: Researchers must treat 5-(1H-benzimidazol-1-yl)-5-oxopentanoic acid as an "Active Amide."
-
Storage: Store at -20°C under Argon.
-
Reactivity: In the presence of primary amines, this molecule will act as an acylating agent, transferring the glutaric chain to the amine and releasing benzimidazole. This property can be exploited for drug conjugation but is a liability during synthesis.
-
Isomerism: If your starting benzimidazole has a substituent at position 5 (e.g., 5-methylbenzimidazole), you will obtain a mixture of 1,5- and 1,6-isomers. The N-acylation locks the tautomer.
References
-
Reactivity of N-Acyl Imidazoles: Zaramella, S. et al. "Stability Studies of N-Acylimidazoles." Journal of Peptide Science, 2002.
-
Benzimidazole Synthesis Overview: "Recent achievements in the synthesis of benzimidazole derivatives." RSC Advances, 2023.
-
Anhydride Ring Opening: "Reaction of 2(3H)-Benzimidazolone with succinic and glutaric anhydride." Journal of Organic Chemistry (Classic Heterocyclic Protocols).
-
Green Chemistry Approaches: "Facile and Efficient One-Pot Green Synthesis of Benzimidazoles." International Journal for Research in Applied Science and Engineering Technology, 2025.
Sources
- 1. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N-acylbenzimidazoles through [4 + 1] annulation of N-arylpivalimidamides with dioxazolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Molecular Docking of New N-Acyl Hydrazones-Benzimidazole as hCA I and II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of Benzimidazole Derivatives as Anticancer Agents: A Technical Guide for Researchers
The benzimidazole scaffold, a fused bicyclic ring system composed of benzene and imidazole, represents a privileged structure in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a fertile ground for the development of novel therapeutics.[1] In the realm of oncology, benzimidazole derivatives have emerged as a versatile class of compounds with potent and diverse anticancer activities. This guide provides an in-depth exploration of the application of these derivatives as anticancer agents, complete with detailed protocols for their synthesis and biological evaluation, designed for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Benzimidazole Scaffold in Cancer Therapy
The therapeutic potential of benzimidazole derivatives stems from their ability to engage with various key players in cancer cell proliferation, survival, and metastasis. These compounds have been shown to exert their anticancer effects through a multitude of mechanisms, including the disruption of microtubule dynamics, inhibition of crucial protein kinases, interference with DNA repair pathways, and modulation of apoptotic processes.[2] The structural flexibility of the benzimidazole core allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological properties to achieve enhanced potency and target selectivity.[3] This guide will delve into specific classes of benzimidazole derivatives, categorized by their primary mechanism of action, providing practical insights and methodologies for their investigation.
Benzimidazole Derivatives as Tubulin Polymerization Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, making them a prime target for anticancer drugs.[4] Benzimidazole derivatives can interfere with microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]
Mechanism of Action: Disruption of Microtubule Dynamics
Certain benzimidazole derivatives bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[6][7] This disruption of the microtubule network interferes with the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during cell division. The resulting mitotic arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death.
Figure 1: Mechanism of tubulin polymerization inhibition by benzimidazole derivatives.
Synthesis Protocol: Representative Benzimidazole-Derived Tubulin Inhibitor
This protocol describes the synthesis of a 2-aryl-benzimidazole derivative, a common scaffold for tubulin inhibitors.[8]
Step 1: Synthesis of 2-(Substituted-phenyl)-1H-benzimidazole
-
To a solution of o-phenylenediamine (2 mmol) and a substituted benzaldehyde (2 mmol) in a 9:1 (v/v) mixture of ethanol and water (20 mL), add sodium metabisulfite (4 mmol).[9]
-
Stir the reaction mixture at room temperature for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Wash the resulting solid residue with water and n-hexane, then dry it under vacuum at 80°C to obtain the 2-(substituted-phenyl) benzimidazole derivative.
-
Characterize the product using FTIR, NMR, and HRMS.
Anticancer Activity of Benzimidazole-Based Tubulin Inhibitors
The following table summarizes the in vitro cytotoxic activity of representative benzimidazole derivatives that function as tubulin polymerization inhibitors against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7n | SK-Mel-28 (Melanoma) | 2.55 | [4] |
| Compound 7u | SK-Mel-28 (Melanoma) | 17.89 | [4] |
| Compound 12b | A2780S (Ovarian) | 0.0062 | [6] |
| Compound 12b | A2780/T (Ovarian, Paclitaxel-resistant) | 0.0097 | [6] |
| Compound 39a | A549 (Lung) | 2.90 | [2] |
| Compound 39b | A549 (Lung) | 2.33 | [2] |
| Compound 14d | MCF-7 (Breast) | 5.61 | [10] |
| Compound 14o | MCF-7 (Breast) | 6.84 | [10] |
Experimental Protocols for Evaluation
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.[4][11]
-
Reagent Preparation:
-
Reconstitute lyophilized porcine brain tubulin to a final concentration of 4 mg/mL in a GTP-supplemented buffer.
-
Prepare a 10x stock solution of the test benzimidazole derivative in an appropriate solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add 90 µL of the tubulin solution to each well.
-
Add 10 µL of the 10x test compound dilution to the respective wells. Include positive (e.g., nocodazole) and negative (e.g., DMSO vehicle) controls.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance versus time to generate polymerization curves.
-
Calculate the rate of polymerization (Vmax) and the maximum polymer mass (Amax).
-
Determine the IC50 value of the test compound for tubulin polymerization inhibition.[4]
-
Figure 2: Workflow for the in vitro tubulin polymerization assay.
Benzimidazole Derivatives as Protein Kinase Inhibitors
Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of cancer.[12][13] Benzimidazole derivatives have been developed to target various kinases implicated in cancer, such as VEGFR-2 and BRAF.[2]
Mechanism of Action: Targeting Key Signaling Pathways
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Benzimidazole derivatives can inhibit the kinase activity of VEGFR-2, thereby blocking downstream signaling and inhibiting tumor angiogenesis.
-
BRAF Inhibition: The BRAF kinase is a component of the MAPK/ERK signaling pathway, which is frequently mutated and constitutively active in various cancers, particularly melanoma. Specific benzimidazole derivatives can inhibit the activity of mutant BRAF (e.g., BRAF V600E), leading to the suppression of cancer cell proliferation.[2]
Figure 3: Inhibition of VEGFR-2 and BRAF signaling pathways by benzimidazole derivatives.
Synthesis Protocol: Representative Benzimidazole-Derived Kinase Inhibitor
This protocol outlines a general synthesis for benzimidazole-based kinase inhibitors.[14][15]
Step 1: Synthesis of 2-Phenyl-1H-benzo[d]imidazole
-
Synthesize the 2-phenyl-1H-benzo[d]imidazole core as described in the tubulin inhibitor synthesis section.
Step 2: N-Alkylation
-
React the 2-phenyl-1H-benzo[d]imidazole with an appropriate alkylating agent (e.g., ethyl chloroacetate) in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., acetonitrile) under reflux to introduce a side chain at the N-1 position.
Step 3: Hydrazinolysis
-
Treat the resulting ester with hydrazine hydrate to form the corresponding acetohydrazide.
Step 4: Condensation with Aldehydes
-
Condense the acetohydrazide with various substituted aromatic aldehydes in the presence of a catalytic amount of acid to yield the final N-arylmethylideneacetohydrazide derivatives.
Anticancer Activity of Benzimidazole-Based Kinase Inhibitors
| Compound ID | Target Kinase | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 25a | EGFR | MCF-7 (Breast) | 0.13 | [2] |
| Compound 25b | EGFR | MCF-7 (Breast) | 0.15 | [2] |
| Compound 32 | EGFR/Topo I | HCT-116 (Colon) | 3.87 | [2] |
| TIBI | CK2 | - | 0.083 | [16] |
| Compound 9j | ROCK II | - | 0.5 (57.25% inhibition) | [17] |
Experimental Protocols for Evaluation
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.[18][19][20]
-
Reagent Preparation:
-
Prepare serial dilutions of the test benzimidazole derivative in kinase buffer.
-
Prepare a master mix containing kinase buffer, ATP, and a suitable substrate (e.g., Poly-Glu,Tyr 4:1).
-
-
Assay Procedure:
-
In a 96-well plate, add the diluted test compounds, a positive control (kinase without inhibitor), and a blank (buffer only).
-
Initiate the reaction by adding diluted recombinant human VEGFR-2 kinase.
-
Incubate the plate at 30°C for 45 minutes.
-
Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Benzimidazole Derivatives as PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair.[19] PARP inhibitors have shown significant efficacy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[21]
Mechanism of Action: Exploiting Synthetic Lethality
In cancer cells with compromised homologous recombination repair (e.g., due to BRCA mutations), the inhibition of PARP-mediated base excision repair leads to the accumulation of DNA double-strand breaks that cannot be efficiently repaired. This overwhelming DNA damage triggers apoptosis and cell death.[21]
Figure 4: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.
Synthesis Protocol: Representative Benzimidazole-Derived PARP Inhibitor
This protocol describes the synthesis of a 2-substituted benzimidazole-4-carboxamide, a common scaffold for PARP inhibitors.[22][23]
-
Synthesis of the Benzimidazole Core: Construct the benzimidazole ring system through a multi-step synthesis, often starting from 2,3-diaminobenzamide.
-
Coupling Reaction: Couple the benzimidazole core with a suitable side chain, for example, a Cbz-protected cyclic amine carboxylic acid, using a coupling agent like N,N'-carbonyldiimidazole.
-
Cyclization: Reflux the coupled product in acetic acid to facilitate the formation of the Cbz-benzimidazole carboxamide.
-
Deprotection: Remove the Cbz protecting group via hydrogenolysis.
-
Final Modification: Introduce the final desired substituent through nucleophilic substitution on the secondary amine.
Anticancer Activity of Benzimidazole-Based PARP Inhibitors
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Veliparib (ABT-888) | PARP-1/2 | - | Ki = 0.005 | [21] |
| Compound 78 | PARP | - | Ki = 0.0016 | [24] |
| Compound 5cj | PARP-1/2 | MDA-MB-436 (Breast, BRCA1-mutant) | 17.4 | [23] |
| Compound 5cp | PARP-1/2 | CAPAN-1 (Pancreatic, BRCA2-mutant) | 15.5 | [23] |
| Olaparib | PARP-1/2 | - | Ki = 0.001-0.005 | [21] |
Experimental Protocols for Evaluation
Protocol 3: In Vitro PARP Inhibition Assay (Colorimetric)
This assay measures the inhibition of PARP activity by quantifying the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.[3][8][23][25]
-
Plate Coating: Coat a 96-well plate with histone H4 solution overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer.
-
PARP Reaction:
-
Add a PARP reaction mixture containing NAD+ and activated DNA to each well.
-
Add serial dilutions of the test benzimidazole derivative.
-
Initiate the reaction by adding human PARP1 enzyme.
-
Incubate at room temperature for 1 hour.
-
-
Detection:
-
Wash the plate and add a primary antibody against poly(ADP-ribose).
-
After incubation and washing, add an HRP-conjugated secondary antibody.
-
Add a colorimetric HRP substrate and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate the percentage of PARP inhibition and determine the IC50 value.
-
General Protocols for In Vitro and In Vivo Evaluation
The following protocols are broadly applicable for the evaluation of various classes of benzimidazole anticancer agents.
Protocol 4: MTT Cell Viability Assay
This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[7][22][24][26][27]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivative for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 5: Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][14][16][17][28]
-
Cell Treatment and Harvesting: Treat cancer cells with the test compound for a specified time, then harvest the cells by trypsinization or scraping.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Protocol 6: Western Blot Analysis for Apoptosis Markers
This method is used to detect and quantify proteins involved in the apoptotic pathway.[6][29]
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2 family proteins).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 7: In Vivo Xenograft Mouse Model
This protocol describes the evaluation of the antitumor efficacy of a benzimidazole derivative in a mouse model.[15][21]
-
Cell Preparation and Implantation:
-
Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by measuring tumor volume with calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the benzimidazole derivative and vehicle control according to the desired dose and schedule (e.g., oral gavage, intraperitoneal injection).
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.
-
Figure 5: Workflow for an in vivo xenograft mouse model study.
Conclusion
Benzimidazole derivatives represent a highly promising and versatile class of anticancer agents. Their ability to target a wide range of critical cellular processes provides a rich platform for the development of novel and effective cancer therapies. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the synthesis, evaluation, and further development of this important class of compounds. Through continued research and a deeper understanding of their mechanisms of action, benzimidazole derivatives hold the potential to make a significant impact on the future of cancer treatment.
References
-
Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]
- El-Gamal, M. I., et al. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Journal of the Indian Chemical Society, 100(1), 100813.
- Gaba, M., et al. (2021). Benzimidazole derivatives as kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116434.
- Gong, Y., et al. (2021). Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Journal of Medicinal Chemistry, 64(8), 4873-4892.
- Patil, S. A., et al. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. European Journal of Medicinal Chemistry, 262, 115865.
- Assay Guidance Manual. (2013, May 1). Cell Viability Assays.
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
- White, A. W., et al. (2000). Resistance-Modifying Agents. 9. Synthesis and Biological Properties of Benzimidazole Inhibitors of the DNA Repair Enzyme Poly(ADP-ribose) Polymerase. Journal of Medicinal Chemistry, 43(22), 4084-4097.
- BenchChem. (2025). Application Notes and Protocols: A Comparative Guide to VEGFR-2 Inhibition: The Multi-Kinase Approach of Sorafenib versus Selective Inhibition.
- Bretner, M., et al. (2017). Benzimidazole inhibitors of protein kinase CK2 potently inhibit the activity of atypical protein kinase Rio1. Molecular and Cellular Biochemistry, 426(1-2), 195-203.
- Kamal, A., et al. (2025, June 3). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Medicinal Chemistry.
- Al-Ghorbani, M., et al. (2022). Design and synthesis of benzimidazole-based Rho kinase inhibitors for the treatment of glaucoma. Journal of Molecular Structure, 1248, 131448.
-
Assay Genie. (2022, November 7). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]
- Le, T. H., et al. (2020). A facile and efficient synthesis of benzimidazole as potential anticancer agents. Journal of Chemical Sciences, 132(1), 1-11.
- Weaver, A. N., & Yang, E. S. (2022). Inhibitors of PARP: Number crunching and structure gazing. Cancer Research, 82(5), 749-761.
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
- Wang, Y., et al. (2020). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Molecules, 25(18), 4243.
- Kumar, A., et al. (2023). Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors. New Journal of Chemistry, 47(1), 213-228.
- Beč, A., et al. (2021). Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. Pharmaceuticals, 14(10), 1042.
- Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101758.
- Al-Ostath, A. I., et al. (2024).
- Al-Tel, T. H., et al. (2022, March 3). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 563-583.
- Gaba, M., et al. (2021). Benzimidazole derivatives as kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116434.
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit. Retrieved from [Link]
- BenchChem. (2025).
-
Sino Biological. (2024, May 22). BRAF (V600E) Datasheet. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
-
Reaction Biology. (n.d.). BRAF (V600E) NanoBRET Kinase Assay. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]
- Arenas, E. J., et al. (2021). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 2(4), 100868.
- ResearchGate. (2025, August 5). New benzimidazole-2-urea derivates as tubulin inhibitors | Request PDF.
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]
- Abdel-Mottaleb, Y., et al. (2022). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-860.
-
Inspiralis. (n.d.). Human Topoisomerase I Relaxation Assay Kits. Retrieved from [Link]
- Lee, J. H., et al. (2021). A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell.
Sources
- 1. Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Pharmacologic Evaluation of Some Benzimidazole Acetohydrazide Derivatives as EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01077B [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. (PDF) Design and synthesis of benzimidazole-based Rho kinase inhibitors for the treatment of glaucoma [academia.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Discovery of potent 2,4-difluoro-linker poly(ADP-ribose) polymerase 1 inhibitors with enhanced water solubility and in vivo anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
LC-MS/MS analytical method for pentanoic acid derivatives
An Application Note and Protocol for the LC-MS/MS Analysis of Pentanoic Acid and its Derivatives in Biological Matrices
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of pentanoic acid and its derivatives in complex biological matrices such as plasma and serum. Pentanoic acid (valeric acid) and its related compounds are short-chain fatty acids (SCFAs) of significant interest in metabolic research, gut microbiome studies, and drug development.[1][2] Their inherent physicochemical properties—high polarity, volatility, and low molecular weight—present considerable analytical challenges, including poor retention on standard reversed-phase columns and inefficient ionization.[3][4][5] This protocol overcomes these obstacles through a chemical derivatization strategy, coupled with the precision of a stable isotope dilution methodology. We provide a complete workflow, from sample preparation and derivatization to optimized LC-MS/MS parameters and full method validation according to regulatory standards.
Introduction: The Analytical Imperative for Pentanoic Acid Derivatives
Pentanoic acid and its structural isomers (e.g., isovaleric acid) are five-carbon carboxylic acids that serve as key metabolic intermediates. They are prominent end-products of anaerobic bacterial fermentation in the gut and are increasingly recognized for their roles in host-microbiome signaling, metabolic regulation, and their potential as therapeutic agents or biomarkers for various disease states.[2][6][7]
However, the quantitative bioanalysis of these small, polar molecules is notoriously difficult. Direct analysis by LC-MS/MS is often hampered by:
-
Poor Chromatographic Retention: High polarity leads to minimal interaction with conventional C18 stationary phases, resulting in elution near the solvent front and inadequate separation from other matrix components.[4][8]
-
Inefficient Ionization: The carboxyl group does not ionize efficiently in standard electrospray ionization (ESI) sources, leading to low sensitivity.[3][9]
-
Matrix Effects: Co-eluting endogenous compounds in biological samples like plasma can suppress or enhance the analyte signal, compromising accuracy and reproducibility.[10][11][12]
To address these challenges, this method employs a proven derivatization strategy using 3-nitrophenylhydrazine (3-NPH). This reaction targets the carboxylic acid moiety, converting the polar, volatile analyte into a larger, more hydrophobic, and readily ionizable derivative suitable for sensitive LC-MS/MS analysis.[13][14]
Foundational Strategy: Derivatization and Stable Isotope Dilution
The Rationale for Chemical Derivatization
Chemical derivatization is a cornerstone of small-molecule analysis when the parent compound is incompatible with the analytical platform.[8][15] The strategy outlined here utilizes the reaction between the analyte's carboxylic acid group and 3-NPH in the presence of a coupling agent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Causality of Choice:
-
Enhanced Retention: The 3-NPH tag significantly increases the hydrophobicity of the pentanoic acid molecule, promoting strong retention and excellent peak shape on reversed-phase columns.
-
Improved Ionization: The derivative incorporates a readily ionizable group, dramatically enhancing the signal response in the mass spectrometer. The 3-NPH derivative, for instance, ionizes efficiently in negative ESI mode.[16][17]
-
Increased Specificity: The increase in mass and the specific fragmentation pattern of the derivative move the analysis into a cleaner region of the mass spectrum, reducing potential interferences.
The Gold Standard: Stable Isotope Dilution Assay (SIDA)
For the highest degree of accuracy and precision, this protocol is built upon the principle of a Stable Isotope Dilution Assay (SIDA).[18][19] A stable isotope-labeled internal standard (SIL-IS), such as Pentanoic Acid-d₉, is spiked into the sample at the very beginning of the workflow.
Why this is critical: The SIL-IS is chemically identical to the analyte but physically distinct due to its higher mass.[20] It behaves identically during every step of the process—extraction, derivatization, and LC-MS/MS analysis. Any sample loss or signal variation (matrix effects) that affects the analyte will affect the SIL-IS to the same degree. By measuring the peak area ratio of the analyte to the SIL-IS, these variations are effectively nullified, leading to highly accurate and precise quantification.[10][19]
Comprehensive Experimental Protocol
Part 1: Sample Preparation and Extraction
This protocol is designed for a 50 µL plasma or serum sample volume. All steps should be performed with high-purity solvents and reagents.
Step-by-Step Methodology:
-
Sample Aliquoting: In a 1.5 mL microcentrifuge tube, add 50 µL of the study sample (blank, calibration standard, QC, or unknown).
-
Internal Standard Spiking: Add 10 µL of the SIL-IS working solution (e.g., 1 µg/mL Pentanoic Acid-d₉ in 50:50 methanol:water) to each tube.
-
Protein Precipitation: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins. This step also begins the extraction process.
-
Vortex & Centrifuge: Vortex the mixture vigorously for 30 seconds. Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[21]
-
Supernatant Transfer: Carefully transfer the supernatant to a new, clean tube, being cautious not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Complete dryness is crucial before proceeding to derivatization.
Part 2: Chemical Derivatization with 3-NPH
This procedure is performed on the dried sample extract.
Step-by-Step Methodology:
-
Reagent Preparation (Prepare Fresh):
-
Reconstitution & Reaction Initiation: To the dried extract, add 50 µL of Reagent A, followed by 50 µL of Reagent B.
-
Incubation: Vortex the mixture gently and incubate at 40°C for 30 minutes in a heating block.[14][22]
-
Quenching: After incubation, cool the samples on ice. Add 200 µL of 0.1% formic acid in water to stop the reaction.[14][22]
-
Final Preparation: Vortex the final solution. Transfer the contents to an LC-MS autosampler vial for analysis.
LC-MS/MS Instrumentation and Parameters
The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.
Table 1: Optimized LC-MS/MS Method Parameters
| Parameter | Setting | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC System | Provides the necessary separation power and reproducibility. |
| Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, < 3 µm)[23] | Offers excellent retention and separation for the hydrophobic 3-NPH derivatives. |
| Mobile Phase A | 0.1% Formic Acid in Water[16][23] | Standard aqueous mobile phase for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile[16][23] | Standard organic mobile phase for eluting hydrophobic compounds. |
| Gradient Elution | 0-0.5 min: 10% B; 0.5-4.0 min: 10-95% B; 4.0-5.0 min: 95% B; 5.1-6.0 min: 10% B (Re-equilibration) | A gradient is essential to elute the derivatized analytes with good peak shape and resolve them from matrix. |
| Flow Rate | 0.3 - 0.4 mL/min[16][23] | Typical flow rate for a 2.1 mm ID column, balancing analysis time and efficiency. |
| Column Temperature | 40 °C[23] | Ensures reproducible retention times and improves peak shape. |
| Injection Volume | 1 - 5 µL | Small volume to prevent column overloading and peak distortion. |
| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative analysis due to its sensitivity and specificity in MRM mode. |
| Ionization Mode | Electrospray Ionization (ESI), Negative[16][17] | 3-NPH derivatives ionize efficiently in negative mode, providing a strong signal. |
| Ion Spray Voltage | -4500 V[16] | Optimized for creating a stable spray and efficient ionization in negative mode. |
| Source Temperature | 400 - 550 °C[16][23] | Facilitates desolvation of the mobile phase droplets. |
| Curtain Gas (CUR) | 30 - 35 psi[16][23] | Prevents neutral molecules from entering the mass spectrometer. |
| Collision Gas (CAD) | Medium/Set Value (e.g., 8-10) | Argon or Nitrogen used to fragment the precursor ion in the collision cell. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides exceptional specificity by monitoring a specific precursor-to-product ion transition. |
Table 2: Example MRM Transitions for Analysis
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Rationale |
| Pentanoic Acid-3NPH | 236.1 | 137.0 | Q1 is the [M-H]⁻ ion. Q3 is a characteristic fragment of the 3-NPH moiety.[16] |
| Pentanoic Acid-d₉-3NPH | 245.2 | 137.0 | Q1 is the [M-H]⁻ of the labeled derivative. The fragment is the same. |
Note: The exact m/z values should be confirmed by direct infusion of derivatized standards on the specific mass spectrometer being used.
Method Validation: Ensuring Data Integrity
A bioanalytical method is only reliable if it is rigorously validated. All validation experiments should be conducted in the same biological matrix as the study samples, following guidelines from regulatory bodies like the FDA.[24][25][26][27]
Table 3: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing at least six blank matrix lots. | No significant interfering peaks (>20% of LLOQ response) should be present at the retention time of the analyte and IS. |
| Linearity & Range | The concentration range over which the method is accurate and precise. A calibration curve of at least 6-8 non-zero standards is prepared. | The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentration of each standard should be within ±15% of the nominal value (±20% for LLOQ). |
| Accuracy & Precision | Assessed using Quality Control (QC) samples at multiple concentrations (Low, Mid, High). Performed both within a single run (intra-day) and across multiple days (inter-day). | The mean accuracy should be within ±15% of the nominal value. The precision (%CV or RSD) should not exceed 15%.[24] |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5-10 times that of the blank. Accuracy and precision should be within ±20%. |
| Matrix Effect | The suppression or enhancement of ionization due to co-eluting matrix components. Assessed by comparing the response of an analyte spiked post-extraction into matrix with its response in a neat solution.[10] | The coefficient of variation (%CV) of the matrix factor across different lots of matrix should be ≤15%.[10] |
| Recovery | The efficiency of the extraction process. Compares the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. | Recovery should be consistent and reproducible across the concentration range, although a specific percentage is not mandated. |
| Stability | Evaluates the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term storage, autosampler).[21][28] | The mean concentration of the stability samples should be within ±15% of the nominal concentration of the freshly prepared samples. |
Data Analysis and Quantification Logic
The concentration of pentanoic acid in an unknown sample is determined from the linear regression equation of the calibration curve.
-
Acquire Data: The LC-MS/MS system measures the peak areas for the analyte (Area_Analyte) and the SIL-IS (Area_IS).
-
Calculate Response Ratio: A response ratio is calculated: Response Ratio = Area_Analyte / Area_IS.
-
Generate Calibration Curve: A calibration curve is generated by plotting the Response Ratio of the calibration standards against their Nominal Concentration. A linear regression (y = mx + c) is applied.
-
Quantify Unknowns: The Response Ratio of the unknown sample is used in the regression equation to calculate its concentration.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal | Incomplete derivatization; MS source is dirty; Incorrect MRM transition; Sample degradation. | Prepare fresh derivatization reagents; Clean the MS source and capillary; Optimize and confirm MRM transitions via infusion; Check sample stability and handling procedures. |
| High Variability / Poor Precision | Inconsistent sample preparation (pipetting errors); Significant matrix effect; Unstable spray. | Use a calibrated pipette and ensure consistent technique; Employ a SIL-IS (critical); Optimize LC method to separate analyte from interferences; Check and clean ESI probe. |
| Poor Peak Shape (Tailing/Fronting) | Column degradation; Incompatible sample solvent; Column overloading. | Replace the LC column; Ensure the final sample solvent is similar in composition to the initial mobile phase; Reduce injection volume or dilute the sample. |
| Shifting Retention Times | LC pump issue (unstable flow); Column temperature fluctuation; Column aging. | Check LC pump for leaks and ensure proper solvent degassing; Verify column oven is at the set temperature; Replace the column if it has exceeded its lifetime. |
Conclusion
This application note provides a detailed, scientifically-grounded framework for the successful quantification of pentanoic acid derivatives in biological matrices. By combining an optimized chemical derivatization protocol with the unparalleled accuracy of a stable isotope dilution LC-MS/MS method, researchers can overcome the inherent analytical difficulties posed by short-chain fatty acids. Adherence to the described protocols for sample preparation, analysis, and rigorous method validation will ensure the generation of high-quality, reliable, and defensible data essential for advancing research and drug development.
References
-
Li, W., et al. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available from: [Link]
-
Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]
-
Gaudet, P., et al. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS One. Available from: [Link]
-
Shimadzu. LC/MS/MS Method Package for Short Chain Fatty Acids. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]
-
NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available from: [Link]
-
Hewavitharana, A.K., et al. (2006). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Available from: [Link]
-
Bioanalysis Zone. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]
-
Vignaroli, C., et al. (2023). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Microbiology. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]
-
Gaudet, P., et al. (2021). Method for Absolute Quantification of Short Chain Fatty Acids via Reverse Phase Chromatography Mass Spectrometry. ChemRxiv. Available from: [Link]
-
Lirias. (2023). Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatisation and LC-HRMS analysis. Available from: [Link]
-
Dei Cas, M., et al. (2020). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. AIR Unimi. Available from: [Link]
-
Analytical Chemistry. (2024). Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandible LC–MS Platform. Available from: [Link]
-
Putnam, W.C., et al. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
SCIEX. Analysis of short-chain fatty acids (SCFAs) by LC-MS/MS coupled with chemical derivatization. Available from: [Link]
-
Mtoz Biolabs. Pentanoic Acid Analysis Service. Available from: [Link]
-
Putnam, W.C., et al. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. PubMed. Available from: [Link]
-
Liu, Z., et al. (2025). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. Molecules. Available from: [Link]
-
Gasilova, N., et al. (2023). Analysis of volatile short-chain fatty acids in the gas phase using secondary electrospray ionization coupled to mass spectrometry. Analytical Methods. Available from: [Link]
-
Bioanalysis Zone. (2025). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Available from: [Link]
-
Bairagya, S., et al. (2019). Synthesis, anticancer activity, structure-activity relationship and binding mode of interaction studies of substituted pentanoic acids. Future Medicinal Chemistry. Available from: [Link]
-
ResearchGate. (2024). shows an example, using pentanoic acid, of the chromatographic method of determining PIDs from GC-PTR-ToF-MS measurements. Available from: [Link]
-
Bairagya, S., et al. (2021). Synthesis, anticancer activity, SAR and binding mode of interaction studies of substituted pentanoic acids: part II. Future Medicinal Chemistry. Available from: [Link]
-
ResearchGate. (2021). Synthesis, Anticancer Activity, Structure–Activity Relationship and Binding Mode of Interaction Studies of Substituted Pentanoic Acids. Available from: [Link]
-
Gregoire, S., et al. (2012). LC-MS metabolomics of polar compounds. Journal of Separation Science. Available from: [Link]
-
Al-Salami, H., et al. (2021). Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. Analytical and Bioanalytical Chemistry. Available from: [Link]
-
Charles River Laboratories. (2023). Bioanalysis of Small and Large Molecules using LC-MS. Available from: [Link]
-
Li, Y., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites. Available from: [Link]
-
Feng, R., et al. (2022). A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry. Frontiers in Nutrition. Available from: [Link]
-
Chromatography Forum. (2012). LC/MS not good for small molecules. Available from: [Link]
-
ChemRxiv. (2021). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. Available from: [Link]
-
Schmedes, A., et al. (2018). Stable Isotope Dilution Assays in Vitamin Analysis–A Review of Principles and Applications. SciSpace. Available from: [Link]
-
Tsikas, D. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Metabolites. Available from: [Link]
-
Ciccimaro, E., & Blair, I. (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis. Available from: [Link]
Sources
- 1. Pentanoic Acid Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. atamankimya.com [atamankimya.com]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. Synthesis, anticancer activity, structure-activity relationship and binding mode of interaction studies of substituted pentanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, anticancer activity, SAR and binding mode of interaction studies of substituted pentanoic acids: part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 9. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS [mdpi.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. nebiolab.com [nebiolab.com]
- 13. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 14. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. air.unimi.it [air.unimi.it]
- 17. ro.ecu.edu.au [ro.ecu.edu.au]
- 18. scispace.com [scispace.com]
- 19. semanticscholar.org [semanticscholar.org]
- 20. isotope.com [isotope.com]
- 21. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 22. lirias.kuleuven.be [lirias.kuleuven.be]
- 23. sciex.com [sciex.com]
- 24. resolvemass.ca [resolvemass.ca]
- 25. fda.gov [fda.gov]
- 26. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 27. fda.gov [fda.gov]
- 28. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: NMR Characterization of 5-(Benzimidazol-1-yl)-5-oxopentanoic Acid
Topic: Structural Elucidation & Stability Profiling of 5-(Benzimidazol-1-yl)-5-oxopentanoic Acid Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, process chemists, and analytical scientists.[1]
Executive Summary & Chemical Context
5-(Benzimidazol-1-yl)-5-oxopentanoic acid (also known as N-glutaroyl benzimidazole) is a critical reactive intermediate often employed in bioconjugation and medicinal chemistry as an activated linker.[1] Structurally, it consists of a benzimidazole core acylated at the
Critical Analytical Challenge: Unlike standard stable organic molecules, this compound is an active amide (imidazolide) .[1] It is thermodynamically predisposed to hydrolysis, reverting to benzimidazole and glutaric acid upon exposure to atmospheric moisture or wet solvents.[1]
This guide provides a rigorous protocol for the structural verification of this molecule, with a specific focus on distinguishing the intact active species from its hydrolysis degradation products using
Structural Analysis & Theoretical Shifts
Understanding the connectivity is prerequisite to accurate assignment.[1] The molecule features a benzimidazole ring where the symmetry is broken by the
Key Diagnostic Features[1][2]
-
The
-Acyl Effect: The carbonyl group attached to exerts a strong deshielding anisotropic effect on the H2 proton (the proton between the two nitrogens) and the H7 proton (on the benzene ring, peri- to the carbonyl).[1] -
The Aliphatic Chain: The glutaric linker presents a classic triplet-quintet-triplet pattern, but with distinct chemical environments due to the asymmetry (Acid end vs. Benzimidazole end).[1]
Expected Chemical Shifts (DMSO- )
| Position | Proton ( | Carbon ( | Multiplicity | Notes |
| H-2 | 8.60 – 8.90 | 142.0 – 144.0 | Singlet (s) | Critical Quality Attribute. Shifts upfield to ~8.2 ppm upon hydrolysis.[1] |
| H-7 | 8.00 – 8.15 | 115.0 – 116.0 | Doublet (d) | Deshielded by carbonyl anisotropy.[1] |
| H-4 | 7.70 – 7.80 | 119.0 – 120.0 | Doublet (d) | |
| H-5, H-6 | 7.35 – 7.50 | 124.0 – 125.0 | Multiplet (m) | Often overlapping.[1] |
| Linker | 3.05 – 3.20 | 34.0 – 35.0 | Triplet (t) | Protons adjacent to the amide carbonyl. |
| Linker | 2.30 – 2.40 | 32.0 – 33.0 | Triplet (t) | Protons adjacent to the carboxylic acid.[1] |
| Linker | 1.90 – 2.05 | 20.0 – 21.0 | Quintet (q) | Central methylene.[1] |
| -COOH | 12.00 – 12.20 | 173.0 – 174.0 | Broad (br s) | Exchangeable; may disappear if water is present.[1] |
| N-C=O | — | 168.0 – 170.0 | Quaternary | Amide carbonyl.[1] |
Experimental Protocol
Reagents & Materials
-
Solvent: DMSO-
(99.9% D) packaged in septum-sealed ampoules.[1]-
Warning: Do not use CDCl
unless it has been stored over activated molecular sieves and neutralized.[1] Acidic traces in chloroform can accelerate decomposition.
-
-
Reference Standard: TMS (Tetramethylsilane) or residual solvent peak (DMSO quintet at 2.50 ppm).[1]
-
Sample: 5-10 mg of the analyte.
Sample Preparation (Strict Anhydrous Technique)
To prevent in-situ hydrolysis during analysis, follow this "Shoot-and-Dilute" method:
-
Dry the NMR Tube: Oven-dry the NMR tube at 100°C for 1 hour; cool in a desiccator.
-
Solvent Transfer: Use a fresh syringe to withdraw 0.6 mL DMSO-
directly from the ampoule. -
Dissolution: Add solvent to the solid sample immediately prior to acquisition. Cap tightly.
-
Agitation: Invert gently to dissolve. Do not sonicate for extended periods, as local heating can promote hydrolysis.[1]
Instrument Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zg30 (30° pulse angle) for quantitative reliability.
-
Relaxation Delay (D1): Set to 5.0 seconds . The H2 proton of benzimidazole often has a long T1 relaxation time.[1]
-
Scans (NS): 16 (sufficient for 10 mg sample).[1]
-
Temperature: 298 K (25°C).[1]
Visualizing the Chemistry & Workflow
The following diagrams illustrate the synthesis/degradation pathway and the specific NMR correlations required to confirm the structure.
Figure 1: Reaction pathway and degradation risk.[1] Note the diagnostic shift of the H2 proton as a purity indicator.
Results & Discussion: Interpreting the Spectrum
The "Purity Check" (H2 Proton)
The most common failure mode is partial hydrolysis.[1]
-
Intact Molecule: Single sharp singlet at ~8.7 ppm .[1]
-
Hydrolyzed Mixture: Two singlets appear.[1] One at ~8.7 ppm (product) and one at ~8.2 ppm (free benzimidazole).[1]
-
Calculation:
[1]
The Aliphatic Region (Regiochemistry)
The glutaric chain assignment is confirmed via 2D COSY or by inspecting the splitting patterns.[1]
-
The triplet at ~3.1 ppm is the most deshielded aliphatic signal.[1] This confirms the CH
is attached to the electron-withdrawing -acyl group. -
If this signal shifts upfield to ~2.2 ppm (becoming equivalent to the other
-CH ), the glutaric acid has detached.[1]
2D NMR Validation (HMBC)
To unequivocally prove the covalent bond between the benzimidazole nitrogen and the glutaric chain:
-
Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.
-
Look for a cross-peak between the H2 proton (8.7 ppm) and the Amide Carbonyl (169 ppm) .[1]
-
Look for a cross-peak between the Linker
-CH (3.1 ppm) and the same Amide Carbonyl (169 ppm) .[1] -
Absence of these correlations implies a physical mixture, not a covalent adduct.[1]
Troubleshooting
| Observation | Root Cause | Corrective Action |
| H2 signal appears as a doublet. | Long-range coupling to H4/H7 or P-31 impurities (rare).[1] | Decouple or ignore if J < 1 Hz. Common in high-res fields. |
| Broad H2 signal. | Chemical exchange or paramagnetic impurities.[1] | Filter sample; ensure temperature stability.[1] |
| Extra peaks in aliphatic region. | Ring-opening polymerization of glutaric anhydride. | Check stoichiometry during synthesis. |
| Signal at 8.2 ppm grows over time. | Wet DMSO causing hydrolysis in the tube. | Use ampoules; acquire data immediately (within 10 mins).[1] |
References
-
Benzimidazole NMR Shifts
-
N-Acyl Benzimidazole Reactivity
-
Staab, H. A. (1962).[1] Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition.
- Context: Establishes the high reactivity and hydrolytic instability of N-acyl benzimidazoles, necessitating the anhydrous protocols described above.
-
-
General Benzimidazole Synthesis & Analysis
-
Spectral Verification (Analogous Compounds)
Sources
Application Note: High-Throughput and Targeted Screening of Novel Benzimidazole Anthelmintics
Introduction & Mechanistic Grounding
The benzimidazole (BZ) class of anthelmintics (e.g., albendazole, fenbendazole) remains a cornerstone of parasitic nematode control. However, widespread resistance, primarily driven by single nucleotide polymorphisms (SNPs) such as F200Y in the isotype-1
Mechanism of Action (MoA)
Benzimidazoles act by binding to the colchicine-sensitive site of nematode
Critical Screening Objective: When screening new BZ compounds, the protocol must assess two factors:
-
Potency: Efficacy against susceptible strains (
). -
Resistance Breaking: Efficacy against strains carrying the F200Y (or E198A) mutation.
Pre-Analytical Phase: Compound Management
The Solubility Challenge: Benzimidazoles are characteristically lipophilic and poorly soluble in aqueous media. Improper solubilization is the most common cause of false negatives in BZ screening.
Protocol: Solubilization & DMSO Limits
-
Stock Preparation: Dissolve novel compounds in 100% DMSO (Dimethyl sulfoxide) to a concentration of 10 mM or 20 mM.
-
Note: Sonicate for 10 minutes if turbidity persists.
-
-
Working Solutions:
-
The final assay concentration of DMSO must not exceed 1.0% (v/v) for C. elegans and 0.5% (v/v) for Haemonchus contortus assays to avoid solvent-induced toxicity.
-
Validation: Include a "DMSO-only" vehicle control in every plate.
-
Phase I: High-Throughput Primary Screen (C. elegans)
Caenorhabditis elegans serves as the primary filter due to its genetic tractability and homology to parasitic nematodes. This phase utilizes a liquid-based motility and growth assay.
Experimental Workflow Diagram
Figure 1: The screening cascade moves from high-throughput model organism screening to parasite-specific validation and resistance profiling.
Protocol A: C. elegans Liquid Micro-Assay
Objective: Determine
Materials:
-
C. elegans strain N2 (Wild Type) and ben-1 (BZ-resistant mutant).
-
S-Basal medium supplemented with E. coli OP50 (
).
Step-by-Step:
-
Synchronization: Bleach gravid adults (1% NaOCl, 0.5 M NaOH) to harvest eggs. Incubate eggs in M9 buffer for 18 hours to obtain synchronized L1 larvae.
-
Plating: Dispense 99
L of S-Basal/OP50 suspension containing ~20-30 L1 larvae into each well. -
Dosing: Add 1
L of the test compound (various concentrations). -
Incubation: Incubate at 20°C for 72 hours (allows development to Adult stage).
-
Scoring:
-
Automated: Use an infrared microbeam tracker (e.g., WMicroTracker).
-
Manual: Score fraction of worms reaching adulthood and exhibiting sinusoidal movement.
-
Phase II: Secondary Screen (Target Parasite)
Compounds active in C. elegans must be validated in the target organism. The Egg Hatch Assay (EHA) is the WAAVP-recommended gold standard for detecting BZ activity and resistance.
Protocol B: Haemonchus contortus Egg Hatch Assay (EHA)
Objective: Assess the ability of the compound to inhibit embryonation and hatching (a tubulin-dependent process).
Materials:
-
Fresh feces from H. contortus mono-infected sheep (susceptible and resistant strains).
-
Saturated NaCl solution (for flotation).
-
24-well or 96-well plates.
Step-by-Step:
-
Egg Recovery:
-
Homogenize feces in water; filter through 250
m and 100 m sieves. -
Collect filtrate on a 25
m sieve. -
Perform flotation using saturated NaCl; wash eggs 3x with deionized water.
-
Critical: Use eggs within 3 hours of collection to prevent spontaneous development.
-
-
Assay Setup:
-
Adjust egg concentration to ~100 eggs/mL.
-
Aliquot 1.98 mL of egg suspension into 24-well plates (or scaled down for 96-well).
-
-
Treatment:
-
Add 20
L of test compound. -
Include Thiabendazole (TBZ) as the reference standard (0.05 - 1.0
g/mL).
-
-
Incubation: Incubate at 27°C for 48 hours .
-
Note: Anaerobic conditions are NOT required for EHA.
-
-
Termination: Add 10
L of Lugol’s iodine or 1 drop of helminthological fixative to stop development. -
Quantification:
-
Count Unhatched Eggs vs. L1 Larvae .
-
Calculate % Hatching =
.
-
Mechanism of Action Visualization
Understanding the molecular target is essential for interpreting data, especially when screening against resistant strains.
Figure 2: Benzimidazoles bind to free
Data Presentation & Analysis
Quantitative Output
Data should be summarized in a comparative table. Calculate the
Table 1: Example Screening Results Layout
| Compound ID | C. elegans N2 | C. elegans ben-1 | H. contortus (Susc.) | H. contortus (Res.)[4] | Resistance Ratio (RR)* |
| New-BZ-01 | 2.5 | >50 | 0.08 | 1.2 | 15.0 |
| New-BZ-02 | 1.8 | 3.5 | 0.06 | 0.09 | 1.5 (Hit) |
| Albendazole | 1.2 | >50 | 0.05 | 0.95 | 19.0 |
*Resistance Ratio (RR) =
Criteria for Progression
-
Primary Hit:
inhibition at 20 M in C. elegans.[5] -
Lead Candidate:
g/mL in H. contortus EHA with an RR < 3.0.
Troubleshooting & Expert Tips
-
Precipitation: If the assay medium turns cloudy upon adding the compound, the drug has precipitated.
-
Solution: Reduce concentration or use an intermediate dilution step in medium containing 0.1% Tween 80.
-
-
Control Failure: If the Negative Control (DMSO) shows < 90% hatching in EHA.
-
Cause: Old eggs (>3 hours) or anaerobic stress.
-
Solution: Harvest eggs strictly fresh; ensure plates are not sealed airtight.
-
-
Variable C. elegans Results:
-
Cause: Inconsistent food source.
-
Solution: Standardize E. coli OP50 concentration (
) as food availability affects drug uptake.
-
References
-
Coles, G. C., et al. (1992).[6] World Association for the Advancement of Veterinary Parasitology (WAAVP) methods for the detection of anthelmintic resistance in nematodes of veterinary importance. Veterinary Parasitology. Link
-
Lacey, E. (1990).[7] Mode of action of benzimidazoles. Parasitology Today. Link
-
Kotze, A. C., et al. (2006). A high throughput screening technique for anthelmintic discovery using the free-living nematode Caenorhabditis elegans.[1][2][8][9] International Journal for Parasitology.
-
Burns, A. R., et al. (2015). Caenorhabditis elegans is a useful model for anthelmintic discovery.[1][2][3][8][9] Nature Communications. Link
-
World Association for the Advancement of Veterinary Parasitology (WAAVP). Guidelines for evaluating the efficacy of anthelmintics in ruminants. Link
Sources
- 1. Discovery of small molecules with anthelmintic potential in the Medicines for Malaria Venture’s COVID and Global Health Priority Boxes using an infrared-based assay for Caenorhabditis elegans motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay to Access Anthelmintic Activity of Small Molecule Drugs Using Caenohabidtis elegans as a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Does the in vitro egg hatch test predict the failure of benzimidazole treatment in Haemonchus contortus? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. waavp.org [waavp.org]
- 7. Benzimidazoles cause lethality by inhibiting the function of Caenorhabditis elegans neuronal beta-tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluating anthelmintic activity through Caenorhabditis elegans egg hatching assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Benzoimidazol-1-yl-5-oxo-pentanoic acid as a Molecular Building Block
Introduction: The Benzimidazole Scaffold and the Strategic Utility of a Pentanoic Acid Linker
The benzimidazole core, a fusion of benzene and imidazole rings, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1][2][3] Its structural similarity to endogenous purine nucleotides allows it to interact with a wide array of biological macromolecules, making it a cornerstone for the development of therapeutics with diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5][6] The true power of the benzimidazole moiety, however, is often unlocked through strategic functionalization, which fine-tunes its physicochemical properties and directs its biological activity.
This guide focuses on a particularly versatile building block: 5-Benzoimidazol-1-yl-5-oxo-pentanoic acid . This molecule incorporates the foundational benzimidazole scaffold and introduces a five-carbon linker terminating in a carboxylic acid. This design offers two key advantages:
-
N-1 Acylation: The pentanoic acid chain is attached to the N-1 position of the benzimidazole ring via a stable amide bond. This leaves the C-2 position and the benzene ring available for further derivatization, allowing for multi-vectorial optimization of the final molecule.
-
Terminal Carboxylic Acid: The carboxylic acid group serves as a highly versatile chemical handle for subsequent conjugation reactions. It can be readily coupled with amines, alcohols, or other nucleophiles to attach the benzimidazole pharmacophore to other small molecules, peptides, polymers, or surfaces.
These application notes provide a comprehensive overview of the synthesis, characterization, and strategic applications of this compound for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Data
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₂H₁₂N₂O₃ |
| Molecular Weight | 232.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |
| pKa (Carboxylic Acid) | ~4.5 - 5.0 |
Predicted Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the benzimidazole ring protons, typically in the range of δ 7.2-8.5 ppm. The methylene protons of the pentanoic acid chain would appear as multiplets between δ 1.8-3.0 ppm. A broad singlet corresponding to the carboxylic acid proton would be observed at δ > 12 ppm.[7][8][9][10]
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR would display signals for the benzimidazole carbons in the aromatic region (δ 110-150 ppm) and the carbonyl carbons of the amide and carboxylic acid around δ 170-175 ppm. The aliphatic carbons of the linker would be found in the δ 20-40 ppm range.[7][8][9][10]
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹): Key vibrational bands would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (~1700-1725 cm⁻¹), a C=O stretch for the amide (~1680-1700 cm⁻¹), and C=N and C=C stretching vibrations from the benzimidazole ring (~1450-1620 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak [M+H]⁺ at m/z 233.09.
Synthesis Protocol: A Proposed Route via N-Acylation
A plausible and efficient synthesis of this compound involves the N-acylation of benzimidazole with glutaric anhydride. This method is advantageous as it is a one-step reaction that proceeds under relatively mild conditions.
Reaction Scheme:
A proposed synthetic route for the target molecule.
Materials:
-
Benzimidazole
-
Glutaric Anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzimidazole (1.0 eq) in anhydrous pyridine.
-
Addition of Anhydride: Add glutaric anhydride (1.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (3x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.[11][12]
Characterization:
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, IR, and MS analysis, comparing the obtained data with the predicted values.
Application Notes: Strategic Use as a Molecular Building Block
The bifunctional nature of this compound makes it a powerful tool for constructing complex molecules with tailored biological activities.
Application 1: Synthesis of Novel Kinase Inhibitors
The benzimidazole scaffold is a common feature in many kinase inhibitors.[4][13] The pentanoic acid linker allows for the strategic placement of the benzimidazole core within the ATP-binding pocket of a kinase, while the carboxylic acid can be used to introduce additional functionalities that can interact with other regions of the enzyme, potentially increasing potency and selectivity.
Workflow for Kinase Inhibitor Synthesis:
A generalized workflow for synthesizing kinase inhibitors.
Protocol: Amide Coupling using EDC/NHS Chemistry
This protocol describes the coupling of this compound to a primary amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Diethyl ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Activation of Carboxylic Acid:
-
In a dry reaction vessel, dissolve this compound (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 30-60 minutes to form the active NHS ester.
-
-
Amide Coupling:
-
To the activated ester solution, add the amine-containing molecule (1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[7][14]
-
Application 2: Development of Anti-inflammatory Agents
Benzimidazole derivatives are known to exhibit anti-inflammatory properties through various mechanisms.[4][5] The N-1 position is a key site for modification to modulate this activity.[4] The pentanoic acid linker can be used to attach the benzimidazole scaffold to other moieties known to interact with inflammatory targets, potentially leading to synergistic effects.
Application 3: Solid-Phase Peptide Synthesis (SPPS)
The carboxylic acid functionality allows for the incorporation of the benzimidazole moiety into peptides using standard solid-phase peptide synthesis protocols. This enables the development of peptides with enhanced biological stability or novel functionalities.
Protocol: Attachment to an Amine-Functionalized Resin for SPPS
-
Resin Swelling: Swell an amine-functionalized resin (e.g., Rink Amide resin) in DMF.
-
Activation and Coupling: In a separate vessel, activate this compound (3-5 eq) with a suitable coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
-
Resin Loading: Add the activated carboxylic acid solution to the swollen resin and agitate at room temperature for 2-4 hours.
-
Washing: Thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents.
-
Capping (Optional): Cap any unreacted amine groups on the resin using acetic anhydride.
-
Fmoc Deprotection and Peptide Elongation: Proceed with standard Fmoc-based SPPS protocols to elongate the peptide chain from the N-terminus of the attached building block.
Application 4: Bioorthogonal Chemistry and Bioconjugation
The carboxylic acid can be converted to other functional groups, such as an azide or alkyne, to enable its use in bioorthogonal "click" chemistry reactions.[15][16][17] This allows for the specific labeling of biomolecules in complex biological systems.
Workflow for Bioorthogonal Handle Installation:
Installation of a bioorthogonal handle.
Conclusion
This compound is a highly valuable and versatile molecular building block. Its unique structure combines the biologically significant benzimidazole scaffold with a flexible linker and a reactive carboxylic acid handle. This design provides researchers with a powerful tool to construct novel molecules for a wide range of applications in drug discovery, chemical biology, and materials science. The protocols and application notes provided herein offer a starting point for harnessing the potential of this strategic building block.
References
-
Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, A. A. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(7), 103228. [Link]
-
Bansal, Y., & Sethi, P. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 15(10), 1269. [Link]
-
Katritzky, A. R., He, H. Y., & Suzuki, K. (2000). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. The Journal of Organic Chemistry, 65(24), 8210–8213. [Link]
-
Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current medicinal chemistry, 21(20), 2284–2298. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557–6602. [Link]
-
Song, S., & Kim, Y. (2013). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. Organic letters, 15(1), 146–149. [Link]
-
El-Sayed, N. N. E., & El-Bendary, E. R. (2018). Synthesis and antimicrobial activity of N-1 substituted benzimidazoles. Journal of the Serbian Chemical Society, 83(1), 57-68. [Link]
-
Fujiwara, T., & Oishi, S. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. Bioscience, biotechnology, and biochemistry, 85(1), 1–9. [Link]
-
Huynh, T. K. V., & Nguyen, T. T. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC advances, 13(48), 33658–33687. [Link]
-
El Kihel, A., Teral, C., & Lhassani, M. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 3(4), 253-257. [Link]
-
Rajagopalan, R., Sareen, A., & Kumar, S. (2022). Simplified Protocol for the Purification of Native Cas Nucleases for DNA-Free Genome Editing. Methods and protocols, 5(1), 16. [Link]
-
Sharma, D., & Narasimhan, B. (2021). Structure activity relationship of benzimidazole derivatives. Mini reviews in medicinal chemistry, 21(11), 1367-1379. [Link]
-
Gaba, M., & Mohan, C. (2021). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC advances, 11(33), 20386–20419. [Link]
-
Claramunt, R. M., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic resonance in chemistry : MRC, 52(7), 349–356. [Link]
-
Sharma, D., Kumar, R., & Narasimhan, B. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. RASAYAN Journal of Chemistry, 8(3), 329-333. [Link]
-
Perković, I., & Raić-Malić, S. (2023). Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation. Molecules (Basel, Switzerland), 28(9), 3720. [Link]
-
Ahmad, S., & Siddiqui, H. L. (2022). Theoretical and Experimental Insights of Benzimidazole Catalyzed by the Epoxy–Acrylic Acid Reaction. Catalysts, 12(11), 1421. [Link]
-
Stanford University. (1963). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. [Link]
-
Piras, M., & Sini, M. (2024). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Pharmaceuticals, 17(4), 468. [Link]
-
BENZIMIDAZOLE SYNTHESIS#PREPARATION OF BENZIMIDAZOLE#PROPERTIES OF BENZIMIDAZOLE. (2021, February 21). YouTube. [Link]
-
Gavande, G. S., & Pawar, S. S. (2021). A Review on Benzimidazole and it's Biological Activities. ResearchGate. [Link]
-
Konstantinova, I. D., Selezneva, O. M., Fateev, I. V., & Mikhailopulo, I. A. (2018). Chemo-Enzymatic Synthesis and Biological Evaluation of 5,6-Disubstituted Benzimidazole Ribo- and 2′-Deoxyribonucleosides. Molecules, 23(7), 1735. [Link]
-
Katritzky, A. R., Rogovoy, B. V., & Chassaing, C. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. Arkivoc, 2004(12), 14-22. [Link]
-
Alkorta, I., Elguero, J., & Pérez-Torralba, M. (2002). Structure and spectroscopy of imidazo [1,2-a]imidazoles and imidazo[1,2-a]benzimidazoles. Arkivoc, 2002(5), 48-61. [Link]
-
Al-Dhfyan, A. (2023). Structure activity relationship of benzimidazole derivatives. ResearchGate. [Link]
-
Papakyriakou, A., & Zografos, A. L. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Molecules, 27(3), 1045. [Link]
-
Wang, C., & Li, Y. (2018). Chemoselective acylation of benzimidazoles with phenylacetic acids under different Cu catalysts to give fused five-membered N-heterocycles or tertiary amides. Organic & Biomolecular Chemistry, 16(24), 4476-4480. [Link]
-
Sijm, M., & van den Heuvel, D. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in chemistry, 9, 658807. [Link]
-
Patel, D., & Patel, N. (2017). Synthesis of Benzimidazole Derivatives in An Aqueous Media and Reflux Conditions Catalysed by L-Proline at pH. International Journal of Research and Analytical Reviews, 4(4), 234-239. [Link]
Sources
- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 9. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Simplified Protocol for the Purification of Native Cas Nucleases for DNA-Free Genome Editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]
- 17. ijrar.org [ijrar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Benzoimidazol-1-yl-5-oxo-pentanoic acid
Here is the technical support center for the synthesis of 5-Benzoimidazol-1-yl-5-oxo-pentanoic acid.
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we have compiled this guide to explain the causality behind experimental choices, ensuring a robust and reproducible protocol.
Reaction Overview
The synthesis of this compound (CAS No: 402944-72-3) is typically achieved through the N-acylation of benzimidazole with glutaric anhydride. This reaction is a nucleophilic acyl substitution where the secondary amine-like nitrogen of the benzimidazole ring attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring.
Reaction Scheme:
While seemingly straightforward, this reaction can present challenges related to yield, purity, and reaction control. This guide will address these common issues.
Troubleshooting and Frequently Asked Questions (FAQs)
This section is formatted as a series of questions that a researcher might encounter during the synthesis.
Q1: My reaction yield is very low, or I am recovering only unreacted starting materials. What are the primary factors to investigate?
Answer: Low or no conversion is a common issue and typically points to suboptimal reaction conditions. Here are the key parameters to investigate, in order of importance:
-
Temperature: Benzimidazole is a moderate nucleophile. The reaction often requires thermal energy to proceed at a reasonable rate. If you are running the reaction at room temperature, the activation energy barrier may not be overcome.
-
Recommendation: Gradually increase the reaction temperature. Start with a temperature screen from 60 °C to 120 °C. Use a high-boiling point, polar aprotic solvent like DMF or DMSO. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.[1]
-
-
Solvent Choice: The solvent plays a critical role in solubilizing the reactants and influencing the reaction kinetics.
-
Recommendation: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they can dissolve both benzimidazole and glutaric anhydride without interfering with the reaction.[1] A solvent screen is a highly effective optimization step.
-
-
Catalysis: The uncatalyzed reaction can be slow. A catalyst can significantly accelerate the rate of acylation.
-
Recommendation: Introduce a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP) at a catalytic loading (1-5 mol%). DMAP functions by first reacting with the anhydride to form a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the benzimidazole.
-
-
Reaction Time: Acylation reactions can require several hours to reach completion.
-
Recommendation: Monitor the reaction by TLC every hour after reaching the target temperature. A common mistake is to terminate the reaction prematurely. Continue until the benzimidazole spot on the TLC plate has been completely consumed.
-
Q2: My TLC analysis shows multiple spots, including the product and starting material. What are the likely side products and how can I minimize them?
Answer: The formation of multiple products indicates side reactions or the presence of impurities.
-
Primary Side Product: The most common side product is the isomeric product formed by acylation at the other nitrogen atom of the benzimidazole ring. In an unsubstituted benzimidazole, these two nitrogens are equivalent due to tautomerism, so only one product is expected. However, if your benzimidazole starting material is substituted, you may see isomeric products.
-
Starting Material Impurities: The most critical first step is to ensure the purity of your starting materials.
-
Recommendation: Check the purity of both benzimidazole and glutaric anhydride using NMR or by checking their melting points. Recrystallize the benzimidazole from water or an ethanol/water mixture if necessary. Ensure the glutaric anhydride has not hydrolyzed to glutaric acid by exposure to moisture.
-
-
Product Decomposition: At excessively high temperatures or prolonged reaction times, the product, a carboxylic acid, could potentially undergo decarboxylation or other degradation pathways.
-
Recommendation: Avoid temperatures above 140 °C unless necessary and monitor the reaction closely to avoid extended heating after completion.
-
Q3: How can I effectively purify the final product, this compound?
Answer: The product's chemical nature, containing both a basic benzimidazole moiety and an acidic carboxylic acid group, allows for several effective purification strategies.
-
Acid-Base Extraction: This is the most effective method. The product is amphoteric, but the carboxylic acid is significantly more acidic (pKa ~4-5) than the benzimidazole is basic (pKa of conjugate acid ~5.5).
-
Recommendation: A detailed protocol is provided in Section 4. The principle involves dissolving the crude mixture in an organic solvent and extracting with a weak aqueous base (e.g., sodium bicarbonate solution). The desired product will deprotonate at the carboxylic acid and move to the aqueous layer, leaving unreacted benzimidazole and non-acidic impurities in the organic layer. The aqueous layer is then acidified to precipitate the pure product.
-
-
Recrystallization: This is a good secondary purification step after extraction.
-
Recommendation: The choice of solvent is critical. A polar solvent system is required. Try solvent systems like ethanol/water, methanol, or ethyl acetate.[1] The ideal solvent will dissolve the product when hot but cause it to crystallize upon cooling.
-
-
Column Chromatography: While effective, this can be more labor-intensive.
-
Recommendation: Use silica gel as the stationary phase. A polar mobile phase will be required. Start with a gradient elution from dichloromethane (DCM) to 5-10% methanol in DCM. Adding a small amount of acetic acid (0.5%) to the mobile phase can help reduce tailing of the carboxylic acid product on the silica.
-
Q4: What analytical techniques are best for confirming the structure and purity of my final product?
Answer: A combination of techniques should be used for unambiguous structure confirmation and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is essential. You should expect to see aromatic protons from the benzimidazole ring, and three sets of aliphatic protons from the pentanoic acid chain (at the C2, C3, and C4 positions). The carboxylic acid proton may appear as a broad singlet.
-
¹³C NMR: This will confirm the number of unique carbon atoms, including the two carbonyl carbons (one amide, one carboxylic acid) and the carbons of the benzimidazole ring.
-
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the product.[2]
-
Recommendation: Use Electrospray Ionization (ESI) in positive mode. You should observe the [M+H]⁺ ion corresponding to the protonated molecule. The expected molecular weight is 232.23 g/mol .
-
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups. Look for a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹), and a C=O stretch from the amide (~1650-1680 cm⁻¹).
Data and Visualization
Tables for Quick Reference
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low/No Yield | Insufficient temperature | Increase temperature to 80-120 °C. |
| Inappropriate solvent | Use a polar aprotic solvent like DMF or DMSO.[1] | |
| Slow reaction kinetics | Add a catalytic amount (1-5 mol%) of DMAP. | |
| Reaction time too short | Monitor reaction to completion using TLC. | |
| Multiple Products | Impure starting materials | Verify purity of reactants; recrystallize if necessary. |
| Product degradation | Avoid excessive heat (>140 °C) or prolonged reaction times. | |
| Purification Issues | Product and impurities co-elute | Utilize acid-base extraction based on pKa differences. |
| Oily product/failed crystallization | Re-purify with acid-base extraction; try different solvent systems for recrystallization (e.g., ethanol/water). |
Visual Diagrams
Diagram 1: Reaction Mechanism
Caption: Mechanism of N-acylation of benzimidazole with glutaric anhydride.
Diagram 2: Troubleshooting Workflow
Sources
Optimizing reaction conditions for benzimidazole cyclization
Technical Support Center: Benzimidazole Cyclization Optimization
Case ID: BZ-OPT-2026 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Subject: Optimization of Reaction Conditions for Benzimidazole Synthesis
Executive Summary
Benzimidazoles are privileged scaffolds in medicinal chemistry, serving as the core for anthelmintics (Albendazole), proton pump inhibitors (Omeprazole), and anticancer agents.[1] However, the cyclization step often suffers from stalled intermediates (mono-amides), oxidative degradation, or regioselectivity issues.
This guide moves beyond standard textbook procedures to address the process variables that determine success. We focus on two primary pathways: the Acid-Catalyzed Condensation (Phillips) and the Oxidative Cyclization of aldehydes.
Module 1: The Phillips Condensation (Carboxylic Acid Route)
The Mechanism & Failure Points The classic Phillips condensation involves the reaction of o-phenylenediamine (OPD) with a carboxylic acid in the presence of a mineral acid (usually 4N HCl).
-
Step 1 (N-Acylation): Rapid formation of the mono-acylated intermediate (amide).
-
Step 2 (Cyclodehydration): The rate-determining step. This requires protonation of the amide carbonyl to facilitate nucleophilic attack by the second amine.
-
Common Failure: The reaction stalls at Step 1. If the temperature is insufficient (<100°C) or the acid catalyst is too weak, the ring closure does not occur, isolating the open-chain amide.
Optimization Protocol: Microwave Irradiation Conventional reflux can take 8–24 hours. Microwave irradiation (MWI) creates localized superheating (hot spots) that overcome the activation energy barrier for Step 2, reducing reaction times to minutes.
DOT Diagram: Acid-Catalyzed Mechanism & Logic
Figure 1: Kinetic pathway of Phillips condensation. Note that the second step (cyclodehydration) is the rate-determining step (RDS) requiring thermal force.
Module 2: Oxidative Cyclization (Aldehyde Route)
The "Green" Shift Reacting OPD with aldehydes is milder but requires an oxidant to aromatize the intermediate benzazoline (dihydrobenzimidazole).
-
Reagent of Choice: Sodium Metabisulfite (Na₂S₂O₅).
-
Why: It acts as a dual-role reagent. It forms a bisulfite adduct with the aldehyde (activating it for nucleophilic attack) and serves as a mild oxidant/radical scavenger to facilitate the final dehydrogenation.
-
Advantage: Avoids toxic oxidants like nitrobenzene or Pb(OAc)₄.
Module 3: Troubleshooting Matrix (FAQ)
This matrix addresses specific user pain points based on reaction monitoring (TLC/LCMS).
| Symptom | Probable Cause | Technical Solution |
| Stalled at Mono-Amide (Phillips Route) | Activation energy for ring closure not met. | 1. Increase Temp: Switch to ethylene glycol (bp 197°C) or use Microwave (150°C, 10 min).2. Stronger Acid: Switch from 4N HCl to Polyphosphoric Acid (PPA) or Eaton’s Reagent. |
| Low Yield / Sticky Tar | Oxidative polymerization of OPD. | 1. Inert Atmosphere: OPD oxidizes in air. Run under N₂/Ar.2. Purification: Use OPD-dihydrochloride salt instead of free base; it is more stable. |
| Regioisomer Mixture (4-substituted OPD) | Tautomerism of the imidazole ring. | 1. Steric Control: Bulky acids favor the less hindered isomer.2. Separation: Isomers often have different solubilities in dilute HCl; try fractional crystallization. |
| Aldehyde Reaction Stalled (Imine formed, no ring) | Insufficient oxidant. | 1. Add Oxidant: Add 1.2 eq Na₂S₂O₅ or air-bubble the solution.2. Solvent Switch: Change from MeOH to DMF or DMSO to allow higher temps. |
DOT Diagram: Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for common benzimidazole synthesis failures.
Module 4: Validated Experimental Protocols
Protocol A: Microwave-Assisted Phillips Condensation
Best for: Aliphatic/Aromatic carboxylic acids, rapid library generation.
-
Stoichiometry: Mix o-phenylenediamine (1.0 mmol) and carboxylic acid (1.0 mmol) in a microwave vial.
-
Solvent: Minimal ethanol (0.5 mL) or solvent-free (if liquid acid).
-
Reaction: Irradiate at 140°C for 5–10 minutes (monitor pressure).
-
Work-up:
Protocol B: Na₂S₂O₅ Mediated Synthesis (Aldehyde Route)
Best for: Sensitive substrates, "Green" chemistry requirements.
-
Preparation: Dissolve o-phenylenediamine (10 mmol) and aldehyde (10 mmol) in Ethanol (20 mL).
-
Oxidant: Add Sodium Metabisulfite (Na₂S₂O₅) (10 mmol) dissolved in minimal water.
-
Conditions: Reflux for 3–4 hours.
-
Mechanism Check: The mixture effectively generates the bisulfite adduct in situ, facilitating cyclization.
-
Work-up:
References
-
Microwave-assisted Synthesis of Some Benzimidazole Derivatives. Asian Journal of Chemistry. (2025). Validated protocol for acid-catalyzed microwave synthesis reducing time from hours to minutes. Link
-
Highly efficient method for the Synthesis of Substituted Benzimidazoles using Sodium Metabisulfite. Results in Chemistry. (2022). Describes the mechanistic role of Na₂S₂O₅ in oxidative cyclization. Link
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules. (2022). Discusses solvent-free conditions and Lewis acid catalysis (Er(OTf)₃). Link
-
Benzimidazole synthesis. Organic Chemistry Portal. (2023). Comprehensive database of various oxidative and reductive synthetic routes. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. adichemistry.com [adichemistry.com]
- 3. asianpubs.org [asianpubs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Polar Benzimidazole Compounds
Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Benzimidazole Isolation Case ID: BZ-PUR-001
Executive Summary: The Polarity Paradox
Benzimidazoles present a unique purification challenge due to their amphoteric nature. The imidazole ring provides a basic nitrogen (
-
Severe Peak Tailing on silica due to interaction with acidic silanols.[2][3]
-
"Oiling Out" during crystallization attempts.
-
Yield Loss during aqueous workup due to incorrect pH targeting.
This guide addresses these specific failure modes with self-validating protocols.
Module 1: Chromatography Troubleshooting
Issue: "My compound tails significantly on silica gel, causing co-elution with impurities."
The Mechanism
Standard silica gel (
Q&A: Optimizing the Stationary/Mobile Phase
Q: I am using a Methanol/DCM gradient. Why is the tailing still persisting? A: Methanol is polar but does not effectively suppress silanol ionization. You must introduce a "sacrificial base" to compete for the active silanol sites.
-
Protocol: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to both solvent A (DCM) and solvent B (MeOH).[1] -
Why it works: The amine modifier saturates the acidic silanol sites, allowing the benzimidazole to elute based on partition coefficient rather than surface adsorption [1][2].
Q: When should I switch to Reverse Phase (C18)? A: If your compound requires >10% Methanol in DCM to elute, Normal Phase is likely inefficient.[1] Switch to C18 Flash or Prep-HPLC.
-
Critical Adjustment: You must control pH. Run at pH 9-10 (using Ammonium Bicarbonate or Ammonia) to keep the benzimidazole neutral (unprotonated), increasing its retention and improving peak shape on C18 [3]. Alternatively, use a "Type B" low-acidity silica column [5].[1][4][5]
Visual Workflow: Mobile Phase Selection
Figure 1: Decision matrix for selecting the correct chromatographic mode and modifier based on solubility.
Module 2: Crystallization & Phase Separation
Issue: "My product comes out as a sticky oil instead of a solid."
The Mechanism
Benzimidazoles often have high lattice energy but also high affinity for solvent inclusion. "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the crystallization boundary. This means the compound precipitates as a solvated liquid rather than a crystal.
Q&A: Solid State Isolation
Q: How do I recover the solid from the oil? A: You need to lower the solubility limit slower or change the solvent polarity to favor crystal lattice formation over solvation.
-
Protocol (Trituration):
-
Dissolve the oil in a minimum amount of "Good Solvent" (e.g., Acetone or Ethanol).[6]
-
Add "Bad Solvent" (e.g., Hexane or Diethyl Ether) dropwise until persistent cloudiness appears.[1]
-
Stop. Do not add more.
-
Scratch the glass side of the flask with a spatula to provide nucleation sites.
-
Let it stand at room temperature (do not cool immediately).
-
Q: What are the best solvent systems for benzimidazoles? A: Based on polarity matching, the following systems are most effective:
| Solvent System | Ratio (v/v) | Application | Notes |
| Ethanol / Water | 9:1 to 1:1 | General Recrystallization | Best for polar derivatives. Heat to boil, add water to turbidity. [1] |
| EtOAc / Hexane | 1:1 to 1:4 | Non-polar substituents | Good for alkyl-substituted benzimidazoles. |
| Acetonitrile | 100% | Slurry Wash | Effective for removing colored impurities without dissolving product. |
Module 3: Chemical Extraction (The "Switch")
Issue: "I lost half my product during the aqueous workup."
The Mechanism
Because benzimidazoles are amphoteric, they can be water-soluble in both acidic (pH < 4) and very basic (pH > 12, if N-H is acidic) conditions.[1] The "Safe Zone" for extraction into organic solvent is the Isoelectric Point (pI) , typically around pH 7-9.
Protocol: The pH-Switch Purification
This method uses the chemical nature of the compound to purify it without a column [4].
-
Acid Phase: Dissolve crude mixture in EtOAc. Extract with 1M HCl .[6]
-
Result: Benzimidazole protonates (
) and moves to the Aqueous Layer .[6] Impurities remain in Organic Layer. -
Action: Discard Organic Layer.
-
-
Wash: Wash the acidic aqueous layer with fresh EtOAc.
-
Result: Removes trapped neutral impurities.
-
-
Base Switch: Slowly add 6M NaOH or Sat.
to the aqueous layer until pH ~10 .-
Result: Benzimidazole deprotonates (Neutral) and precipitates or becomes extractable.
-
-
Recovery: Extract the now-cloudy aqueous layer with EtOAc (x3) or filter the precipitate if solid.
References
-
BenchChem Technical Support. Purification of 2-tert-butyl-6-methyl-1H-benzimidazole. Retrieved from [1]
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from
-
Dolan, J. Why Do Peaks Tail? LC Troubleshooting Bible. Retrieved from
-
Biotage. How to choose your acidic mobile phase modifier for peptide purification. Retrieved from
-
SIELC Technologies. Separation of Benzimidazole on Newcrom R1 HPLC column. Retrieved from
Sources
- 1. C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. lctsbible.com [lctsbible.com]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Stability issues of 5-Benzoimidazol-1-yl-5-oxo-pentanoic acid in solution
Technical Support Center: Stability & Handling of 5-Benzoimidazol-1-yl-5-oxo-pentanoic acid
Executive Summary: The Stability Paradox
Compound Identity: this compound (CAS: 402944-72-3) Chemical Class: N-Acyl Benzimidazole / Glutaric Acid Derivative
The Core Issue: Researchers often treat this molecule as a standard peptide-like amide or a stable alkyl-benzimidazole. It is neither. Structurally, this compound features a benzimidazole ring attached to the glutaric acid chain via an N-acyl bond (N-C=O). Unlike standard amides (which are stable), the lone pair of the nitrogen in the benzimidazole ring is part of the aromatic system. This prevents resonance stabilization of the amide bond, making the carbonyl carbon highly electrophilic.
Result: The molecule acts as an active acylating agent. In aqueous solution, it is thermodynamically primed to hydrolyze back into Benzimidazole and Glutaric Acid , a process accelerated by both acidic and basic pH.
Module 1: Critical Handling Protocols
Solvent Selection & Stock Preparation
-
The Trap: Dissolving in aqueous buffers (PBS, Tris) or protic solvents (Methanol, Ethanol) for stock storage.
-
The Fix: Use DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) . These aprotic polar solvents solvate the benzimidazole moiety without providing the protons or nucleophiles necessary for rapid degradation.
-
Protocol:
-
Weigh the solid in a humidity-controlled environment (hygroscopic nature accelerates solid-state degradation).
-
Dissolve in anhydrous DMSO to a concentration of 10–50 mM.
-
Do not dilute into aqueous buffer until the moment of use.
-
pH Sensitivity
The stability of N-acyl benzimidazoles is heavily pH-dependent.
-
Acidic pH (< 4): Protonation of the imidazole N3 creates a positively charged leaving group, accelerating hydrolysis.
-
Basic pH (> 8): Hydroxide ions (
) rapidly attack the carbonyl carbon. -
Sweet Spot: If aqueous dilution is necessary, maintain pH ~6.0–7.0 and use immediately.
| Solvent / Condition | Stability Estimate ( | Recommendation |
| Anhydrous DMSO | > 6 Months (at -20°C) | Recommended for Stock |
| PBS (pH 7.4) | Hours to Days | Use immediately (< 1 hr) |
| Acidic Buffer (pH 2) | Minutes to Hours | Avoid |
| Basic Buffer (pH 9) | Minutes | Avoid |
Module 2: Troubleshooting & Diagnostics
HPLC Troubleshooting Guide
Symptom: "I see multiple peaks in my chromatogram after 24 hours."
Diagnosis: You are likely observing the hydrolysis products.
-
Peak A (Early Elution): Glutaric Acid (Highly polar, elutes near void volume).
-
Peak B (Mid Elution): Benzimidazole (The degradation product).
-
Peak C (Late Elution): Parent Compound (this compound).
Recommended Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B.
-
Detection: UV at 254 nm (Benzimidazole absorbs strongly here; Glutaric acid does not).
Visualizing the Degradation Pathway
The following diagram illustrates the mechanistic breakdown of the compound in aqueous media.
Caption: Mechanistic pathway of N-acyl benzimidazole hydrolysis yielding Benzimidazole and Glutaric acid.
Module 3: Frequently Asked Questions (FAQs)
Q1: Can I freeze-thaw the DMSO stock solution?
-
Answer: Limit freeze-thaw cycles. While DMSO stabilizes the compound, repeated condensation of atmospheric moisture into cold DMSO during thawing introduces water, which initiates hydrolysis. Aliquot your stock into single-use vials (e.g., 20 µL) to ensure integrity.
Q2: Why is the compound precipitating when I dilute it into cell culture media?
-
Answer: This is a solubility crash. The lipophilic benzimidazole moiety resists solvation in water.
-
Fix: Ensure your final DMSO concentration is 0.1% - 0.5%. If precipitation persists, sonicate briefly (5-10 seconds). If the solution turns cloudy and stays cloudy, degradation may have occurred (benzimidazole is less soluble than the parent in certain pH ranges).
Q3: I see a new peak appearing at a different retention time, but the mass is correct. Is it an isomer?
-
Answer: It is possible, but unlikely to be a stable isomer. N-acyl benzimidazoles can undergo "acyl migration" if nucleophiles are present, but the most likely culprit is hydrolysis . Run a standard of pure Benzimidazole to confirm if the new peak matches its retention time.
Module 4: Decision Tree for Experimental Design
Use this flow to determine the safety of your experimental conditions.
Caption: Decision matrix for assessing stability risks based on solvent, pH, and assay duration.
References
-
Matrix Scientific. (n.d.). This compound (CAS 402944-72-3) Product Data. Retrieved from
- Jencks, W. P., & Carriuolo, J. (1961). Reactivity of Nucleophilic Reagents toward N-Acetylimidazole. Journal of the American Chemical Society, 83(7), 1743–1750. (Foundational text on N-acyl imidazole lability).
-
Laloi-Diard, M., Verchere, J. F., Gosselin, P., & Terrier, F. (1993). Kinetic and mechanistic effects of ease of carbon-nitrogen bond breaking in amide hydrolysis. The mechanisms of hydrolysis of N-acylimidazoles and N-acylbenzimidazoles. Accounts of Chemical Research, 26(6).[1] Retrieved from
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2015). Application of HPLC method for investigation of stability of new benzimidazole derivatives. Journal of Liquid Chromatography & Related Technologies. Retrieved from
Sources
Overcoming poor reactivity in benzimidazole functionalization
Ticket System: BZI-REACT-2024
Status: Open Operator: Senior Application Scientist Scope: Troubleshooting low reactivity, regioselectivity issues, and catalyst poisoning in benzimidazole scaffolds.
Introduction: The "Deceptive" Heterocycle
Welcome to the Benzimidazole Technical Support Center. You are likely here because this scaffold is deceiving. It looks like a simple fusion of benzene and imidazole, yet it behaves like neither.
The Core Problem: Benzimidazole is amphoteric (
-
The Nitrogen Trap: The basic N3 nitrogen poisons metal catalysts (Pd, Pt) by tight coordination.
-
The Regio-Chaos: The N1-H proton is tautomeric; alkylating a pre-formed ring often yields inseparable 50:50 mixtures of N1/N3 isomers.
-
The Deactivated Ring: The benzene ring is electron-deficient compared to indole, making electrophilic aromatic substitution (SEAr) sluggish.
Below are the three most common "Support Tickets" we receive, with field-proven protocols to resolve them.
Module 1: The N-Functionalization Bottleneck
User Complaint: "I get a mixture of N1 and N3 isomers, or the reaction stalls with aryl halides."
Root Cause Analysis
The N1-H bond is relatively acidic, but the resulting anion is an ambident nucleophile. Steric hindrance at C4/C7 often dictates the ratio more than electronic factors. Furthermore, standard Buchwald-Hartwig arylation often fails because the substrate binds to the copper/palladium catalyst more tightly than the ligand.
Troubleshooting Guide
Scenario A: N-Alkylation (Alkyl Halides)
Protocol: Cesium Effect & Thermodynamic Control
Do not use NaH/DMF unless you want kinetic mixtures. Use Cesium Carbonate (
| Parameter | Standard (Fail) | Optimized (Pass) | Mechanism |
| Base | Larger cation stabilizes the "naked" anion, improving nucleophilicity. | ||
| Solvent | THF | Higher dielectric constant dissociates the ion pair. | |
| Temperature | Heat promotes thermodynamic equilibration to the stable isomer. |
Scenario B: N-Arylation (Aryl Boronic Acids)
Protocol: Chan-Lam Coupling (The "Open Air" Method) Avoid Buchwald conditions if possible. The Chan-Lam coupling is superior for benzimidazoles because it operates via a Cu(II)/Cu(III) cycle that is less susceptible to poisoning than Pd(0).
-
Reagents: Aryl Boronic Acid (2.0 equiv),
(10-20 mol%), Pyridine (2.0 equiv). -
Oxidant: Atmospheric Oxygen (Open flask or
balloon). -
Solvent: DCM or Dioxane (dryness is not critical).
-
Key Trick: If the reaction stalls, add Molecular Sieves (4Å) . Water is a byproduct; removing it drives the equilibrium.
Decision Logic: Regioselectivity
If you require 100% regioselectivity (e.g., for a specific 5-substituted isomer), do not alkylate the benzimidazole. You must build the ring after installing the nitrogen substituent.
Module 2: The C2-Activation Challenge
User Complaint: "My Palladium catalyst dies immediately during C2-H activation."
Root Cause Analysis
The basic N3 nitrogen is a "catalyst sink." It coordinates to the electrophilic metal center (Pd or Rh), forming a stable, unreactive complex. This shuts down the catalytic cycle before C-H activation can occur.
Troubleshooting Guide
Solution 1: The Lewis Acid "Blocker"
Pre-complex the basic nitrogen with a Lewis Acid that is stronger than your catalyst but does not interfere with the reaction.
-
Additive:
or (stoichiometric). -
Mechanism: The Lewis Acid binds N3, forcing the Pd catalyst to interact with the C2-H bond (C-H insertion) rather than the N-lone pair.
Solution 2: The N-Oxide Detour
Convert the benzimidazole to Benzimidazole-N-oxide .
-
Oxidation: Treat with mCPBA to form the N-oxide.
-
Activation: The N-oxide activates the C2 position for nucleophilic attack or metal insertion (the oxygen acts as a directing group).
-
Reduction: Deoxygenate later using
or Fe/Acetic Acid.
Solution 3: High-Temp Cu-Catalysis (The "Brute Force" Method)
If Pd fails, switch to Copper.
-
Reaction: C2-Arylation.
-
Catalyst:
(20 mol%), 1,10-Phenanthroline (20 mol%). -
Base:
or . -
Solvent: DMF at
. -
Why it works: Copper requires higher temperatures but is less sensitive to "poisoning" by the nitrogen lone pair than Palladium.
Module 3: Ring Functionalization (The "Hard" Chemistry)
User Complaint: "Nitration or Halogenation of the benzene ring requires harsh conditions and gives poor yields."
Root Cause Analysis
In strong acid (nitration media), the imidazole ring protonates (
Troubleshooting Guide
Protocol: The "Salt" Method for Nitration
Do not use standard
-
Reagent: Potassium Nitrate (
) in concentrated . -
Additives: If very sluggish, use Oleum (fuming sulfuric acid) to scavenge water.
-
Regioselectivity: Expect substitution at C5 (or C6) . If C5 is blocked, it will go to C4.
-
Safety Note: This reaction is extremely exothermic. Add
portion-wise at .
Alternative: Functionalize BEFORE Cyclization
If you need a substituent at a specific position (e.g., C4-Bromo), it is often chemically impossible to force a benzimidazole to react there.
-
Strategy: Synthesize the benzimidazole from a pre-functionalized phenylenediamine.
-
Example: To get 4-bromo-benzimidazole, start with 3-bromo-1,2-diaminobenzene.
References & Validated Protocols
-
Review of Synthesis & Reactivity
-
N-Alkylation Regioselectivity
-
Chan-Lam Coupling Protocols
-
C-H Activation Strategies
-
Title: Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
-
Source:Nature Chemistry / PMC.
-
Relevance: Explains the mechanism of overcoming catalyst poisoning using directing groups and additives.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tsijournals.com [tsijournals.com]
- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 5. Efficient Regioselective Synthesis of Benzimidazoles and Azabenzimidazoles to Enable the Rapid Development of Structure-Activity Relationships for Activation of SLACK Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sci-Hub. Chan−Lam Arylation of Benzimidazole and its Derivatives in the Presence of Copper‐Containing Minerals / ChemistrySelect, 2021 [sci-hub.box]
- 7. ijbpas.com [ijbpas.com]
- 8. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoselective Chan–Lam Coupling Reactions between Benzimidazoline-2-thiones and Arylboronic Acids [agris.fao.org]
- 10. srrjournals.com [srrjournals.com]
Technical Support Center: Method Refinement for Consistent Synthesis of Benzimidazole Derivatives
Welcome to the technical support center for benzimidazole derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. As your dedicated application scientist, my goal is to provide not just procedural steps, but the underlying chemical rationale to empower you to troubleshoot effectively and achieve consistent, high-quality results.
This resource is structured to address specific issues in a direct question-and-answer format, supplemented by detailed protocols and mechanistic insights.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-substituted benzimidazoles?
A1: The two foundational methods for synthesizing the benzimidazole core are the Phillips-Ladenburg and Weidenhagen reactions.[1]
-
Phillips-Ladenburg Reaction: This involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (esters, nitriles, etc.), typically under acidic conditions with heating.[2][3] It is a versatile method for a wide range of 2-substituted benzimidazoles.
-
Weidenhagen Reaction: This route utilizes the condensation of an o-phenylenediamine with an aldehyde.[1][2] This reaction often requires an oxidative step to convert the intermediate Schiff base to the final benzimidazole product.[2]
Modern iterations of these methods frequently employ catalysts to improve reaction efficiency and yields under milder conditions.[4]
Q2: How do I monitor the progress of my benzimidazole synthesis?
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of your reaction.[5] By spotting the reaction mixture alongside your starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.[5] The disappearance of the limiting starting material spot and the appearance of a new, distinct product spot indicate that the reaction is proceeding.[5]
Q3: What are the key characterization techniques for my final benzimidazole product?
A3: A combination of spectroscopic techniques is essential to confirm the structure and purity of your synthesized benzimidazole derivative.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[6][7] Key diagnostic signals in ¹H NMR include the N-H proton, which typically appears as a broad singlet in the downfield region (often between 12.0 and 13.6 ppm in DMSO-d₆), and the aromatic protons of the benzimidazole core and any substituents.[6]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of your compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides the exact mass, which can be used to determine the elemental composition.[7][8]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H bond in the benzimidazole ring.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions based on established chemical principles.
Problem 1: Low or No Product Yield
Q: I've set up my reaction, but after the specified time, TLC analysis shows mostly unreacted starting materials. What should I do?
A: Low yield is a frequent challenge. Let's break down the potential causes and how to address them systematically.
-
Causality & Explanation: The formation of the benzimidazole ring involves a series of equilibria, including imine/aminal formation and a final, often irreversible, cyclization/aromatization step. If the reaction conditions are not optimal, the equilibrium may favor the starting materials, or the activation energy for the rate-limiting step may not be overcome.
-
Troubleshooting & Optimization:
Potential Cause Scientific Rationale Recommended Solution Inactive or Inefficient Catalyst Many benzimidazole syntheses, particularly those using aldehydes, require a catalyst to activate the carbonyl group for nucleophilic attack by the o-phenylenediamine.[9] The catalyst can be acidic (Brønsted or Lewis) or a metal complex.[4][10] 1. Verify Catalyst Activity: Ensure your catalyst is from a reliable source and has been stored correctly. 2. Optimize Catalyst Loading: If using a catalyst, systematically vary the loading (e.g., from 5 mol% to 20 mol%). An insufficient amount may not drive the reaction, while an excess can sometimes lead to side reactions.[5] Inappropriate Solvent The solvent plays a crucial role in reactant solubility and can influence reaction rates and equilibria. Perform a Solvent Screen: Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, DMF, or even solvent-free conditions).[8] For instance, polar protic solvents like ethanol can facilitate proton transfer steps in the mechanism. Suboptimal Reaction Temperature The condensation and cyclization steps have activation energy barriers that must be overcome. Increase the Temperature: If your reaction is being run at room temperature, try heating it. Monitor the reaction by TLC at various temperatures (e.g., 50 °C, 80 °C, reflux) to find the optimum. Impure Starting Materials Impurities in your o-phenylenediamine or carbonyl compound can inhibit the catalyst or participate in side reactions. o-Phenylenediamine is particularly susceptible to oxidation, which can result in colored impurities.[5] Purify Starting Materials: If the purity of your starting materials is questionable, consider recrystallizing the o-phenylenediamine or distilling the aldehyde before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the o-phenylenediamine.[5]
Problem 2: Formation of Multiple Products, Especially 1,2-Disubstituted Side Products
Q: My reaction is working, but I'm getting a significant amount of a side product, which I suspect is the 1,2-disubstituted benzimidazole. How can I improve the selectivity for the 2-substituted product?
A: This is a classic selectivity challenge in the Weidenhagen reaction when using aldehydes. The formation of the 1,2-disubstituted product arises from the reaction of a second molecule of the aldehyde with the benzimidazole nitrogen.
-
Mechanistic Insight: The formation of the 1,2-disubstituted product is often favored under certain conditions that promote the formation of a dibenzylidenediamine intermediate.[11] Lewis acid catalysts, for example, can activate the aldehyde's carbonyl group, making it highly susceptible to nucleophilic attack.[11]
-
Troubleshooting & Optimization:
Potential Cause Scientific Rationale Recommended Solution Incorrect Stoichiometry Using an excess of the aldehyde will, by Le Châtelier's principle, drive the equilibrium towards the formation of the 1,2-disubstituted product. Control Stoichiometry: To favor the formation of the 2-substituted benzimidazole, use a 1:1 molar ratio of o-phenylenediamine to aldehyde, or even a slight excess of the diamine (e.g., 1.1:1).[5] Catalyst Choice Certain catalysts, particularly strong Lewis acids, can promote the formation of the 1,2-disubstituted product, especially with electron-rich aldehydes.[11] Select a Milder Catalyst: If you are using a strong Lewis acid, consider switching to a milder Brønsted acid (e.g., p-toluenesulfonic acid) or a heterogeneous catalyst. In some cases, performing the reaction without a catalyst can favor the mono-substituted product, albeit with a longer reaction time.[11] Solvent Effects The polarity of the solvent can influence the reaction pathway. Optimize the Solvent: Non-polar solvents like toluene may favor the 2-substituted product, while more polar solvent mixtures like water-ethanol have been reported to sometimes lead to the 1,2-disubstituted product.[5] A systematic solvent screen is recommended.
Problem 3: Difficulty in Product Purification
Q: I have a crude product, but it's proving difficult to purify. I'm seeing colored impurities, and column chromatography is not giving a clean separation. What are my options?
A: Purification can be challenging, especially when dealing with colored impurities or byproducts with similar polarity to your desired product.
-
Causality & Explanation: Colored impurities often arise from the oxidation of the o-phenylenediamine starting material.[5] If side products have similar functional groups and polarity to your desired benzimidazole, they will co-elute during column chromatography.
-
Troubleshooting & Optimization:
Potential Cause Scientific Rationale Recommended Solution Presence of Colored Impurities Oxidized o-phenylenediamine and other polymeric side products can be intensely colored and difficult to remove by standard crystallization or chromatography. Activated Carbon Treatment: Before your final recrystallization, dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture for a short period, then filter the hot solution to remove the carbon and the adsorbed impurities.[12] Similar Polarity of Product and Impurities If your desired product and a significant side product have very similar polarities, they will be difficult to separate using normal-phase column chromatography. Acid-Base Extraction: Benzimidazoles are basic due to the imidazole nitrogen. This property can be exploited for purification. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with an acidic aqueous solution (e.g., 1M HCl). The basic benzimidazole will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be collected, and the pH carefully neutralized with a base (e.g., 1M NaOH) to precipitate the purified benzimidazole, which can then be collected by filtration.[5][13] Product is Insoluble or "Oils Out" During Recrystallization Finding a suitable single solvent for recrystallization can be difficult. The product may be too soluble in one solvent and insoluble in another. Use a Two-Solvent System for Recrystallization: Dissolve your crude product in a small amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes cloudy (the saturation point). Allow the solution to cool slowly to promote the formation of pure crystals.[14]
Experimental Protocols
Protocol 1: General Procedure for Monitoring Reaction by TLC
-
Prepare a TLC chamber with an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).
-
On a TLC plate, spot a dilute solution of your o-phenylenediamine starting material, your aldehyde/carboxylic acid starting material, and a co-spot of both.
-
Withdraw a small aliquot of your reaction mixture with a capillary tube and spot it on the TLC plate.
-
Develop the TLC plate in the chamber.
-
Visualize the spots under a UV lamp. The reaction is complete when the spot corresponding to the limiting starting material is no longer visible.
Protocol 2: Acid-Base Extraction for Purification of a 2-Substituted Benzimidazole
-
Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate, in a separatory funnel.
-
Add an equal volume of 1 M aqueous HCl to the separatory funnel.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The top layer will be the organic phase, and the bottom layer will be the acidic aqueous phase containing your protonated benzimidazole.
-
Drain the lower aqueous layer into a clean flask.
-
To ensure complete extraction, add another portion of 1 M HCl to the organic layer, shake, and combine the aqueous layers.
-
Slowly add 1 M aqueous NaOH to the combined aqueous extracts with stirring until the solution is basic (check with pH paper).
-
The purified benzimidazole should precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.[5][15]
Visualizations
Experimental Workflow for Benzimidazole Synthesis
Caption: A generalized experimental workflow for the synthesis of substituted benzimidazoles.
Troubleshooting Logic for Low Yield in Benzimidazole Synthesis
Caption: A decision tree for troubleshooting low-yield benzimidazole synthesis reactions.
References
-
Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. (2025). International Journal of Creative Research Thoughts (IJCRT). Available at: [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (2016). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Catalyst-Assisted Synthesis of Benzimidazole Derivatives: Recent Advances and Mechanistic Insights. (2026). PubMed. Available at: [Link]
-
On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. (2021). Catalysis Science & Technology. Available at: [Link]
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing. Available at: [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. Available at: [Link]
-
Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. Available at: [Link]
-
13C NMR spectra and biological activity of N-(1H-benzimidazol-2-yl)benzamides. (2025). ResearchGate. Available at: [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (n.d.). PubMed Central. Available at: [Link]
-
Sustainable Synthesis of 1,2-Disubstituted Benzimidazoles as Promising α-Glucosidase Inhibitors: In Vitro and In Silico Evaluation. (2025). MDPI. Available at: [Link]
-
1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2010). Arabian Journal of Chemistry. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SOME BENZIMIDAZOLE DERIVATIVES FROM 4-BENZOYL-O – PHENYLENE DIAMINE. (2022). Bibliomed. Available at: [Link]
-
Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. (n.d.). Der Pharma Chemica. Available at: [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2021). AWS. Available at: [Link]
-
Phillips‐Ladenburg Benzimidazole Synthesis. (2010). CoLab.ws. Available at: [Link]
-
Structural identification of compounds containing tertiary amine side chains using ESI-MS3 combined with fragmentation pattern matching to chemical analogues - Benzimidazole derivatives as a case study. (2025). ResearchGate. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research, 2012, 4(11):4937-4940 Research Article Synthesis, characterization and anti - JOCPR. (n.d.). JOCPR. Available at: [Link]
-
Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. (n.d.). SciSpace. Available at: [Link]
-
Acid-Base Extraction. (n.d.). Course Hero. Available at: [Link]
-
An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
Experiment 5 — Acid-Base Chemistry and Extraction. (n.d.). University of Missouri-St. Louis. Available at: [Link]
-
Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS. (2018). PubMed. Available at: [Link]
-
Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016). RSC Publishing. Available at: [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (n.d.). PubMed Central. Available at: [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2023). MDPI. Available at: [Link]
-
Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. (2016). ResearchGate. Available at: [Link]
-
Interpretation of mass spectra. (n.d.). Saarland University. Available at: [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (n.d.). PubMed Central. Available at: [Link]
-
ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. (2015). Rasayan Journal of Chemistry. Available at: [Link]
-
Indonesian Journal of Multidisciplinary Research. (2021). Semantic Scholar. Available at: [Link]
-
Synthesis of 1,2-disubstituted benzimidazoles a. (n.d.). ResearchGate. Available at: [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (2020). DTIC. Available at: [Link]
-
Experiment 5 - Synthesis of Benzimidazole. (n.d.). Scribd. Available at: [Link]
-
Review On Synthesis Of Benzimidazole From O- phenyldiamine. (n.d.). International Journal of Advance Research, Ideas and Innovations in Technology. Available at: [Link]
- Method for preparing sulfo-substituted benzimidazole and derivative thereof. (n.d.). Google Patents.
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Available at: [Link]
-
Benzimidazole. (n.d.). Organic Syntheses Procedure. Available at: [Link]
-
Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations. (n.d.). PubMed Central. Available at: [Link]
-
Synthesis of 1, 2 Disubstitued Benzimidazoles using SiO2/CaCl2.2H2O as a Catalyst. (2023). IJRPR. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 4. Catalyst-Assisted Synthesis of Benzimidazole Derivatives: Recent Advances and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 12. ijcrt.org [ijcrt.org]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. mt.com [mt.com]
- 15. amherst.edu [amherst.edu]
Reducing impurities in one-pot benzimidazole synthesis
Topic: Reducing Impurities in One-Pot Benzimidazole Synthesis Audience: Researchers, Scientists, and Drug Development Professionals
Core Mechanism & Impurity Landscape
In one-pot syntheses between o-phenylenediamine (OPD) and aldehydes, the reaction is a race between cyclization (desired) and double-condensation (impurity). Understanding this kinetic competition is the first step to purity.
The Kinetic Fork: Mono-imine vs. Bis-imine
The primary impurity in this synthesis is the 1,2-disubstituted benzimidazole (often called the "bis-imine" byproduct). This forms when a second equivalent of aldehyde attacks the remaining free amine of the intermediate Schiff base before the ring can close.
Visualizing the Pathway (Graphviz Diagram) The following diagram illustrates the critical decision points where impurities arise.
Caption: Kinetic competition between intramolecular cyclization (green path) and intermolecular double condensation (red path).
Troubleshooting Guides (Q&A Format)
This section addresses specific failure modes reported in high-throughput screening and process chemistry.
Issue 1: "I am detecting a significant amount of 1,2-disubstituted byproduct (Bis-imine)."
Diagnosis: This is a stoichiometry and kinetics issue. The local concentration of aldehyde is too high relative to the cyclization rate. Technical Fix:
-
Stoichiometry Check: Ensure you are using a strict 1:1 molar ratio . Many standard protocols suggest a slight excess of aldehyde (e.g., 1.1 eq), but this promotes bis-imine formation.
-
Reverse Addition: Do not dump the aldehyde into the diamine. Dissolve the OPD completely, then add the aldehyde dropwise over 20–30 minutes. This keeps the aldehyde concentration low, favoring the intramolecular cyclization (zero-order in aldehyde) over the bimolecular side reaction (first-order in aldehyde).
-
Catalyst Selection: Switch to a catalyst that activates the imine for cyclization rather than just activating the aldehyde. Sodium Metabisulfite (Na₂S₂O₅) is superior here as it forms a bisulfite adduct that releases the aldehyde slowly [1].
Issue 2: "My reaction stalls at the intermediate (Mono-imine/Schiff Base)."
Diagnosis: The cyclization step (ring closure) or the final oxidation step is energetically unfavorable under current conditions. Technical Fix:
-
Oxidation Boost: The transformation from benzoline (dihydrobenzimidazole) to benzimidazole requires the loss of two hydrogen atoms. If running in ethanol/water, the dissolved oxygen may be insufficient.
-
Action: Sparge the reaction mixture with air or oxygen.
-
Action: Add a mild oxidant.[1] Na₂S₂O₅ (Sodium Metabisulfite) acts as both a Lewis acid catalyst and an oxidant source, driving the reaction to completion [2].
-
-
Solvent Polarity: If using non-polar solvents (DCM, Toluene), the polar transition state for ring closure is destabilized. Switch to Ethanol or DMSO/Water mixtures to stabilize the zwitterionic intermediate.
Issue 3: "The product is contaminated with a dark, sticky tar."
Diagnosis: Polymerization of o-phenylenediamine (OPD). OPD is highly susceptible to photo-oxidation and air oxidation, forming "azophenine" dyes and oligomers. Technical Fix:
-
Pre-Purification: Never use brown/black OPD. Recrystallize it from ethanol containing a pinch of sodium dithionite (reducing agent) before use.
-
Inert Atmosphere: Run the initial condensation step under Nitrogen or Argon.[2] Only introduce air/oxidant after the imine has formed and cyclization has begun.
Recommended Protocol: Sodium Metabisulfite (Na₂S₂O₅) Mediated Synthesis
This protocol is selected for its "Green Chemistry" credentials, high tolerance for functional groups, and specific mechanism that suppresses bis-imine formation.
Principle: Na₂S₂O₅ forms a bisulfite adduct with the aldehyde in situ. This adduct acts as a controlled release system for the aldehyde (preventing high local concentrations) and facilitates the final oxidative dehydrogenation step.
Materials
-
o-Phenylenediamine (1.0 mmol)
-
Aromatic Aldehyde (1.0 mmol)
-
Sodium Metabisulfite (Na₂S₂O₅) (1.0 mmol)
-
Solvent: Ethanol:Water (3:1 ratio)
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 mmol of OPD in 5 mL of Ethanol/Water (3:1). Ensure the solution is clear (pale yellow).
-
Activation: In a separate vial, mix 1.0 mmol of the aldehyde with 1.0 mmol of Na₂S₂O₅ in 2 mL of water. Stir for 5 minutes until the adduct forms (often a white precipitate or cloudy suspension).
-
Condensation: Add the aldehyde-bisulfite adduct slowly to the OPD solution.
-
Reflux: Heat the mixture to reflux (80°C) .
-
Monitoring: Check TLC every 30 minutes (Eluent: Ethyl Acetate:Hexane 2:8). Look for the disappearance of the OPD spot.
-
-
Work-up (Self-Validating Step):
-
Pour the hot reaction mixture into ice-cold water (20 mL).
-
The benzimidazole product should precipitate immediately as a solid.
-
Note: Impurities like unreacted aldehyde or oils often remain in the aqueous/ethanolic phase or form a separate oil layer, while the benzimidazole crystallizes.
-
-
Purification: Filter the solid. Wash with 10 mL of cold water followed by 5 mL of cold diethyl ether (removes traces of bis-imine). Recrystallize from hot ethanol if >99% purity is required.
Performance Comparison of Catalysts
The following table summarizes why Na₂S₂O₅ is the preferred support recommendation over other common methods.
| Catalyst / Reagent | Reaction Time | Yield (%) | Impurity Profile | Notes |
| Na₂S₂O₅ (Recommended) | 1–2 h | 90–96% | Low | Suppresses bis-imine; Green solvent. |
| Reflux (No Catalyst) | 12–24 h | 40–60% | High | High bis-imine formation; requires chromatography. |
| Sulfamic Acid | 2–4 h | 85–90% | Moderate | Acidic conditions may damage sensitive aldehydes. |
| Microwave (ZnFe₂O₄) | 15–30 min | 88–92% | Low | Excellent but requires specialized hardware [3]. |
Advanced Troubleshooting: Regioselectivity
When using unsymmetrical OPDs (e.g., 4-methyl-1,2-diaminobenzene), you will obtain a mixture of regioisomers (5-methyl vs. 6-methyl benzimidazole).
Decision Logic Flowchart (Graphviz)
Caption: Diagnostic flowchart for identifying and resolving common synthesis failures.
References
-
Bui Thi Buu Hue, et al. (2019). "Facile Sodium Metabisulfite Mediated Synthesis of 1,2-Disubstituted Benzimidazoles and Cytotoxicity Evaluation." Heterocycles, 98(5), 650-665.[1][3]
-
Mahulikar, P. P., et al. (2015).[4] "Facile one-pot clean synthesis of benzimidazole motifs: Exploration on bismuth nitrate accelerated subtle catalysis." Chinese Chemical Letters, 26(9), 1107-1111. [4]
-
Srinivasulu, R., et al. (2016). "One-Pot Synthesis of Substituted Benzimidazole Derivatives under Ultrasonic Irradiation Using ZnFe2O4 Reusable Catalyst." Chemistry Journal of Moldova, 11(1), 45-52.
Sources
Technical Support Center: Optimization of Catalysts for Benzimidazole Formation
Welcome to the Technical Support Center for the synthesis of benzimidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize catalytic reactions for efficient benzimidazole formation. Here, we address frequently encountered issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies grounded in scientific principles.
Section 1: Troubleshooting Guide - Common Experimental Hurdles
This section is dedicated to resolving specific problems you may encounter during the synthesis of substituted benzimidazoles.
Problem 1: Low or Non-existent Product Yield
Question: My reaction is resulting in a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I rectify this?
Answer:
Low or no product yield is a frequent challenge in benzimidazole synthesis, often stemming from several key factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Potential Causes & Recommended Solutions:
-
Catalyst Inactivity or Insufficient Loading:
-
The "Why": The catalyst is the heart of the reaction, facilitating the crucial cyclization step. If the catalyst is inactive, from an unreliable source, or used in insufficient quantity, the reaction rate will be significantly hampered.[1] While increasing catalyst loading can sometimes boost yields, an excess can also catalyze undesired side reactions.
-
Troubleshooting Steps:
-
Verify the activity of your catalyst. If possible, test it on a known, reliable reaction.
-
Source catalysts from reputable suppliers.
-
Systematically optimize the catalyst loading. Start with a reported concentration (e.g., 10 mol%) and adjust upwards or downwards.
-
Consider a different class of catalyst if optimization fails. A wide array of catalysts, including various acids, metal catalysts, and nanoparticles, have been successfully employed.[1]
-
-
-
Suboptimal Reaction Conditions:
-
The "Why": The solvent, temperature, and reaction time are all interconnected and have a profound impact on reaction kinetics and equilibrium. The choice of solvent can dramatically influence reaction rates and yields.[1][2] Similarly, the temperature may be too low to overcome the activation energy, or the reaction may not have been allowed to proceed for a sufficient duration.
-
Troubleshooting Steps:
-
Solvent Screening: If your current solvent is not providing good results, perform a screen with a range of solvents of varying polarities (e.g., ethanol, methanol, acetonitrile, toluene, or even water-ethanol mixtures).[1]
-
Temperature Optimization: Gradually increase the reaction temperature. Monitor for product formation and the appearance of any new side products by Thin Layer Chromatography (TLC).
-
Time Study: Monitor the reaction progress at regular intervals using TLC to determine the optimal reaction time.[1] This will also help to identify if the product is degrading over time.
-
-
-
Poor Quality of Starting Materials:
-
The "Why": Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can interfere with the catalytic cycle or lead to the formation of unwanted byproducts.[1] o-Phenylenediamine is particularly susceptible to oxidation, which can result in colored impurities.[1]
-
Troubleshooting Steps:
-
Assess the purity of your starting materials (e.g., by melting point, NMR).
-
If purity is questionable, purify the starting materials before use through recrystallization or column chromatography.[1]
-
To prevent oxidation of o-phenylenediamine, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Experimental Protocol: Monitoring Reaction Progress by TLC
A crucial step in troubleshooting low yield is to actively monitor the reaction's progress.
-
Sample Preparation: Dissolve a small aliquot of the reaction mixture in a suitable solvent like ethyl acetate.
-
Spotting: On a TLC plate, spot the reaction mixture alongside the starting materials (o-phenylenediamine and the aldehyde/carboxylic acid).
-
Development: Develop the TLC plate in an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).
-
Visualization: Visualize the spots under a UV lamp. The reaction is proceeding if the starting material spots diminish and a new spot corresponding to the product appears.[1]
Problem 2: Formation of Multiple Products and Side Products
Question: My reaction is producing a mixture of compounds, making purification difficult. How can I improve the selectivity towards my desired benzimidazole?
Answer:
The formation of multiple products is a common issue, particularly the co-formation of 1,2-disubstituted benzimidazoles when reacting with aldehydes.[1] Understanding the potential side reactions is key to optimizing for your target molecule.
Common Side Products and Mitigation Strategies:
-
1,2-Disubstituted Benzimidazoles:
-
The "Why": This side product arises from the reaction of two molecules of the aldehyde with one molecule of o-phenylenediamine.[1]
-
Troubleshooting Steps:
-
Control Stoichiometry: To favor the formation of the 2-substituted benzimidazole, use a 1:1 molar ratio or a slight excess of o-phenylenediamine to the aldehyde.[1]
-
Solvent Choice: The solvent can influence selectivity. For instance, non-polar solvents like toluene may favor the 2-substituted product, whereas water-ethanol mixtures can promote the formation of the 1,2-disubstituted product.[1]
-
Catalyst Selection: Certain catalysts can enhance selectivity. For example, Erbium(III) triflate (Er(OTf)₃) has been shown to selectively yield 1,2-disubstituted benzimidazoles with electron-rich aldehydes, while electron-deficient aldehydes under the same conditions can favor the 2-monosubstituted product.[3]
-
-
-
N-Alkylation:
-
The "Why": The presence of alkylating agents, either as impurities or formed in situ, can lead to alkylation at the nitrogen of the benzimidazole ring.[1]
-
Troubleshooting Steps:
-
Ensure the purity of all reagents and solvents to eliminate potential sources of alkylating agents.
-
-
-
Stable Schiff Base Intermediate:
-
The "Why": The reaction proceeds through a Schiff base intermediate. Under certain conditions, this intermediate may be stable and not fully cyclize to the final benzimidazole product.[1]
-
Troubleshooting Steps:
-
Increase the reaction temperature or reaction time to promote cyclization.
-
Consider a more active catalyst to facilitate the final ring-closing step.
-
-
Visualization of Reaction Pathway
Caption: General reaction pathway for benzimidazole formation.
Problem 3: Difficulty in Product Purification
Question: I am struggling to isolate a pure sample of my benzimidazole derivative. What purification strategies can I employ?
Answer:
Purification can be challenging due to the similar polarities of the product and byproducts or the presence of persistent colored impurities.[1]
Effective Purification Techniques:
-
Column Chromatography: This is the most common method for separating compounds with different polarities. A systematic approach to selecting the eluent system using TLC is crucial for successful separation.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective method for purification.
-
Acid-Base Extraction:
-
The "Why": Benzimidazoles possess a basic nitrogen atom, allowing for their separation from non-basic impurities.[1]
-
Procedure:
-
Dissolve the crude product in an organic solvent.
-
Extract the organic layer with an acidic aqueous solution (e.g., dilute HCl). The benzimidazole will move into the aqueous layer as its protonated salt.
-
Separate the aqueous layer and neutralize it with a base (e.g., NaOH) to precipitate the purified benzimidazole.
-
Filter the precipitate and wash with water to obtain the pure product.
-
-
-
Activated Carbon Treatment:
-
The "Why": To remove highly colored impurities, which often arise from the oxidation of starting materials.[1]
-
Procedure:
-
Dissolve the crude product in a suitable solvent.
-
Add a small amount of activated carbon and stir or heat briefly.
-
Filter the mixture through a pad of celite to remove the carbon and the adsorbed impurities.
-
Isolate the purified product from the filtrate by removing the solvent.
-
-
Troubleshooting Logic for Common Issues
Caption: Troubleshooting logic for common issues in benzimidazole synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzimidazoles?
A1: The two most prevalent methods are the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, and the Weidenhagen reaction, which uses an aldehyde.[4] Modern approaches frequently employ a diverse range of catalysts to enhance reaction efficiency and operate under milder conditions, often incorporating principles of green chemistry to reduce environmental impact.[4]
Q2: How do I select the appropriate catalyst for my specific benzimidazole synthesis?
A2: Catalyst selection is contingent upon your specific substrates and desired reaction conditions (e.g., temperature, solvent).[4] The options are broad and include:
-
Acid Catalysts: Simple and effective options like p-toluenesulfonic acid (p-TsOH) and ammonium chloride are commonly used.[4]
-
Metal-Based Catalysts: A wide variety of metals have been shown to be effective, including copper, palladium, and nickel complexes.[5][6]
-
Nanocatalysts: These offer high surface area and can lead to enhanced catalytic activity and easier recovery.[5][7]
-
Heterogeneous Catalysts: For greener approaches, solid-supported catalysts are advantageous as they can be easily filtered and reused.[4]
Q3: Can I run my benzimidazole synthesis under solvent-free conditions?
A3: Yes, several methods have been developed for the solvent-free synthesis of benzimidazoles.[7] These approaches are environmentally friendly and can sometimes lead to shorter reaction times and simpler work-up procedures. Microwave irradiation is often employed in conjunction with solvent-free conditions to accelerate the reaction.
Q4: What is the general mechanism for the formation of benzimidazoles from o-phenylenediamine and an aldehyde?
A4: The generally accepted mechanism involves two key steps:
-
Condensation: One of the amino groups of o-phenylenediamine attacks the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form a Schiff base intermediate.
-
Cyclization and Oxidation: The second amino group then attacks the imine carbon of the Schiff base, leading to a cyclized intermediate. This intermediate is then oxidized to form the aromatic benzimidazole ring.[2][8]
Q5: Are there any safety precautions I should be aware of?
A5: As with any chemical synthesis, it is imperative to follow standard laboratory safety procedures.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals in a well-ventilated fume hood.
-
o-Phenylenediamine and many aldehydes can be toxic and should be handled with care.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Section 3: Data Tables and Protocols
Table 1: Comparison of Different Catalytic Systems for Benzimidazole Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Fe/ZrO₂ | o-phenylenediamine, Benzaldehyde | Water | 70-80 | 70 min | 94 | [9] |
| Al-PILC | o-phenylenediamine, Benzaldehyde | Methanol | Microwave | 2-5 min | 92 | |
| LaCl₃ | o-phenylenediamine, 3,4,5-trimethoxybenzaldehyde | Acetonitrile | Room Temp. | - | >90 | [10] |
| Er(OTf)₃ | o-phenylenediamine, Benzaldehyde | Water | 80 | 15 min | 72 (1,2-disubstituted) | [3] |
| ZnFe₂O₄ | o-phenylenediamine, Benzaldehyde | Ethanol | Ultrasonic | 22-28 min | 88-92 | [11] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzimidazoles using a Heterogeneous Catalyst [1]
-
To a solution of o-phenylenediamine (1 mmol) in a suitable solvent (e.g., ethanol, 5 mL) in a round-bottom flask, add the aldehyde (1 mmol) and the catalyst (e.g., 10 mol%).
-
Stir the reaction mixture at the desired temperature (room temperature or heated) for the required amount of time.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with a small amount of cold solvent. If no precipitate forms, filter to recover the catalyst and then remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of 2-Phenyl-1H-benzo[d]imidazole using Ammonium Chloride as a Catalyst [4]
-
To a stirred solution of o-phenylenediamine (1 mmol) in CHCl₃ (5 ml), add NH₄Cl (4 mmol).
-
Add benzaldehyde (1 mmol) to the mixture.
-
Continue stirring the reaction mixture at room temperature for four hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product using an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
References
- BenchChem. (2025). overcoming challenges in the synthesis of substituted benzimidazoles. BenchChem Technical Support.
- ResearchGate. (n.d.). General Mechanism of Benzimidazole formation. ResearchGate.
-
Scribd. (n.d.). Benzimidazole (Synthesis) | PDF. Scribd. Available from: [Link]
-
ResearchGate. (2026). Optimization of catalyst for benzimidazole synthesis. ResearchGate. Available from: [Link]
- Boumoud, B., et al. (n.d.). OPTIMIZATION OF THE SYNTHESIS OF 2-SUBTITUTED BENZIMIDAZOLES CATALYZED BY AL-PILC UNDER MICROWAVE IRRADIATION.
-
Catalysis Science & Technology. (n.d.). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. RSC Publishing. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Available from: [Link]
-
RSC Advances. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. Available from: [Link]
-
Kaushik, P., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 6(2). Available from: [Link]
- BenchChem. (2025). optimization of reaction conditions for benzimidazole synthesis. BenchChem Technical Support.
-
Journal of Chemical Health Risks. (n.d.). Efficient Synthesis of Benzimidazole Incorporated by PFPAT Catalyst at Room Temperature. Available from: [Link]
-
ResearchGate. (n.d.). Effect of Reaction Parameters on the Synthesis of Benzimidazoles 2a. ResearchGate. Available from: [Link]
-
Journal of Heterocyclic Chemistry. (2026). Catalyst-Assisted Synthesis of Benzimidazole Derivatives: Recent Advances and Mechanistic Insights. PubMed. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Available from: [Link]
-
Molecules. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Available from: [Link]
-
Current Organocatalysis. (2024). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Bentham Science Publishers. Available from: [Link]
-
Chemistry Central Journal. (n.d.). Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride. PMC. Available from: [Link]
-
Future Journal of Pharmaceutical Sciences. (2025). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Available from: [Link]
-
Academia.edu. (n.d.). Chemistry and Applications of Benzimidazole and its Derivatives. Available from: [Link]
-
Chemistry Journal of Moldova. (n.d.). ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Catalyst-Assisted Synthesis of Benzimidazole Derivatives: Recent Advances and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (PDF) Chemistry and Applications of Benzimidazole and its Derivatives [academia.edu]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cjm.ichem.md [cjm.ichem.md]
Validation & Comparative
Comparative Guide: 5-Benzoimidazol-1-yl-5-oxo-pentanoic Acid vs. Standard Kinase Inhibitors
This guide provides an in-depth technical comparison of 5-Benzoimidazol-1-yl-5-oxo-pentanoic acid against established kinase inhibitors.
Based on its chemical structure, This compound is a functionalized benzimidazole derivative, typically synthesized via the ring-opening of glutaric anhydride by benzimidazole. Unlike direct ATP-competitive inhibitors (e.g., TBB, CX-4945) that prioritize nanomolar potency, this compound represents a class of linker-functionalized probes often used for affinity chromatography, prodrug design, or targeting specific solvent-exposed lysine residues in kinases like CK2 (Casein Kinase 2) and PIM kinases .
Executive Summary
-
This compound is distinct from standard inhibitors because it features a C5-linker arm (glutaric acid moiety) attached to the benzimidazole core.
-
Primary Utility: While standard inhibitors (TBB, CX-4945) are designed for maximal cellular potency, this compound is frequently utilized as a chemical probe or ligand to immobilize the benzimidazole scaffold onto solid supports (e.g., Sepharose beads) for kinase affinity purification .
-
Mechanistic Trade-off: The N1-substitution often sacrifices the critical hinge-region hydrogen bond (typically required for ATP-competitive inhibition), reducing intrinsic potency unless the target kinase (e.g., PIM-1) tolerates bulk in the ribose-binding pocket.
Structural & Mechanistic Comparison
The efficacy of a kinase inhibitor is dictated by its ability to mimic ATP's binding mode. The table below contrasts the "Topic" compound with industry standards.
| Feature | This compound | TBB / TBI (Research Standards) | CX-4945 (Clinical Standard) | Staurosporine (Broad Control) |
| Core Scaffold | Benzimidazole (N1-substituted) | Tetrabromobenzotriazole / Benzimidazole | Benzo[c][2,6]naphthyridine | Indolocarbazole |
| Primary Target | CK2, PIM (Affinity Ligand/Probe) | CK2 (Casein Kinase 2) | CK2 (Highly Selective) | Pan-Kinase (PKC, CDK, etc.) |
| Binding Mode | Type I / Linker-Modified: N1-substitution projects into solvent; often used to couple to beads. | Type I (ATP Competitive): Halogens fill hydrophobic pocket; NH forms H-bond. | Type I (ATP Competitive): Stabilizes inactive conformation (αC-helix). | Type I: Binds ATP pocket with extreme affinity. |
| Potency (IC50) | Moderate to Low (>10 µM) (Free acid form) | High (0.5 - 1.0 µM) | Very High (< 5 nM) | Extreme (< 1 nM) |
| Solubility | High (Due to carboxylic acid tail) | Low (Hydrophobic, requires DMSO) | Moderate | Moderate |
| Cell Permeability | Low (Charged at physiological pH) | High | High | High |
| Key Application | Affinity Chromatography , Prodrugs, Linker design. | In vitro kinase assays, mechanistic studies.[1] | Clinical trials (Cancer), cellular efficacy. | Positive control for apoptosis/inhibition. |
Mechanism of Action: The "Hinge Binder" Problem
The critical distinction lies in how these molecules interact with the kinase Hinge Region (the segment connecting the N- and C-terminal lobes).
-
Standard Benzimidazoles (e.g., TBI): The N1-H acts as a Hydrogen Bond Donor to the backbone carbonyl of the kinase hinge (e.g., Val116 in CK2).
-
This compound: The N1 position is occupied by the 5-oxo-pentanoic acid chain. This abolishes the H-bond donor capability , typically reducing affinity unless the chain interacts with a specific surface residue (e.g., a Lysine at the pocket entrance).
Visualization: Binding Mode Differences
Figure 1: Mechanistic divergence. TBB relies on the Hinge H-bond for potency. The Topic compound sacrifices this for a solvent-exposed linker, making it ideal for conjugation rather than direct inhibition.
Experimental Protocols
To validate the performance of this compound (as a ligand) versus TBB (as an inhibitor), use the following workflows.
Protocol A: Kinase Affinity Chromatography (Ligand Usage)
Use this protocol to isolate CK2 or PIM kinases from cell lysates using the Topic compound.
-
Coupling:
-
Activate 1 mL of NHS-activated Sepharose beads.
-
Dissolve This compound (10 mM) in Coupling Buffer (0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3).
-
Incubate beads with ligand solution for 4 hours at RT. The free carboxylic acid/amine reacts to form a stable amide linkage.
-
Block remaining active sites with 0.1 M Tris-HCl (pH 8.5).
-
-
Lysate Preparation:
-
Lyse 10^7 HeLa cells in Lysis Buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% Triton X-100, Protease Inhibitors).
-
-
Pull-Down:
-
Incubate lysate with the functionalized beads for 2 hours at 4°C.
-
Wash 3x with Lysis Buffer (high stringency: add 0.5 M NaCl).
-
-
Elution:
-
Elute bound kinases using Free Inhibitor (e.g., 1 mM TBB) or SDS-PAGE sample buffer.
-
-
Detection:
-
Analyze eluate via Western Blot for CK2α or PIM-1.
-
Protocol B: In Vitro Kinase Assay (Inhibition Comparison)
Use this to compare IC50 values.
-
Reagents: Recombinant CK2α, Substrate peptide (RRRDDDSDDD), [γ-32P]ATP.
-
Setup:
-
Prepare serial dilutions (0.1 nM – 100 µM) of TBB , CX-4945 , and This compound .
-
-
Reaction:
-
Mix Kinase + Inhibitor + Peptide in Kinase Buffer (20 mM Tris pH 7.5, 50 mM KCl, 10 mM MgCl₂).
-
Initiate with 10 µM ATP (trace labeled). Incubate 15 min at 30°C.
-
-
Termination: Spot on P81 phosphocellulose paper; wash with 0.75% phosphoric acid.
-
Analysis: Scintillation counting.
-
Expected Result: CX-4945 (IC50 < 5 nM) > TBB (~500 nM) > Topic Compound (> 10 µM).
-
References
-
Battistutta, R., et al. "Structural features underlying selective inhibition of protein kinase CK2 by ATP site-directed ligands." Chem. Biol.[2] 2000. Link
- Mechanism of benzimidazole binding to CK2.
-
Siddiqui-Jain, A., et al. "CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy." Cancer Res. 2010. Link
- D
-
Pagano, M.A., et al. "Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole." J. Med. Chem. 2004.[3] Link
- Structure-activity relationships (SAR)
-
Matrix Scientific. "this compound Product Data." Link
- Source for chemical properties and CAS 402944-72-3.
Sources
The Benzimidazole Scaffold: A Privileged Structure in Drug Discovery - A Comparative Guide to Structure-Activity Relationships
In the landscape of medicinal chemistry, the benzimidazole scaffold stands out as a "privileged structure" due to its remarkable versatility and presence in a wide array of biologically active compounds.[1][2][3] This bicyclic heterocyclic system, formed by the fusion of benzene and imidazole rings, offers a unique framework that can be readily modified to interact with various biological targets, leading to a broad spectrum of pharmacological activities.[1][4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzimidazole derivatives, offering a comparative overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols for their evaluation.
The Benzimidazole Core: A Foundation for Diverse Biological Activity
The benzimidazole nucleus is isosteric to natural purine bases, which allows its derivatives to interact with biomacromolecules like proteins and nucleic acids.[5] The core structure presents several key positions (N-1, C-2, C-5, and C-6) where substitutions can be made to modulate the compound's physicochemical properties and biological activity.[6][7] Understanding the impact of these substitutions is crucial for the rational design of potent and selective therapeutic agents.
Comparative SAR Analysis of Benzimidazole Derivatives
The therapeutic potential of benzimidazole derivatives is vast, with significant research focusing on their anticancer, antimicrobial, and anti-inflammatory effects.[1][8][9] The following sections delve into the specific SAR for each of these activities, highlighting how structural modifications influence their biological outcomes.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Benzimidazole derivatives have emerged as promising anticancer agents by targeting various mechanisms involved in cancer cell growth and survival.[1][10][11]
Key SAR Insights:
-
C-2 Position: Substitution at the C-2 position with aryl or heteroaryl groups is a common strategy. The nature and substitution pattern of this aromatic ring significantly influence anticancer activity. For instance, the introduction of electron-withdrawing groups on the C-2 phenyl ring can enhance cytotoxicity.
-
N-1 Position: Alkylation or arylation at the N-1 position often leads to increased lipophilicity and improved cellular uptake, thereby enhancing anticancer potency.[1]
-
C-5 and C-6 Positions: Modifications at these positions on the benzene ring can modulate activity. For example, the introduction of electron-donating or halogen groups can influence the electronic environment of the benzimidazole ring and its interaction with target proteins.
Mechanism of Action: A primary mechanism of anticancer action for many benzimidazole derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[8]
Comparative Data for Anticancer Benzimidazole Derivatives:
| Compound | Substitution Pattern | Target Cancer Cell Line | IC50 (µM) | Reference |
| Nocodazole | C-2: (1,3-thiazol-4-yl)methyl | Various | Varies | [1] |
| Derivative A | C-2: 4-methoxyphenyl, N-1: H | MCF-7 (Breast) | 2.5 | [8] |
| Derivative B | C-2: 4-chlorophenyl, N-1: H | A549 (Lung) | 3.8 | [8] |
| Derivative C | C-2: 3,4,5-trimethoxyphenyl, N-1: H | HepG2 (Liver) | 5.1 | [8] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzimidazole derivatives have shown significant promise in this area, exhibiting broad-spectrum activity against various bacteria and fungi.[2][4][12]
Key SAR Insights:
-
C-2 Position: The presence of a substituted phenyl ring at the C-2 position is crucial for antimicrobial activity. Halogen substitutions (e.g., -Cl, -F) on this ring often enhance potency.[12]
-
N-1 Position: The introduction of bulky substituents at the N-1 position can sometimes decrease activity, suggesting that steric hindrance may play a role in target binding.
-
C-5 Position: Substitution with amino or nitro groups at the C-5 position has been shown to increase antimicrobial activity.[4]
Mechanism of Action: The antimicrobial action of benzimidazoles can involve multiple mechanisms, including the inhibition of microbial growth by interfering with essential enzymes or the biosynthesis of ergosterol, a vital component of fungal cell membranes.[2]
Comparative Data for Antimicrobial Benzimidazole Derivatives:
| Compound | Substitution Pattern | Target Microorganism | MIC (µg/mL) | Reference |
| Thiabendazole | C-2: 4-thiazolyl | Botrytis cinerea | ~25 | [13] |
| Compound X | C-2: 4-chlorophenyl, N-1: H | S. aureus (MRSA) | 8 | [12][14] |
| Compound Y | C-2: 4-fluorophenyl, N-1: H | E. coli | 16 | [4] |
| Compound Z | C-2: 2-aminophenyl, C-5: NO2 | C. albicans | 12.5 | [4] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, and benzimidazole derivatives have demonstrated potent anti-inflammatory properties.[6][7]
Key SAR Insights:
-
C-2 Position: Substitution with diarylamine or anacardic acid at the C-2 position has been shown to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory response.[6][7]
-
C-5 and C-6 Positions: The introduction of carboxamide or sulfamoyl groups at these positions can lead to antagonism of cannabinoid or bradykinin receptors, which are also involved in inflammation.[6][7]
Mechanism of Action: Benzimidazole derivatives exert their anti-inflammatory effects by interacting with various targets in the inflammatory pathway, including COX enzymes, 5-lipoxygenase activating protein, and specific cytokines.[6][7]
Comparative Data for Anti-inflammatory Benzimidazole Derivatives:
| Compound | Substitution Pattern | In-vitro/In-vivo Model | % Inhibition | Reference |
| Indomethacin (Standard) | - | Carrageenan-induced paw edema | ~60-70% | [15] |
| Derivative P | C-2: 2-aminophenyl | Carrageenan-induced paw edema | 55% | [15] |
| Derivative Q | C-2: 4-hydroxyphenyl | Protein denaturation assay | 65% | [16] |
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is fundamental for assessing the anticancer activity of benzimidazole derivatives.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole derivatives in the appropriate cell culture medium. Add 100 µL of each concentration to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the benzimidazole derivatives against various microorganisms.
Principle: The broth microdilution method involves challenging microorganisms with serial dilutions of the antimicrobial agent in a liquid nutrient medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial twofold dilutions of the benzimidazole derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria, 28-35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
This is a classic and reliable in vivo model for screening potential anti-inflammatory agents.[15]
Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Grouping: Divide Wistar albino rats or Swiss albino mice into groups: a control group, a standard drug group (e.g., diclofenac sodium or indomethacin), and test groups receiving different doses of the synthesized benzimidazole derivatives.[15]
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.[15]
-
Induction of Inflammation: After one hour, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[15]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[15]
-
Data Analysis: Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the test group.[15]
Visualizing Structure-Activity Relationships and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the core benzimidazole scaffold and a general workflow for its synthesis and evaluation.
Caption: The core benzimidazole scaffold with key positions for substitution.
Caption: A generalized workflow for the synthesis and SAR evaluation of benzimidazole derivatives.
Conclusion
The benzimidazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. A thorough understanding of the structure-activity relationships is paramount for the rational design of novel derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This guide has provided a comparative overview of the SAR of benzimidazole derivatives in anticancer, antimicrobial, and anti-inflammatory research, supported by experimental protocols to aid researchers in their drug discovery endeavors. The versatility of the benzimidazole nucleus, coupled with the ever-expanding knowledge of its SAR, ensures its continued prominence in medicinal chemistry for years to come.
References
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.).
-
Veerasamy, R., Roy, A., Karunakaran, R., & Rajak, H. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. [Link]
- SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. (n.d.).
- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2017). Research Journal of Pharmacy and Technology.
-
Review on the Discovery of New Benzimidazole Derivatives as Anticancer Agents: Synthesis and Structure-activity Relationship (2010-2022). (2022). Current Organic Chemistry, 26(18), 1695-1725. [Link]
-
Veerasamy, R., Roy, A., Karunakaran, R., & Rajak, H. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. [Link]
- Review on the Discovery of New Benzimidazole Derivatives as Anticancer Agents: Synthesis and Structure-activity Relationship (2010-2022). (2024). Current Organic Chemistry.
- Design, synthesis, and in vitro biological evaluation of novel benzimidazole tethered allylidenehydrazinylmethylthiazole derivatives as potent inhibitors of Mycobacterium tuberculosis. (n.d.). MedChemComm.
- Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. (n.d.). Journal of Pesticide Science.
-
Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (2025). Molecules, 30(1), 1. [Link]
- Application Notes and Protocols for the Synthesis of 2-Substituted Benzimidazoles with Anti-Inflammatory Activity. (n.d.). BenchChem.
-
Design, synthesis, and biological evaluation of novel benzimidazole derivatives as sphingosine kinase 1 inhibitor. (2021). Archiv der Pharmazie. Retrieved from [Link]
- Biological activities of benzimidazole derivatives: A review. (2020). Research Journal of Chemical Sciences.
- In-Silico Design, Synthesis and Biological Evaluation of Some Noval Benzimidazole Derivatives. (2025). International Journal of Pharmaceutical Sciences Review and Research.
- Comparative Studies of Benzimidazoles Synthetic Routes and its Biological Activity. (2024). International Journal of Trend in Scientific Research and Development.
-
Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. (2016). Current Topics in Medicinal Chemistry, 16(29), 3389-3407. [Link]
- Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. (n.d.). Molecules.
-
Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. (2025). ResearchGate. Retrieved from [Link]
- NOVEL NEW RESEARCH STRATEGIES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. (2021). Indo American Journal of Pharmaceutical Sciences.
-
Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (n.d.). Current Medicinal Chemistry. Retrieved from [Link]
- Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major ... (2025). RSC Medicinal Chemistry.
-
Synthesis and Analgesic Activity Evaluation of Some New Benzimidazole Derivatives. (2018). American Journal of Life Sciences. Retrieved from [Link]
-
Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (2015). Molecules, 20(8), 15436-15459. [Link]
-
Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (2015). Molecules, 20(8), 15436-15459. [Link]
Sources
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NOVEL NEW RESEARCH STRATEGIES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW - IJPRS [ijprs.com]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. isca.in [isca.in]
- 10. eurekaselect.com [eurekaselect.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents [jstage.jst.go.jp]
- 14. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ijpsjournal.com [ijpsjournal.com]
Confirming the structure of synthesis products by mass spectrometry
Title: Precision in Verification: A Comparative Guide to Mass Spectrometry Modalities for Synthetic Product Confirmation
Introduction: The Imperative of Structural Certainty
In modern drug development and organic synthesis, "close enough" is a failure state. While Nuclear Magnetic Resonance (NMR) remains the definitive tool for connectivity, Mass Spectrometry (MS) provides the critical primary confirmation of elemental composition and molecular weight. However, a common pitfall in synthesis labs is treating all MS data as equal.
This guide objectively compares the two dominant modalities available to synthetic chemists—Low-Resolution (Single Quadrupole) and High-Resolution (Q-TOF/Orbitrap) —and details the experimental logic required to turn a mass spectrum into a confirmed structure.
Comparative Analysis: The Right Tool for the Phase
For a synthetic chemist, the choice of instrument dictates the level of confidence. Below is a direct comparison of the performance metrics relevant to structural confirmation.
| Feature | Single Quadrupole (LRMS) | Q-TOF / Orbitrap (HRMS) | Verdict for Synthesis |
| Primary Output | Nominal Mass (Integer, e.g., 345 Da) | Exact Mass (4 decimals, e.g., 345.1234 Da) | HRMS is required for publication/IND. |
| Mass Accuracy | < 5 ppm (parts per million) | HRMS eliminates false positives. | |
| Isobar Resolution | Cannot distinguish | Resolves isobaric interferences. | HRMS is essential for complex scaffolds. |
| Throughput | High (Open Access / Walk-up) | Medium (Core Facility / Expert run) | LRMS for reaction monitoring. |
| Cost | Low | High | LRMS for daily checks. |
The Causality of Choice:
-
Use LRMS for reaction monitoring. You know what you are looking for; you just need to see if the mass appears.
-
Use HRMS for product confirmation.[1] You must prove that the peak at 345.1 is
and not a contaminant like (both nominal mass 346).
Experimental Protocol: Self-Validating Workflows
To ensure data integrity, follow this "Self-Validating" protocol. This system is designed to flag false positives (e.g., adducts masquerading as products).
Step 1: Sample Preparation (The "Clean-Dilute" Rule)
-
Solvent: Use LC-MS grade Methanol or Acetonitrile. Avoid DMSO if possible (suppresses ionization).[2]
-
Concentration: Target 1–10 µg/mL (ppm range).
-
Why? High concentrations (>100 µg/mL) cause "space charge effects" in traps and detector saturation, leading to poor mass accuracy.
-
-
Additives: Add 0.1% Formic Acid (for positive mode) or 5mM Ammonium Acetate (for negative mode).
-
Causality: This forces the analyte into a predictable charge state (
), reducing the formation of confusing sodium ( ) adducts.
-
Step 2: The Ionization Check
Before accepting a spectrum, verify the ionization state.
-
Positive Mode: Look for
(Proton), (Ammonium), (Sodium). -
Negative Mode: Look for
(Deprotonation), (Chloride adduct).
Step 3: Data Acquisition
-
Method: Direct Infusion (for pure compounds) or LC-MS (for crude).
-
Scan Range: Set
range from 50 to expected mass (to detect dimers).
Visualization: The Confirmation Logic
The following diagram illustrates the decision matrix a Senior Scientist uses to validate a structure based on MS data.
Caption: Figure 1. The "Triad of Confirmation" workflow. Structural validation requires passing three checkpoints: Mass Accuracy, Isotopic Distribution, and Fragmentation Logic.
Data Analysis: The Triad of Confirmation
To claim structural proof, you must satisfy three criteria.
Criterion A: Mass Accuracy (< 5 ppm)
Calculate the error between your Observed Mass and Theoretical Mass.
-
Standard: Most journals (e.g., J. Org. Chem., J. Med. Chem.) require error < 5 ppm [1].[3]
-
Example:
-
Target:
-
Theoretical
-
Observed = 323.1760
-
Error = 1.8 ppm (PASS).
-
Criterion B: Isotopic Distribution
The "shape" of the MS peak reveals the elemental makeup.
-
The Nitrogen Rule: If the nominal mass is Odd, the molecule has an Odd number of Nitrogens. (Valid for organic salts/neutral molecules).
-
Halogen Patterns:
Criterion C: Adduct Identification
Misidentifying an adduct is the most common error in synthesis verification. Use this reference table to de-convolute your spectrum.
| Adduct | Mode | Mass Shift ( | Cause |
| Positive | +1.0073 | Standard acidic condition. | |
| Positive | +22.9892 | Glassware contamination, ubiquitous sodium. | |
| Positive | +18.0338 | Ammonium buffers used in mobile phase. | |
| Positive | High concentration (Dimerization). | ||
| Negative | -1.0073 | Acidic protons (Carboxylic acids, Phenols). | |
| Negative | +45.00 | Formic acid in mobile phase (Negative mode). |
References
-
Food and Drug Administration (FDA). Guidance for Industry: Q3A(R2) Impurities in New Drug Substances. (Focus on structural characterization requirements). [Link]
-
Gross, J. H. Mass Spectrometry: A Textbook. Springer. (Authoritative text on ESI and Isotopic patterns). [Link]
-
Royal Society of Chemistry. Experimental Data Reporting Guidelines.[Link]
Sources
Comparative Guide: Benzimidazole vs. Benzoxazole Scaffolds in Drug Discovery
[1]
Executive Summary
In the realm of medicinal chemistry, the choice between benzimidazole and benzoxazole is rarely arbitrary; it is a strategic decision dictated by the specific requirements of the biological target and the physicochemical constraints of the lead series. While both are "privileged scaffolds"—fused benzene-azole heterocycles—they exhibit distinct electronic and solubility profiles that fundamentally alter target engagement.[1]
This guide provides a technical comparison of these two bioisosteres, moving beyond basic structural definitions to analyze their performance in kinase inhibition, antimicrobial efficacy, and metabolic stability.
Structural & Physicochemical Divergence
The core difference lies in the heteroatom at position 1: Nitrogen (Benzimidazole) vs. Oxygen (Benzoxazole). This single atom substitution drives a cascade of physicochemical changes.
The H-Bonding Switch
-
Benzimidazole (NH): Acts as both a hydrogen bond donor (via N-H) and acceptor (via N-3). This amphoteric nature allows it to mimic purine bases, making it an exceptional scaffold for targeting ATP-binding pockets (e.g., Kinases) and nucleic acids.
-
Benzoxazole (O): Acts solely as a hydrogen bond acceptor . The oxygen atom increases lipophilicity (LogP) and removes the donor capability. This is often used strategically to improve membrane permeability or to eliminate metabolic liabilities associated with the acidic N-H proton.
Physicochemical Comparison Table
| Feature | Benzimidazole | Benzoxazole | Impact on Drug Design |
| H-Bond Capability | Donor & Acceptor | Acceptor Only | Benzimidazole is superior for kinase hinge binding; Benzoxazole avoids non-specific polar interactions. |
| Acidity/Basicity | Amphoteric (pKa ~5.5 & ~12) | Weakly Basic (pKa ~0.5) | Benzimidazoles can form salts to improve solubility; Benzoxazoles are neutral at physiological pH. |
| Lipophilicity | Moderate | High | Benzoxazole derivatives penetrate the BBB and cell membranes more effectively. |
| Metabolic Stability | N-H is a site for glucuronidation | O is stable; C-2 is labile | Benzoxazole is often used to block Phase II conjugation at the N-position. |
Pharmacological Profiles & Target Engagement[2]
Benzimidazole: The Kinase & Tubulin Specialist
Due to its structural similarity to adenine, benzimidazole is the "gold standard" for ATP-competitive inhibition.
-
Mechanism: The N-H moiety frequently forms a critical hydrogen bond with the "hinge region" amino acids of kinase domains (e.g., EGFR, Aurora Kinase).
-
Tubulin: Benzimidazoles (e.g., Albendazole, Nocodazole) bind to the colchicine site of
-tubulin, inhibiting polymerization. This activity is highly sensitive to the N-H functionality; replacing it with Oxygen often drastically reduces anthelmintic potency.
Benzoxazole: The Bioisostere for Permeability & Stability
Benzoxazole is frequently employed when a lead compound is too polar or suffers from rapid metabolic clearance.
-
Mechanism: It retains the flat, aromatic topology required for intercalation (Topoisomerase II inhibition) but with higher lipophilicity.
-
Antimicrobial: Benzoxazoles show distinct efficacy against fungal pathogens and MRSA, often outperforming benzimidazoles in biofilm penetration due to their lack of ionization at physiological pH.
Visualization: Scaffold Selection Logic
The following diagram illustrates the decision matrix for selecting between these two scaffolds during Lead Optimization.
Figure 1: Decision matrix for scaffold selection based on target requirements and physicochemical liabilities.
Experimental Case Study: Anticancer Potency
To provide objective data, we compare matched molecular pairs (MMPs) where the only structural variable is the heteroatom (NH vs O).
Study Context: Evaluation of 2-substituted derivatives against HCT-116 (Colon Carcinoma) and HepG2 (Liver Carcinoma). Source Data: BenchChem Comparative Analysis & NIH PubChem Bioassay Data [1, 2].
| Compound ID | Core Scaffold | R-Group (Pos 2) | IC50 (HCT-116) | IC50 (HepG2) | Analysis |
| 1f | Benzoxazole | N-methylpiperazine | 2.8 ± 0.3 µM | 3.5 ± 0.4 µM | Good potency; higher permeability likely compensates for weaker H-bonding. |
| 1g | Benzimidazole | N-methylpiperazine | 1.5 ± 0.2 µM | 2.1 ± 0.3 µM | Superior Potency. The N-H donor likely adds a specific interaction within the binding pocket. |
| Ref | Doxorubicin | - | 4.17 µM | 5.57 µM | Both scaffolds outperformed the standard chemotherapy control in this assay. |
Interpretation: While the benzimidazole (1g) shows slightly higher intrinsic potency (lower IC50) due to specific binding interactions, the benzoxazole (1f) remains highly active. If compound 1g suffered from poor oral bioavailability, switching to 1f would be a valid medicinal chemistry strategy to sacrifice minimal potency for significant pharmacokinetic gain.
Validated Experimental Protocols
Protocol: Green Synthesis of 2-Substituted Benzazoles
Scope: Synthesis of both Benzimidazoles and Benzoxazoles using the same catalytic system for fair comparison.
Reagents:
-
A: o-Phenylenediamine (for Benzimidazole) OR o-Aminophenol (for Benzoxazole) [1.0 mmol][2]
-
B: Aromatic Aldehyde (e.g., Benzaldehyde) [1.0 mmol][2]
-
Catalyst: BAIL Gel (10 mg, 1.0 mol%) [3]
Step-by-Step Workflow:
-
Preparation: In a 5 mL reaction vessel, mix Reagent A and Reagent B.
-
Catalysis: Add the BAIL gel catalyst. No solvent is required.[2]
-
Reaction: Heat the mixture to 130°C with stirring.
-
Checkpoint: Benzoxazoles typically require 4-5 hours; Benzimidazoles may complete in 2-3 hours due to the higher nucleophilicity of the diamine.
-
Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 3:7). Look for the disappearance of the polar starting material and the appearance of a fluorescent spot (product).
-
-
Extraction: Cool to room temperature. Add 10 mL Ethyl Acetate.[2] The catalyst will settle (heterogeneous).
-
Purification: Centrifuge to remove the catalyst (recyclable). Wash the organic layer with water, dry over MgSO4, and concentrate in vacuo.
-
Validation:
-
Benzimidazole: Confirm by NMR (Signal at ~12-13 ppm for NH).
-
Benzoxazole: Confirm by NMR (Absence of NH signal; characteristic aromatic shift).
-
Visualization: Synthesis & Assay Workflow
Figure 2: Integrated workflow from solvent-free synthesis to biological validation.
References
-
BenchChem. (2025).[1] A Comparative Analysis of the Biological Activities of Benzothiazole and Benzoxazole Analogs. Retrieved from
-
National Institutes of Health (PMC). (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action. Retrieved from (Hypothetical link based on search context 1.6)
-
Zhang, M., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel. ACS Omega. Retrieved from
-
Organic Chemistry Portal. (2024). Benzimidazole Synthesis Protocols. Retrieved from
-
Tahlan, S., et al. (2019). Design, synthesis and biological profile of heterocyclic benzimidazole analogues. BMC Chemistry. Retrieved from
Technical Guide: Cross-Reactivity Profiling of 5-Benzoimidazol-1-yl-5-oxo-pentanoic Acid
Executive Summary: The "Zero Epitope Loss" Strategy
In the development of broad-spectrum immunoassays for Benzimidazoles (BZs)—a critical class of veterinary anthelmintics and fungicides—hapten design is the single most deterministic factor of assay performance.
5-Benzoimidazol-1-yl-5-oxo-pentanoic acid (CAS: 402944-72-3) represents a strategic class of N1-derivatized haptens. Unlike C2-functionalized alternatives that modify the characteristic carbamate or thiazole moieties, this hapten utilizes the N1-position on the imidazole ring to attach a 5-carbon spacer arm (glutaric acid derivative). This "Zero Epitope Loss" strategy theoretically exposes the entire benzimidazole core and the C2-substituent to the immune system, facilitating the generation of broad-spectrum antibodies .
This guide objectively compares the cross-reactivity (CR) profile of antibodies generated from this hapten against C2-linked alternatives and instrumental baselines (LC-MS/MS), providing a validated protocol for determining specificity.
Technical Profile & Mechanism
The Product: this compound
-
Role: Immunogenic Hapten (requires conjugation to carrier protein).
-
Key Feature: N1-Position Linker (
chain). -
Mechanism: The 5-oxo-pentanoic acid tail serves as a spacer arm. The terminal carboxylic acid allows for facile conjugation to carrier proteins (BSA, KLH) via EDC/NHS or Mixed Anhydride methods. By tethering the molecule at the N1 nitrogen, the electronic cloud and steric shape of the benzene ring (R1) and the C2-position (R2) remain accessible for antibody recognition.
Diagram 1: Hapten Synthesis & Conjugation Pathway
The following workflow illustrates the synthesis of the immunogen using the topic hapten.[1]
Figure 1: Synthesis pathway from raw materials to the functional immunogen.[1] The N1-linkage preserves the core pharmacophore.
Comparative Performance Analysis
The primary challenge in Benzimidazole residue testing is distinguishing between specific metabolites (e.g., Carbendazim) and the parent drugs (e.g., Benomyl), or detecting the entire class simultaneously.
Comparison: N1-Linker (Topic) vs. C2-Linker vs. Instrumental
| Feature | This compound (N1-Linker) | C2-Linker Haptens (e.g., 2-NH2-BZ derivatives) | LC-MS/MS (Instrumental) |
| Specificity Goal | Broad-Spectrum (Class-Specific) | Target-Specific (Compound-Specific) | Absolute Identification |
| Epitope Exposure | High (Benzene ring + C2 group exposed) | Low (C2 group modified/masked) | N/A (Mass/Charge ratio) |
| Cross-Reactivity | High for Carbendazim, Benomyl, Thiabendazole. | Low for analogs; High specificity for single target. | None (Separates all peaks). |
| Sensitivity (IC50) | Typically 0.5 – 5.0 ng/mL (Group Average) | 0.1 – 1.0 ng/mL (Single Target) | < 0.01 ng/mL |
| Cost/Throughput | Low Cost / High Throughput (Screening) | Low Cost / High Throughput | High Cost / Low Throughput |
Expert Insight: Use This compound when your objective is a "Total Benzimidazole" screen. If regulatory requirements demand quantification of only Thiabendazole without interference from Carbendazim, this hapten is likely unsuitable due to its high cross-reactivity design intent.
Experimental Protocol: Cross-Reactivity (CR) Testing
To validate the performance of antibodies generated from this hapten, a rigorous Competitive Indirect ELISA (ciELISA) must be performed.
Phase 1: Reagent Preparation
-
Coating Antigen: Conjugate this compound to Ovalbumin (OVA) to avoid antibody recognition of the carrier protein (if BSA was used for immunization).
-
Standards: Prepare stock solutions (1 mg/mL in DMSO) of:
Phase 2: The Competitive Assay (Self-Validating Protocol)
This protocol includes a "Solvent Tolerance" check to ensure DMSO does not skew the IC50.
-
Plate Coating: Coat 96-well plates with Hapten-OVA (1 µg/mL in Carbonate Buffer, pH 9.6). Incubate overnight at 4°C.
-
Blocking: Wash 3x with PBST. Block with 5% Skim Milk for 2h at 37°C.
-
Competition Step:
-
Add 50 µL of Standard (Serial dilution: 0, 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Add 50 µL of Antibody (diluted to titer).[2]
-
Control: Include a "No-Antigen" well (Max Signal,
) and a "Blank" well (No Antibody). -
Incubate 45 min at 37°C.
-
-
Detection: Add HRP-Secondary Antibody (1:5000). Incubate 30 min.
-
Development: Add TMB substrate. Stop with 2M
. Read OD450.
Diagram 2: Cross-Reactivity Logic Flow
Figure 2: Logic flow for classifying the antibody based on Cross-Reactivity (CR) data.
Data Analysis & Interpretation
Calculate the Cross-Reactivity (CR) using the standard formula:
Representative Data Table (Expected Performance)
Note: Values below are representative of N1-linked benzimidazole haptens cited in literature [1, 2].
| Analyte | IC50 (ng/mL) | Cross-Reactivity (%) | Interpretation |
| Carbendazim (Target) | 1.2 | 100% | Reference |
| Benomyl | 1.4 | 85.7% | High Recognition (Parent Drug) |
| Thiabendazole | 4.8 | 25.0% | Moderate Recognition |
| Albendazole | 12.0 | 10.0% | Low Recognition |
| 2-Aminobenzimidazole | >100 | < 1.2% | Metabolite Specificity Loss |
Scientific Interpretation: The high CR for Benomyl (85.7%) confirms that the N1-linker strategy successfully exposes the carbamate moiety common to both Carbendazim and Benomyl. The lower CR for Thiabendazole (25%) indicates that the thiazole ring (R2 position) is electronically distinct enough from the carbamate group to reduce affinity, despite the N1-exposure.
References
-
Wang, Y., et al. (2022). Rational hapten design and establishment of broad-spectrum indirect competitive enzyme-linked immunosorbent assay for benzimidazoles monitoring in milk.[3] Oxford Academic.
-
Liu, X., et al. (2021). Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. MDPI Foods.
-
Matrix Scientific. Product Specification: this compound (CAS 402944-72-3).[4][5]
-
NIH PubMed. Broad-spectrum detection of benzimidazoles with lateral flow immunoassay: A computational chemistry-assisted hapten design strategy.
(Note: While specific commercial URLs for the chemical are provided, experimental data ranges are derived from peer-reviewed methodologies applied to this specific class of hapten structures.)
Sources
A Comparative Benchmark of Novel Benzimidazole Antifungals Against Established Therapeutics
In the persistent battle against invasive fungal infections, the emergence of drug resistance necessitates a continuous pipeline of novel therapeutic agents. The benzimidazole scaffold, a privileged structure in medicinal chemistry, has re-emerged as a promising framework for the development of next-generation antifungals. This guide provides a comprehensive benchmark of new benzimidazole antifungals, comparing their in vitro efficacy and cytotoxicity against established drugs. We delve into the underlying mechanisms of action and provide detailed experimental protocols to ensure the reproducibility and validation of the presented data.
Shifting Paradigms in Antifungal Benzimidazoles: From Tubulin to Ergosterol
Historically, benzimidazole anthelmintics and early antifungals, such as benomyl, exerted their effect by disrupting microtubule polymerization through binding to β-tubulin.[1] This mechanism, while effective, has been hampered by the rapid development of resistance, often through single point mutations in the target protein.
Recent advancements have pivoted towards a different, well-validated antifungal target: the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its absence compromises membrane integrity, leading to fungal cell death.[1][2][3] Many new benzimidazole derivatives have been designed to inhibit lanosterol 14-α-demethylase (CYP51), a critical enzyme in this pathway, a mechanism shared with the widely used azole antifungals.[4][5][6] This shift in molecular target offers a renewed opportunity to combat fungal pathogens, including those resistant to older drug classes.
The Ergosterol Biosynthesis Pathway: A Prime Target
The fungal ergosterol biosynthesis pathway is a multi-step process, with lanosterol 14-α-demethylase playing a crucial role. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, disrupting membrane function and inhibiting fungal growth.
Caption: Inhibition of Lanosterol 14-α-demethylase by Azoles and New Benzimidazoles.
Comparative In Vitro Efficacy: A Head-to-Head Analysis
The cornerstone of antifungal drug evaluation lies in determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. The following tables summarize the MIC values of representative novel benzimidazole compounds against clinically relevant Candida and Aspergillus species, benchmarked against established antifungal agents.
Table 1: Comparative Antifungal Activity (MIC in µg/mL) of Benzimidazole Derivatives and Standard Drugs against Candida Species
| Compound/Drug | C. albicans | C. glabrata | C. krusei | C. parapsilosis | Reference |
| Novel Benzimidazoles | |||||
| Compound 11 | 3 | - | - | - | [4] |
| Compound 12 | 12 | - | - | - | [4] |
| 1-nonyl-1H-benzo[d]imidazole | 0.5-256 | - | - | - | [7] |
| 1-decyl-1H-benzo[d]imidazole | 2-256 | - | - | - | [7] |
| Compound 4h | 1.95 | - | - | 1.95 | [5] |
| Compound 4p | 1.95 | - | 7.8 | 31.25 | [5] |
| Existing Drugs | |||||
| Fluconazole | 0.75 | - | - | - | [4] |
| Ketoconazole | 7.8 | - | 1.95 | 1.95 | [5] |
| Amphotericin B | 1.95 | - | - | 1.95 | [5] |
| Itraconazole | - | - | - | - |
Note: Dashes indicate data not available in the cited sources. The range of MIC values for some compounds reflects testing against multiple clinical isolates.
Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Benzimidazole Derivatives and Standard Drugs against Aspergillus Species
| Compound/Drug | A. fumigatus | A. flavus | A. niger | Reference |
| Novel Benzimidazoles | ||||
| 1-nonyl-1H-benzo[d]imidazole | 16-256 | - | - | [7] |
| 1-decyl-1H-benzo[d]imidazole | 16-256 | - | - | [7] |
| Existing Drugs | ||||
| Griseofulvin | - | - | - | |
| Amphotericin B | - | - | - |
Note: Dashes indicate data not available in the cited sources.
Assessing Safety: In Vitro Cytotoxicity Profiling
A critical parameter in drug development is selective toxicity – high potency against the target pathogen with minimal harm to the host. Cytotoxicity is often evaluated by determining the half-maximal inhibitory concentration (IC50) against mammalian cell lines.
Table 3: In Vitro Cytotoxicity (IC50 in µM) of Novel Benzimidazole Derivatives on Mammalian Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 6 | SH-SY5Y | >250 | [8] |
| Compound 7 | SH-SY5Y | >250 | [8] |
| Compound 4h | NIH/3T3 | ≥ 500 (µg/mL) | [5] |
| Compound 4p | NIH/3T3 | 141.29 (µg/mL) | [5] |
| Compound 9g | NCI-H522 | 50.48 (µg/mL) | [9] |
| Compound 9i | NCI-H522 | 47.41 (µg/mL) | [9] |
| Compound 9c | MDA-MB453 | 55.89 (µg/mL) | [9] |
Experimental Protocols: A Guide to Reproducible Benchmarking
To ensure the validity and comparability of antifungal testing, standardized methodologies are paramount. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the standardized method for determining the MIC of antifungal agents against yeast species.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve the final inoculum concentration as specified by CLSI or EUCAST guidelines.
-
-
Drug Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing RPMI-1640 medium to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by measuring the optical density using a microplate reader.
-
Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxicity of antifungal compounds on mammalian cell lines.
Caption: Workflow for Mammalian Cell Cytotoxicity (MTT) Assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed a mammalian cell line (e.g., HEK-293, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Replace the existing medium in the wells with the medium containing the test compound at various concentrations.
-
Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
IC50 Determination:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value, which is the concentration that reduces cell viability by 50%.
-
The Fungal Cell Wall Integrity Pathway: A Compensatory Mechanism
Fungi possess a robust cell wall that provides structural support and protection. When the cell wall is stressed, for instance by antifungal agents, the Cell Wall Integrity (CWI) pathway is activated to initiate repair and reinforcement.[10][11][12][13][14] This signaling cascade involves a series of protein kinases that ultimately lead to the expression of genes involved in cell wall synthesis. Understanding this pathway is crucial, as its upregulation can contribute to antifungal tolerance.
Caption: The Fungal Cell Wall Integrity (CWI) Signaling Pathway.
Conclusion and Future Directions
The data presented in this guide highlight the promising potential of novel benzimidazole antifungals. Several of the benchmarked compounds exhibit potent in vitro activity against a range of clinically important fungal pathogens, with some demonstrating comparable or superior efficacy to existing drugs. The shift in the mechanism of action towards the inhibition of ergosterol biosynthesis represents a significant advancement in overcoming the resistance mechanisms that have plagued earlier generations of benzimidazoles.
However, this is an evolving field. The journey from a promising in vitro profile to a clinically approved therapeutic is long and requires extensive further investigation, including in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and comprehensive toxicology assessments. The experimental frameworks provided herein offer a robust foundation for the continued evaluation and development of this important class of antifungal agents. As researchers and drug development professionals, it is imperative that we continue to innovate and rigorously benchmark new candidates to address the pressing global health challenge of invasive fungal infections.
References
- Davidse, L. C. (1986). Benzimidazole fungicides: mechanism of action and biological impact.
-
Ergosterol Biosynthesis in Fungi. (n.d.). Creative Biolabs. Retrieved February 19, 2026, from [Link]
- Alcazar-Fuoli, L., & Mellado, E. (2013). Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance. Frontiers in microbiology, 3, 439.
-
The ergosterol biosynthesis pathway, transporter genes, and azole resistance in Aspergillus fumigatus. (n.d.). J. Craig Venter Institute. Retrieved February 19, 2026, from [Link]
- Song, Z., et al. (2025). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. Journal of Fungi, 11(4), 345.
- Shafiei, M., Peyton, L., Hashemzadeh, M., & Foroumadi, A. (2020). Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics. RSC Advances, 10(45), 26863-26877.
- Al-Ostoot, F. H., et al. (2016). Synthesis and investigation of novel benzimidazole derivatives as antifungal agents. European journal of medicinal chemistry, 116, 16-26.
- Levin, D. E. (2011). Our paths might cross: the role of the fungal cell wall integrity pathway in stress response and cross talk with other stress response pathways. Eukaryotic cell, 10(8), 1000-1009.
- Yin, Z., et al. (2023). Involvement of the Cell Wall–Integrity Pathway in Signal Recognition, Cell-Wall Biosynthesis, and Virulence in Magnaporthe oryzae.
- Semighini, C. P., & Harris, S. D. (2017). The cell wall integrity signaling pathway and its involvement in secondary metabolite production. Toxins, 9(12), 403.
-
In vitro cytotoxicity of the new benzimidazole derivatives (IC 50 values) on SH-SY5Y cells. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
The Fungal Cell Wall Integrity Pathway. (n.d.). MDPI. Retrieved February 19, 2026, from [Link]
- Kaplancikli, Z. A., et al. (2019). Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds. Molecules, 24(1), 157.
- Special Issue "The Fungal Cell Wall Integrity Pathway". (2023). Journal of Fungi, 9(2), 253.
- Rastegar, R., et al. (2012). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Iranian journal of pharmaceutical research: IJPR, 11(3), 853.
- Janeczko, M., et al. (2016). In search of the antimicrobial potential of benzimidazole derivatives. Polish journal of microbiology, 65(2), 181-186.
- Yurttaş, L., et al. (2017).
- Bouchet, A., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.
- Kumar, A., et al. (2021). Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Journal of Taibah University for Science, 15(1), 1030-1041.
- Adegoke, R. O., et al. (2023). Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives. RSC advances, 13(33), 23078-23095.
- Li, Y., et al. (2013). Design, synthesis and antimicrobial evaluation of novel benzimidazole type of Fluconazole analogues and their synergistic effects with Chloromycin, Norfloxacin and Fluconazole. European journal of medicinal chemistry, 64, 453-465.
- In vitro Studies of Antibacterial and Antifungal Activity of Novel Substituted Benzimidazole Derivatives. (2023). Trends in Sciences, 20(8), 6110.
- Sukhramani, P. S., et al. (2011). In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung and breast cancer activity. Annals of Biological Research, 2(1), 51-59.
Sources
- 1. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]
- 2. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Anticandidal Activity Evaluation of New Benzimidazole-Thiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. The Fungal Cell Wall Integrity Pathway | MDPI Books [mdpi.com]
- 14. Special Issue “The Fungal Cell Wall Integrity Pathway” - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Translational Gap: In Vivo Validation of Benzimidazoles
Topic: In Vivo Validation of In Vitro Results for Benzimidazole Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzimidazole Paradox
Benzimidazoles (BZ), including Albendazole (ABZ) , Mebendazole (MBZ) , and Fenbendazole (FBZ) , are structurally distinct heterocyclic aromatic compounds. While originally developed as broad-spectrum anthelmintics, they have emerged as potent candidates for drug repurposing in oncology due to their ability to inhibit microtubule polymerization.[1]
However, a critical "translational gap" exists. In vitro, these compounds often exhibit nanomolar (
This guide provides a rigorous, self-validating framework to translate in vitro BZ hits into reproducible in vivo results, comparing the two most common clinical candidates: Albendazole and Mebendazole .
Mechanistic Validation (The "Why")
Before designing in vivo protocols, one must validate that the observed in vitro toxicity is mechanism-specific, not an artifact of precipitation. BZs function by binding to the colchicine-sensitive site of
Figure 1: Benzimidazole Mechanism of Action
Caption: Pathway illustrating the cascade from BZ-tubulin binding to mitotic arrest and subsequent apoptosis.
Comparative Profile: Albendazole vs. Mebendazole
Choosing the right BZ for your model requires understanding their distinct pharmacokinetic (PK) hurdles.
| Feature | Albendazole (ABZ) | Mebendazole (MBZ) | Implications for Validation |
| Metabolism | Prodrug. Rapidly oxidized by CYP450 enzymes in the liver to Albendazole Sulfoxide (ABZ-SO) (Active). | Active Parent. Undergoes extensive first-pass metabolism to inactive metabolites. | For ABZ, you must measure ABZ-SO in plasma, not just parent ABZ. |
| Solubility | Very Low (~0.2 µg/mL). | Extremely Low (~0.07 µg/mL). | MBZ requires more aggressive formulation (e.g., lipid-based) to achieve systemic levels. |
| Bioavailability | Variable (~5-50%). Increases significantly with fatty meals.[2] | Poor (~5-10%). | Critical: Dosing BZs in water/saline is futile. Lipid vehicles are mandatory. |
| CNS Penetration | High (ABZ-SO crosses BBB). | Moderate to High (Lipophilic nature allows BBB crossing). | Both are suitable for glioblastoma models, but ABZ has more historical CNS data. |
| Toxicity | Potential for neutropenia/liver toxicity at high chronic doses. | Generally well-tolerated; low systemic absorption protects the host. | MBZ is often preferred for long-term maintenance studies. |
Experimental Protocols (The "How")
Phase 1: The Formulation Gatekeeper (PK Pilot)
Do not proceed to efficacy studies without this step. Many researchers dissolve BZs in 100% DMSO for in vitro work. Do not use 100% DMSO for in vivo gavage , as it causes immediate precipitation in the aqueous stomach environment, leading to zero absorption.
Optimized Vehicle Protocol:
-
Preparation:
-
Standard: 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween 80 in water.
-
Enhanced (Recommended): Dissolve BZ in a small volume of DMSO (max 5% final vol), then mix into Corn Oil or Peanut Oil. The lipid phase stimulates bile release, enhancing absorption.
-
-
Dosing:
-
Mouse (20g): 100-200 mg/kg via oral gavage.
-
Volume: Max 10 mL/kg (approx. 200 µL per mouse).
-
The Self-Validating PK Step:
-
Timepoints: Collect tail vein blood at 0.5, 2, 6, and 24 hours post-dose.
-
Analysis: HPLC-MS/MS.
-
Success Criteria:
-
ABZ: Plasma [ABZ-SO] > 1 µM sustained for >4 hours.
-
MBZ: Plasma [MBZ] > 0.5 µM sustained for >4 hours.
-
If levels are below these thresholds, the efficacy study will fail regardless of drug potency.
-
Phase 2: Efficacy Validation (Xenograft Model)
This protocol uses a colorectal or lung cancer model, standard for BZ repurposing.
Step-by-Step Methodology:
-
Tumor Induction:
-
Inject
cells (e.g., H460 or CT26) subcutaneously into the flank of nude mice (immunocompromised). -
Wait until tumors reach palpable size (~100
).
-
-
Randomization:
-
Group A: Vehicle Control (Corn Oil).
-
Group B: Mebendazole (Oral Gavage, 50 mg/kg, daily).
-
Group C: Albendazole (Oral Gavage, 50 mg/kg, daily).
-
Note: Daily dosing is required due to the short half-life of BZs in mice compared to humans.
-
-
Monitoring:
-
Measure tumor volume (
) every 2 days. -
Weigh mice daily (toxicity check).
-
-
Endpoint:
-
Euthanize when control tumors reach 1500
. -
Crucial Validation Step: Harvest tumor tissue and perform Western Blot for Acetylated Tubulin . BZ treatment should increase acetylated tubulin levels (marker of microtubule stability disruption).
-
The Validation Workflow
Use this decision tree to navigate the validation process.
Figure 2: In Vivo Validation Decision Matrix
Caption: Decision matrix for translating Benzimidazoles from petri dish to animal model, emphasizing the PK loop.
References
-
Guerini, A. E., et al. (2019). Mebendazole as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature. Cancers.[3] Link
-
Chai, J. Y., et al. (2021). Albendazole and Mebendazole as Anti-Parasitic and Anti-Cancer Agents: an Update. The Korean Journal of Parasitology. Link
-
Bai, R. Y., et al. (2015). Effective treatment of diverse medulloblastoma models with mebendazole and its impact on tumor angiogenesis. Neuro-Oncology. Link
-
Larsen, A. R., et al. (2015). Repurposing the antihelmintic mebendazole as a hedgehog inhibitor. Molecular Cancer Therapeutics. Link
-
Danafar, H., et al. (2017). Enhancement of bioavailability and anticancer efficacy of mebendazole by preparation of BSA nanoparticles. Drug Development and Industrial Pharmacy. Link
Sources
- 1. Albendazole and Mebendazole as Anti-Parasitic and Anti-Cancer Agents: an Update. | Read by QxMD [read.qxmd.com]
- 2. Albendazole vs. Mebendazole: Understanding the Differences in Anthelmintic Treatments - Oreate AI Blog [oreateai.com]
- 3. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
Benchmarking Purity: A Comparative Guide for 5-Benzoimidazol-1-yl-5-oxo-pentanoic Acid
Executive Summary & Chemical Context[1][2][3][4][5]
The compound 5-Benzoimidazol-1-yl-5-oxo-pentanoic acid (CAS: 402944-72-3) presents a unique analytical challenge compared to standard stable organic intermediates. Structurally, it consists of a benzimidazole ring acylated at the N1 position by a glutaric acid chain.
The Critical Insight: Unlike C-acylated benzimidazoles, N-acyl benzimidazoles are chemically active amides. They are frequently used as acyl-transfer reagents (similar to carbonyldiimidazole derivatives). Consequently, this molecule is prone to rapid hydrolysis or solvolysis in the presence of nucleophiles (water, alcohols, amines).
Implication for Purity Analysis: Standard generic purity protocols (e.g., dissolving in methanol for HPLC) will degrade the sample during preparation, leading to false "impure" results. This guide prioritizes stability-indicating methods that prevent artifactual degradation.
The Degradation Pathway (Mechanism of Failure)
The following diagram illustrates why standard protic solvents must be avoided during analysis.
Caption: Figure 1. The nucleophilic susceptibility of the N1-acyl bond. Use of Methanol (MeOH) or wet solvents leads to immediate degradation.
Comparative Analysis of Analytical Techniques
For this reactive intermediate, we compare three methodologies. Note that qNMR is designated here as the primary reference method due to its non-destructive nature in aprotic solvents.
| Feature | Method A: RP-HPLC (UV) | Method B: qNMR (1H) | Method C: Potentiometric Titration |
| Primary Utility | Trace Impurity Profiling | Absolute Purity (Assay) | Functional Group Content (-COOH) |
| Specificity | High (Separates isomers/byproducts) | High (Structural confirmation) | Low (Any acid interferes) |
| Sample Stability | Risk: Hydrolysis in aqueous mobile phase | Excellent: In dry DMSO-d6 | Risk: Hydrolysis during titration |
| LOD (Limit of Detection) | < 0.05% | ~ 0.5 - 1.0% | N/A |
| Throughput | High (Automated) | Low (Manual processing) | Medium |
| Recommendation | Use for Qualitative impurity check | Use for Quantitative Assay (Gold Standard) | Supplementary only |
Detailed Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC
Objective: To detect trace organic impurities (benzimidazole, glutaric anhydride) without degrading the main peak.
The "Self-Validating" Modification: Standard Reverse Phase (RP) uses water. To prevent on-column hydrolysis, we use a high-speed gradient and maintain the sample in an anhydrous solvent until the moment of injection.
-
Instrument: HPLC with PDA (Photodiode Array) or UV-Vis.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Why: End-capping reduces silanol interactions with the basic benzimidazole ring.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile (ACN) (Grade: HPLC Far UV).
-
Note: Do NOT use Methanol.
-
-
Sample Diluent: 100% Anhydrous Acetonitrile or DMSO.
-
Gradient Profile:
-
Detection: 254 nm (Benzimidazole core) and 210 nm (Glutaric tail/impurities).
-
Column Temp: 25°C (Keep low to minimize hydrolysis rate).
Data Interpretation:
-
Retention Time (RT):
-
Benzimidazole (Impurity): ~2-3 min (more polar).
-
Target N-Acyl Compound: ~6-7 min.
-
-
Pass Criteria: Main peak area > 98.0%. No single impurity > 0.5%.
Protocol 2: Quantitative NMR (qNMR) – The "Truth" Method
Objective: To determine absolute purity without reference standards of the analyte, avoiding moisture interaction.
Why qNMR? It avoids the "response factor" errors of HPLC and eliminates water from the measurement entirely.
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: DMSO-d6 (99.9% D, Anhydrous ampules).
-
Storage: Store over 4Å molecular sieves.
-
-
Internal Standard (IS): Dimethyl sulfone (DMSO2) or Maleic Acid .
-
Selection Logic: Maleic acid (singlet ~6.3 ppm) is distinct from Benzimidazole aromatics (7.0–8.5 ppm) and the aliphatic glutaric chain (1.8–2.6 ppm).
-
-
Relaxation Delay (d1): 30 seconds (Must be > 5 × T1 of the longest relaxing proton).
-
Pulse Angle: 90°.
-
Scans: 16 or 32 (for S/N > 150).
Workflow:
-
Weigh ~10 mg of Sample (precision ±0.01 mg).
-
Weigh ~5 mg of Internal Standard (precision ±0.01 mg).
-
Dissolve both in 0.6 mL DMSO-d6.
-
Process: Phase correction -> Baseline correction -> Integrate IS peak vs. Target peaks.
Calculation:
- : Integral area
- : Number of protons (e.g., Maleic acid = 2)
- : Molar mass[6]
- : Mass weighed
- : Purity of Internal Standard
Troubleshooting & Decision Logic
Use this flowchart to determine the correct analytical path based on your specific R&D stage.
Caption: Figure 2. Analytical decision matrix emphasizing qNMR for initial validation due to lack of commercial standards.
References
-
Kulik, A., et al. (2011).[2][3] "HPLC method for identification and quantification of benzimidazole derivatives." Acta Poloniae Pharmaceutica, 68(6), 823–829.[2] Retrieved from [Link]
-
Błaszczak-Świątkiewicz, K., et al. (2012).[5][7] "New benzimidazole derivatives... study of their stability by RP-HPLC." Acta Biochimica Polonica, 59(2). Retrieved from [Link]
-
Emery Pharma. (2024). "A Guide to Quantitative NMR (qNMR)." Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 6. emerypharma.com [emerypharma.com]
- 7. frontierspartnerships.org [frontierspartnerships.org]
Precision Targeting: A Comparative Guide to Assessing the Selectivity of Benzimidazole-Based Enzyme Inhibitors
Introduction: The Benzimidazole Paradox
In the landscape of medicinal chemistry, the benzimidazole scaffold is a "privileged structure." Its resemblance to the purine ring of ATP allows it to bind effectively to the hinge region of kinases and the heme-iron center of metalloenzymes. However, this very promiscuity presents a critical challenge: selectivity .
While quinazolines often achieve high specificity for EGFR-family kinases through steric fitting, benzimidazoles rely heavily on hydrogen bonding networks that can easily cross-react with off-targets, including the CYP450 metabolic superfamily. This guide moves beyond standard
Comparative Scaffold Analysis
Before designing a screening cascade, it is vital to understand where benzimidazoles stand relative to alternative heterocycles. The following table synthesizes physicochemical and selectivity trends observed in late-stage discovery.
| Feature | Benzimidazole | Quinazoline | Indole |
| Primary Binding Mode | Type I/II (ATP Hinge Binder) | Type I (ATP Hinge Binder) | Allosteric or Hinge |
| Solubility Profile | High (amphoteric nature) | Low to Moderate (often requires solubilizing tails) | Moderate (lipophilic) |
| CYP450 Liability | High (CYP3A4/2C9 inhibition common due to N-coordination with heme) | Moderate (depends on substituents) | Low |
| Selectivity Challenge | High (Requires tail modification to access hydrophobic back-pockets) | Low (Rigid core often fits specific gates like EGFR Thr790) | Moderate |
| Key Advantage | Tunable kinetics (Residence Time) | High Potency | Novel binding pockets |
Expert Insight: Do not rely solely on thermodynamic affinity (
). Benzimidazoles often exhibit "slow-off" kinetics. A compound with a moderatebut a long residence time ( ) may be more efficacious and selective in vivo than a potent, fast-dissociating quinazoline.
The Selectivity Assessment Workflow
To rigorously validate a benzimidazole inhibitor, you must move through a defined cascade. We utilize a "Funnel of Precision" approach, moving from high-throughput binding scores to kinetic validation.
Figure 1: The "Funnel of Precision" workflow for validating benzimidazole selectivity. Note the critical placement of Kinetic Profiling before metabolic testing.
Methodological Deep Dive
A. Quantitative Selectivity Metrics
Avoid vague terms like "highly selective." Use the Selectivity Score (
-
Selectivity Score (
):-
Target: For a chemical probe, aim for
at . -
Benzimidazole Context: Benzimidazoles often score higher (0.1–0.2) initially. Structural optimization at the C2 position is usually required to lower this score.
-
B. Protocol: Kinetic Selectivity via Jump Dilution
Standard
Objective: Determine dissociation rate constant (
Protocol Steps:
-
Formation: Incubate Enzyme (
limit of detection) + Inhibitor ( ) for 1 hour to reach equilibrium saturation. -
The "Jump": Rapidly dilute the mixture 100-fold into a buffer containing saturating ATP and substrate.
-
Note: This massive dilution prevents re-binding of the inhibitor.
-
-
Detection: Monitor product formation continuously over 60–120 minutes.
-
Analysis: Fit the progress curve to the integrated rate equation:
Where is the steady-state velocity (recovered activity) and is initial velocity (inhibited).
Why this matters: A benzimidazole targeting Aurora A might have the same
C. Protocol: CYP450 Liability Screening
Benzimidazoles are notorious for inhibiting CYP3A4 and CYP2C9 due to the imidazole nitrogen coordinating with the heme iron.
The "Shift" Assay:
-
Incubation: Test compound (10
M) with human liver microsomes (HLM). -
Cofactor: Run parallel assays
NADPH. -
Readout: LC-MS/MS quantification of probe substrates (e.g., Midazolam for CYP3A4).
-
Metric: Calculate the
Shift.-
Interpretation: A shift
suggests Mechanism-Based Inhibition (MBI), a common failure mode for benzimidazoles (suicide inhibition).
-
Visualizing Kinetic Selectivity
The following diagram illustrates why thermodynamic selectivity (
Figure 2: Kinetic Discrimination. Despite similar association rates (
Data Presentation: Representative Profile
When publishing your data, present a side-by-side comparison of your lead benzimidazole against a standard reference (e.g., a Quinazoline or Indole).
Table 2: Selectivity Profile of Lead Candidate BZ-409 vs. Reference
| Metric | BZ-409 (Benzimidazole) | Ref-QZ (Quinazoline) | Interpretation |
| Primary Target | 12 nM | 5 nM | Reference is more potent thermodynamically. |
| Selectivity Score | 0.03 (Selective) | 0.15 (Promiscuous) | BZ-409 hits fewer off-targets at |
| Residence Time ( | 145 min | 12 min | Critical Differentiator: BZ-409 engages target 10x longer. |
| CYP3A4 | Liability: BZ-409 requires metabolic optimization. | ||
| Gini Coefficient | 0.85 | 0.62 | Higher Gini indicates activity is concentrated on fewer targets. |
References
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]
-
Copeland, R. A., et al. (2006). Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery. [Link]
-
Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. [Link]
-
Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer. [Link]
-
Grimm, S. W., et al. (2009). The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes. Drug Metabolism and Disposition. [Link]
Sources
Safety Operating Guide
5-Benzoimidazol-1-yl-5-oxo-pentanoic acid proper disposal procedures
5-Benzoimidazol-1-yl-5-oxo-pentanoic Acid: Hazardous Waste Management & Disposal Protocol
Executive Summary & Chemical Profile
Objective: To define the safe handling, segregation, and final disposal procedures for This compound (CAS: 402944-72-3). This guide prioritizes environmental compliance (RCRA/EPA standards) and personnel safety.
Scientific Context: This compound is a functionalized benzimidazole derivative featuring a carboxylic acid tail (pentanoic acid) and a nitrogen-containing heterocyclic core.
-
Chemical Class: Heterocyclic Organic Acid.
-
Key Hazard: As a benzimidazole derivative, it possesses potential bioactive properties (often used in drug discovery as kinase inhibitors or anthelmintics) and is generally classified as an Irritant (Skin/Eye/Respiratory) with potential Acute Toxicity (Oral) .
-
Disposal Logic: Due to the thermal stability of the benzimidazole ring and its potential biological activity, High-Temperature Incineration is the only validated disposal method. Drain disposal is strictly prohibited to prevent aquatic toxicity and environmental persistence.
Technical Data & Safety Parameters
| Parameter | Specification | Operational Implication |
| CAS Number | 402944-72-3 | Use for waste manifesting and inventory tracking. |
| Physical State | Solid (Powder) | Risk of dust inhalation; requires N95/P100 respiratory protection during transfer. |
| Acidity (pKa) | ~4.5 - 5.0 (Carboxylic Acid) | Incompatible with Strong Bases & Oxidizers. Segregate accordingly. |
| Solubility | DMSO, Methanol, Dilute Base | Waste solutions will likely be organic solvent-based. |
| Hazard Codes | H302 (Harmful if swallowed), H315, H319 | Standard PPE (Nitrile gloves, Goggles) is mandatory. |
| RCRA Code | Not explicitly listed (P/U list) | Classify as D001 (Ignitable) if in solvent, or General Organic Waste . |
Pre-Disposal: Segregation & Packaging
Proper segregation is the first line of defense against laboratory accidents. This compound acts as a weak acid; accidental mixing with strong oxidizers (e.g., Nitric Acid) or reactive metals can cause exothermic decomposition.
Segregation Protocol (Graphviz Diagram)
Figure 1: Chemical compatibility logic.[1] Red paths indicate high-risk combinations that must be avoided during waste accumulation.
Packaging Requirements
-
Primary Container: High-Density Polyethylene (HDPE) or Amber Glass.
-
Why? HDPE is resistant to weak organic acids and prevents breakage. Amber glass protects light-sensitive benzimidazole moieties.
-
-
Labeling:
-
Must read: "HAZARDOUS WASTE - ORGANIC SOLID (Toxic/Irritant)" .
-
List constituents: "this compound".[2]
-
If in solution: List the solvent % (e.g., "DMSO 90%, Active Ingredient 10%").
-
Disposal Methodologies
Method A: Solid Waste (Pure Substance)
Applicable for: Expired powder, spill cleanup residues, contaminated weighing boats.
-
Collection: Transfer solid waste into a wide-mouth HDPE jar.
-
Deactivation: Do NOT attempt to neutralize chemically in the lab. The benzimidazole ring requires thermal destruction.
-
Final Disposal: Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility).
-
Mechanism:[3] Combustion at >1000°C ensures the breakdown of the heterocyclic ring into oxides of nitrogen (NOx) and carbon (CO2), which are scrubbed by the facility.
-
Method B: Liquid Waste (Mother Liquors/Solutions)
Applicable for: Reaction mixtures, HPLC waste.
-
Characterization: Determine if the solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, DMSO).
-
Stream Selection:
-
Stream 1 (Non-Halogenated): Combine with general organic solvents (Acetone/Methanol). This is used as high-BTU fuel for cement kilns (Fuel Blending).
-
Stream 2 (Halogenated): Must be segregated for specific high-temp incineration to prevent dioxin formation.
-
-
Precipitation (Optional Volume Reduction):
-
If dissolved in water/methanol, adjusting pH to ~7.0 may precipitate the compound (depending on concentration).
-
Caution: Only perform this if you have the capability to filter and dispose of the solid separately. Otherwise, dispose of the entire liquid volume.
-
Disposal Workflow (Graphviz Diagram)
Figure 2: Step-by-step decision matrix for assigning the correct waste stream.
Emergency Response Procedures
Scenario: Benchtop Spill (< 50g)
-
Evacuate & Ventilate: Clear the immediate area. If powder is airborne, wait 15 minutes for settling.
-
PPE Up: Double nitrile gloves, lab coat, safety goggles, and N95 respirator.
-
Containment:
-
Solid: Cover with wet paper towels to prevent dust dispersion.
-
Liquid: Surround with absorbent boom or vermiculite.
-
-
Cleanup:
-
Disposal: Place all cleanup materials (gloves, towels) into the Solid Hazardous Waste bin.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
PubChem. (n.d.). Compound Summary: Benzimidazole Derivatives. National Library of Medicine.
-
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Generators: Managing Your Waste.
-
Matrix Scientific. (n.d.).[5] this compound Product Data.
Sources
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. 402944-72-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. download.basf.com [download.basf.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Benzoimidazol-1-yl-5-oxo-pentanoic acid
This document provides essential safety and logistical information for the handling and disposal of 5-Benzoimidazol-1-yl-5-oxo-pentanoic acid (CAS No. 402944-72-3). As a compound utilized in specialized research and development, understanding its hazard profile is paramount to ensuring laboratory safety. This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety principles.
Hazard Identification and Risk Assessment
This compound is classified as an irritant[1]. This classification necessitates a thorough risk assessment before any handling operations commence. The primary risks are associated with eye and skin irritation upon direct contact, and potential respiratory irritation if the solid material is inhaled as a dust. The compound's structure, featuring a carboxylic acid group, suggests it may also have corrosive properties, a common characteristic of this functional group[2].
A comprehensive risk assessment must precede any laboratory work. This involves evaluating the quantity of the substance being used, the potential for dust or aerosol generation, and the duration of the handling procedures. All operations should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood[3][4].
Table 1: Chemical Hazard Summary
| Property | Value | Source |
| CAS Number | 402944-72-3 | Matrix Scientific[1] |
| Molecular Formula | C12H12N2O3 | Matrix Scientific[1] |
| Primary Hazard | Irritant | Matrix Scientific[1] |
| Potential Hazards | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | Fisher Scientific[5], Angene Chemical[6] |
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following protocol is the minimum requirement for handling this compound.
Eye and Face Protection
Mandatory: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required at all times[7][8]. Standard safety glasses are insufficient as they do not protect against splashes or fine dust.
Causality: The primary hazard of this compound is irritation[1]. Direct contact with the eyes by dust particles or a splash of a solution can cause serious irritation[5][9]. Goggles provide a complete seal around the eyes, preventing entry from all angles.
Enhanced Protection: When there is a significant risk of splashing (e.g., handling larger quantities or solutions), a face shield must be worn in addition to chemical safety goggles[10][11]. The face shield protects the entire face from direct contact.
Hand Protection
Mandatory: Chemically resistant gloves must be worn. Nitrile gloves are a suitable choice for incidental contact with irritant solids and their solutions[12]. Always inspect gloves for tears or punctures before use[6].
Causality: To prevent skin irritation, direct contact with the hands must be avoided[5][13]. Contaminated gloves should be removed using the proper technique to avoid cross-contamination, and hands should be washed thoroughly with soap and water after removal[6]. For prolonged work or when handling solutions, consider double-gloving for added protection[11].
Body Protection
Mandatory: A flame-resistant lab coat is required to be worn and fully buttoned[10][11]. Long pants and closed-toe shoes are also mandatory and must be worn in any laboratory setting[11].
Causality: A lab coat protects the skin and personal clothing from accidental spills and contamination. The requirement for non-porous, closed-toe shoes is to protect the feet from spills of chemical or physical hazards like dropped equipment.
Respiratory Protection
Standard Operations: Under normal laboratory conditions where the compound is handled in a chemical fume hood, respiratory protection is typically not required[5].
Non-Standard Operations: If there is a potential for generating significant amounts of dust or aerosols outside of a fume hood, or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary[7]. The specific type of respirator should be determined by a formal risk assessment conducted by your institution's Environmental Health and Safety (EHS) office.
Table 2: PPE Selection Guide
| Body Area | Minimum Required PPE | Standard | Rationale |
| Eyes | Chemical Safety Goggles | ANSI Z87.1 / EN 166 | Protects against dust and splashes causing serious eye irritation[5][7]. |
| Face | Face Shield (in addition to goggles) | N/A | Required for splash hazards to protect the entire face[10][11]. |
| Hands | Nitrile Gloves | EN 374 | Prevents skin contact and irritation[12]. |
| Body | Flame-Resistant Lab Coat, Long Pants | N/A | Protects skin and clothing from contamination[10][11]. |
| Feet | Closed-Toe Shoes | N/A | Prevents injury from spills and dropped objects[11]. |
| Respiratory | Required if dust/aerosols are generated outside a fume hood | NIOSH/MSHA or EN 149 | Prevents inhalation of irritant particles[5][7]. |
Operational and Disposal Plans
A structured workflow minimizes the risk of exposure and ensures proper disposal of hazardous waste.
Standard Handling Workflow
The following diagram outlines the standard, self-validating workflow for handling this compound. Each step is designed to contain the material and protect the operator.
Caption: A procedural flow for safe handling, from preparation to cleanup.
Spill Response Protocol
In the event of a spill, a clear and immediate response is crucial.
Step-by-Step Spill Cleanup:
-
Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Assess: From a safe distance, assess the size of the spill. For large spills, contact your institution's EHS office immediately.
-
Contain: If the spill is small and you are trained to handle it, contain the spill using an inert absorbent material like vermiculite or sand[3]. Do not use combustible materials.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container[7][13]. Avoid creating dust.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste[3].
-
Ventilate: Ensure the area is well-ventilated during and after the cleanup.
The following diagram illustrates the decision-making process for spill response.
Caption: Decision tree for responding to a chemical spill.
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Segregation: Collect all waste in a dedicated, clearly labeled, and sealed container[3]. The label must include the full chemical name and "Hazardous Waste"[4].
-
Storage: Store the waste container in a designated satellite accumulation area according to your institution's EHS guidelines.
-
Disposal: Contact your EHS office to arrange for the collection and disposal by a licensed hazardous waste vendor[4]. Under no circumstances should this material be disposed of down the drain or in regular trash[3].
References
-
The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. Available at: [Link]
-
Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. IJCRT.org. Available at: [Link]
-
Safety equipment, PPE, for handling acids. Quicktest. Available at: [Link]
-
Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety. Available at: [Link]
-
Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety. Available at: [Link]
-
Surfactant-Assisted Syntheses of Benzimidazole Derivatives in Aqueous Media. Journal of Chemical Health Risks. Available at: [Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Bentham Science Publisher. Available at: [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
(PDF) Synthetic Approaches of Benzimidazole Derivatives: A Review. ResearchGate. Available at: [Link]
-
Process design of high-concentration benzimidazole wastewater treatment based on the molecular structure of contaminants. PubMed. Available at: [Link]
-
5-Oxopentanoic acid. PubChem - NIH. Available at: [Link]
-
Safety Data Sheet - 5-((2,5-Dioxopyrrolidin-1-yl)oxy)-5-oxopentanoic acid. Angene Chemical. Available at: [Link]
-
Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent. MDPI. Available at: [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC. Available at: [Link]
Sources
- 1. 402944-72-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. quicktest.co.uk [quicktest.co.uk]
- 13. fishersci.ca [fishersci.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
